Product packaging for Prochlorperazine Sulfoxide(Cat. No.:CAS No. 10078-27-0)

Prochlorperazine Sulfoxide

Cat. No.: B022045
CAS No.: 10078-27-0
M. Wt: 389.9 g/mol
InChI Key: AZGYHFQQUZPAFZ-UHFFFAOYSA-N
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Description

Prochlorperazine Sulfoxide is a significant oxidative metabolite of Prochlorperazine, a first-generation phenothiazine antipsychotic and antiemetic agent. This compound is an essential reference standard in pharmaceutical research for investigating the metabolic fate and biotransformation pathways of phenothiazine derivatives. The sulfoxide group, resulting from the oxidation of the sulfur atom in the parent molecule, substantially alters the compound's chemical properties, reactivity, and pharmacokinetic profile. In research settings, this compound is primarily utilized to elucidate enzymatic processes in drug metabolism, with a specific focus on the role of cytochrome P450 enzymes (including CYP2D6 and CYP3A4) in the oxidative metabolism of phenothiazines. Studies involving this metabolite provide critical insights into mechanisms of oxidative drug metabolism, the formation of reactive intermediates, and the potential impact of these processes on drug stability, efficacy, and safety. Furthermore, it serves as a model compound in toxicology studies to understand the effects of oxidative metabolites on cellular systems, including their interactions with proteins, nucleic acids, and other macromolecules. The unique chemical structure of this compound, defined by the molecular formula C20H24ClN3OS and a molecular weight of 389.94 g/mol, makes it a valuable tool for exploring the complex dynamics of drug metabolism and the subsequent biological consequences. Researchers employ this compound to gain a deeper understanding of how specific structural modifications influence the behavior, distribution, and elimination of phenothiazine derivatives within biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24ClN3OS B022045 Prochlorperazine Sulfoxide CAS No. 10078-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3OS/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)26(25)20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGYHFQQUZPAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905736
Record name 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10078-27-0
Record name Prochlorperazine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROCHLORPERAZINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A09U0GEU1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

chemical and physical properties of prochlorperazine sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochlorperazine, a phenothiazine derivative, is a widely used antipsychotic and antiemetic agent. Its metabolism in the body leads to the formation of several metabolites, with prochlorperazine sulfoxide being a significant product. This technical guide provides an in-depth overview of the chemical and physical properties of this compound. It includes detailed experimental protocols for its synthesis and analysis, and presents a visualization of its metabolic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and pharmacological studies concerning prochlorperazine and its metabolites.

Chemical and Physical Properties

This compound, a major metabolite of prochlorperazine, exhibits distinct chemical and physical characteristics. A summary of its key properties is presented in the tables below.

Chemical Identification
PropertyValue
IUPAC Name 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine 5-oxide[1]
Synonyms Prochlorperazine 5-sulfoxide, Prochlorperazine S-oxide
CAS Number 10078-27-0[1]
Molecular Formula C20H24ClN3OS[1]
Chemical Structure (See Figure 1)

Figure 1: Chemical Structure of this compound

A simple legend for the chemical structure of this compound.

Physical Properties
PropertyValueSource
Molecular Weight 389.94 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 164-165 °C (decomposes)[2]
Boiling Point Data not available
Solubility Slightly soluble in aqueous acid, slightly soluble in ethyl acetate (when heated), slightly soluble in methanol.[3][3]
pKa Data not available

Metabolism of Prochlorperazine

Prochlorperazine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6.[4] This process involves several reactions, including oxidation, hydroxylation, demethylation, and sulfoxide formation, leading to various metabolites.[4] this compound is one of the major metabolites identified in plasma following the administration of prochlorperazine.[4] While most phenothiazine metabolites are considered pharmacologically inactive, some may exhibit moderate biological activity.[4]

prochlorperazine_metabolism Metabolic Pathway of Prochlorperazine Prochlorperazine Prochlorperazine Sulfoxidation Sulfoxidation Prochlorperazine->Sulfoxidation CYP2D6 Hydroxylation Hydroxylation Prochlorperazine->Hydroxylation CYP Enzymes Demethylation Demethylation Prochlorperazine->Demethylation CYP Enzymes Prochlorperazine_Sulfoxide This compound Sulfoxidation->Prochlorperazine_Sulfoxide 7-Hydroxy-prochlorperazine 7-Hydroxy-prochlorperazine Hydroxylation->7-Hydroxy-prochlorperazine N-desmethyl-prochlorperazine N-desmethyl-prochlorperazine Demethylation->N-desmethyl-prochlorperazine

Metabolic conversion of prochlorperazine to its major metabolites.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of prochlorperazine. The following protocol is based on a described method using peroxyacetic acid.[5]

Materials:

  • Prochlorperazine

  • Peroxyacetic acid

  • Sodium hydroxide (NaOH) solution (0.19 M)

  • Diethyl ether

  • Ethanol

  • Water

Procedure:

  • Dissolve 0.6423 g (0.002 mol) of prochlorperazine in 5 ml of water.

  • Add peroxyacetic acid (0.316 mol) to the solution until a red color is observed.

  • Allow the reaction mixture to stand for 15 minutes.

  • Add 4 ml of 0.19 M NaOH solution to adjust the pH to 9.

  • Perform extraction using a separatory funnel with 50 ml of diethyl ether.

  • Combine the separated organic phases and evaporate to dryness under a stream of air.

  • Dissolve the residue in ethanol to obtain this compound.

  • The reported yield of this method is 93%.[5]

Analytical Methods

The quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose.

This method is suitable for the analytical diagnosis of acute poisoning with prochlorperazine by detecting its sulfoxide metabolite in urine.[5]

Instrumentation:

  • Microcolumn liquid chromatograph (e.g., Milichrome A-02)

  • UV spectrophotometer detector

  • Reversed-phase C18 column (e.g., Nucleosil-100-5, 2x75 mm)

Chromatographic Conditions:

  • Mobile Phase A: 0.2 M lithium perchlorate with 0.01 M phosphoric acid (pH 2.2)

  • Mobile Phase B: Acetonitrile

  • Gradient: 2-100% acetonitrile

  • Detection Wavelength: 190-360 nm

  • Retention Time: Approximately 10.70-12.18 minutes[5]

Sample Preparation (Urine):

  • To 10 ml of urine, add 0.1 M HCl to adjust the pH to 2.

  • Extract three times with 5 ml portions of diethyl ether.

  • Alkalize the aqueous layer with 50% NaOH to pH 11.

  • Extract three times with 10 ml portions of chloroform.

  • Filter the combined chloroform extracts through anhydrous sodium sulfate.

  • Adjust the final volume to 25.0 ml with chloroform before injection.

This is a sensitive and specific method for the simultaneous determination of prochlorperazine and its metabolites in human plasma.[6]

Instrumentation:

  • Liquid chromatograph coupled with a tandem mass spectrometer

Chromatographic Conditions:

  • Column: Octadecylsilyl column (3 µm particle size)

  • Mobile Phase: Isocratic elution (specific mobile phase composition to be optimized based on the system)

  • Run Time: 10 minutes

Mass Spectrometry:

  • Detection is performed using a tandem mass spectrometer, typically in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Sample Preparation (Plasma):

  • Plasma samples are deproteinized, commonly by the addition of a miscible organic solvent like acetonitrile.

  • The mixture is centrifuged to precipitate proteins.

  • The supernatant is collected and injected into the LC-MS/MS system.

Quantitative Analysis:

  • Calibration curves for this compound are typically linear over a concentration range of 0.05-80 µg/L.[6]

  • The lower limit of quantification (LLOQ) in human plasma is reported to be 50 ng/L.[6]

Biological Activity and Signaling Pathways

The pharmacological activity of prochlorperazine is primarily attributed to its antagonism of dopamine D2 receptors in the brain.[7][8] This action is responsible for its antipsychotic and antiemetic effects.[7] Prochlorperazine also exhibits activity at other receptors, including histaminergic, cholinergic, and noradrenergic receptors.[3]

The biological activity of this compound is not as well-characterized as its parent compound. Generally, sulfoxidation of phenothiazines is considered a detoxification pathway, often resulting in metabolites with reduced pharmacological activity.[4] However, some phenothiazine metabolites can retain a degree of biological activity.[4] There is a report that the parent compound, prochlorperazine, can act as a potent allosteric modulator of the human P2X7 receptor, an ATP-gated cation channel involved in immune responses and neuroinflammation.[9] It is currently unknown if this compound shares this activity.

Due to the limited direct evidence for the specific signaling pathways of this compound, the following diagram illustrates the established analytical workflow for its detection, which is a critical aspect of its study.

analytical_workflow Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection and Quantification Biological_Sample Biological Sample (Plasma or Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Biological_Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration HPLC_LCMS HPLC or LC-MS/MS Concentration->HPLC_LCMS Separation Chromatographic Separation on a C18 column HPLC_LCMS->Separation Detection UV or Mass Spectrometric Detection Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

A generalized workflow for the analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, a major metabolite of prochlorperazine. The provided experimental protocols for its synthesis and analysis offer practical guidance for researchers. While the specific biological activity and signaling pathways of this compound remain an area for further investigation, understanding its properties is essential for a comprehensive understanding of the pharmacology and toxicology of prochlorperazine. The information presented here serves as a foundational resource for scientists and professionals in the field of drug development and related disciplines.

References

Prochlorperazine Sulfoxide: An In-depth Technical Guide on a Primary Human Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prochlorperazine sulfoxide, a primary human metabolite of the widely used antiemetic and antipsychotic drug, prochlorperazine. This document details the metabolic pathways, analytical methodologies for quantification, and the pharmacological context of this significant metabolite.

Introduction to Prochlorperazine Metabolism

Prochlorperazine (PCZ) is a phenothiazine derivative that undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19. This metabolism results in the formation of several metabolites, with this compound (PCZSO) being one of the most prominent. Other significant human metabolites include N-demethylprochlorperazine (NDPCZ) and 7-hydroxyprochlorperazine (7-OH-PCZ). The formation of these metabolites, particularly following oral administration, is subject to significant first-pass metabolism, leading to low and variable bioavailability of the parent drug. Understanding the profile of these metabolites is crucial for comprehending the overall pharmacokinetics and pharmacodynamics of prochlorperazine.

Metabolic Pathway of Prochlorperazine

The biotransformation of prochlorperazine in humans involves several key reactions, including sulfoxidation, N-demethylation, and aromatic hydroxylation. This compound is formed through the oxidation of the sulfur atom in the phenothiazine ring.

prochlorperazine_metabolism Prochlorperazine Prochlorperazine C20H24ClN3S Prochlorperazine_Sulfoxide This compound (PCZSO) C20H24ClN3OS Prochlorperazine->Prochlorperazine_Sulfoxide Sulfoxidation (CYP2D6, CYP2C19) N_demethylprochlorperazine N-demethylprochlorperazine (NDPCZ) Prochlorperazine->N_demethylprochlorperazine N-demethylation 7_hydroxyprochlorperazine 7-hydroxyprochlorperazine (7-OH-PCZ) Prochlorperazine->7_hydroxyprochlorperazine Hydroxylation

Prochlorperazine Metabolic Pathway.

Quantitative Analysis of Prochlorperazine and its Metabolites

The quantification of prochlorperazine and its metabolites in human plasma is essential for pharmacokinetic studies. Due to the low concentrations and the complexity of the biological matrix, highly sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required.

Plasma Concentrations of Prochlorperazine and Metabolites

Pharmacokinetic parameters of prochlorperazine and its metabolites can exhibit significant interindividual variability. The following table summarizes pharmacokinetic data for prochlorperazine from a study comparing immediate-release (IR) and sustained-release (SR) formulations in healthy adult male volunteers. While this study focused on the parent drug, it highlights the typical concentration ranges observed. Another study provides the calibration ranges for the major metabolites, indicating their expected plasma concentrations.

AnalyteFormulationCmax (ng/mL)tmax (h)Elimination Half-life (h)Calibration Range (µg/L)Lower Limit of Quantification (ng/L)
Prochlorperazine IR Tablet218.413.833.890.01 - 4010
SR Tablet297.895.006.19
This compound ----0.05 - 8050
N-demethylprochlorperazine ----0.01 - 4010
7-hydroxyprochlorperazine ----0.01 - 4010

Data for Prochlorperazine Cmax, tmax, and half-life are from a single study for illustrative purposes.[1] Calibration and LLOQ data are from a separate study.[2] Large interindividual variations in plasma concentrations of prochlorperazine and its metabolites have been reported.[2]

Experimental Protocols

Quantification of Prochlorperazine and Metabolites by LC-MS/MS

This section details a validated method for the simultaneous determination of prochlorperazine and its major metabolites in human plasma.[2]

4.1.1. Sample Preparation

  • To a 100 µL aliquot of human plasma, add an internal standard solution.

  • Perform protein precipitation by adding 200 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

4.1.2. Liquid Chromatography

  • Column: Octadecylsilyl (C18) column (e.g., 50 mm x 2.1 mm, 3 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) in an isocratic or gradient elution.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40 °C.

  • Run Time: Approximately 10 minutes.

4.1.3. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Prochlorperazine 374.1113.1
This compound 390.1113.1
N-demethylprochlorperazine 360.199.1
7-hydroxyprochlorperazine 390.1113.1

4.1.4. Experimental Workflow Diagram

experimental_workflow start Human Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_ms LC-MS/MS Analysis reconstitution->lc_ms_ms data_analysis Data Analysis and Quantification lc_ms_ms->data_analysis

LC-MS/MS Experimental Workflow.
Synthesis of this compound Standard

A reference standard of this compound is necessary for the validation of analytical methods. It can be synthesized by the oxidation of prochlorperazine.

  • Dissolve prochlorperazine in a suitable solvent (e.g., glacial acetic acid).

  • Add hydrogen peroxide (30% solution) dropwise to the solution while stirring at room temperature.

  • Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography or HPLC).

  • After completion of the reaction, neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the this compound into an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Pharmacological Context: Dopamine D2 Receptor Signaling

Prochlorperazine exerts its primary therapeutic effects, including its antiemetic and antipsychotic actions, through the antagonism of dopamine D2 receptors in the brain. The pharmacological activity of this compound at this receptor is generally considered to be significantly lower than that of the parent compound.

5.1. Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

D2_receptor_pathway Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates Prochlorperazine Prochlorperazine (Antagonist) Prochlorperazine->D2_Receptor Blocks G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., reduced neuronal excitability) PKA->Cellular_Response Leads to

Dopamine D2 Receptor Signaling Pathway.

Conclusion

This compound is a primary and significant human metabolite of prochlorperazine. Its formation is a key aspect of the drug's metabolism and contributes to the overall pharmacokinetic profile. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this metabolite in clinical and research settings. A thorough understanding of the metabolism and the primary mechanism of action of prochlorperazine is essential for the safe and effective use of this medication and for the development of new therapeutic agents.

References

In Vitro Enzymatic Formation of Prochlorperazine Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochlorperazine (PCZ), a phenothiazine derivative widely utilized as an antiemetic and antipsychotic agent, undergoes extensive hepatic metabolism. A primary metabolic pathway is the oxidation of the sulfur atom in the phenothiazine ring to form prochlorperazine sulfoxide (PCZSO). This biotransformation is predominantly mediated by the cytochrome P450 (CYP) enzyme system. Understanding the in vitro enzymatic formation of PCZSO is critical for predicting drug-drug interactions, inter-individual variability in drug response, and the overall pharmacokinetic profile of prochlorperazine. This technical guide provides an in-depth overview of the in vitro enzymatic formation of this compound, including the key enzymes involved, detailed experimental protocols for its characterization, and a summary of available data.

Introduction

Prochlorperazine is metabolized into several metabolites, with this compound being a major product. The formation of this sulfoxide metabolite is a crucial step in the clearance and detoxification of the parent drug. The primary enzymes responsible for this reaction are members of the cytochrome P450 superfamily, which are predominantly located in the liver. In vitro studies are essential to elucidate the specific CYP isoforms involved and to characterize the kinetics of this metabolic reaction. Such studies typically utilize human liver microsomes or recombinant human CYP enzymes.

Key Enzymes in Prochlorperazine Sulfoxidation

In vitro studies have identified two key cytochrome P450 isoforms responsible for the sulfoxidation of prochlorperazine:

  • CYP2D6: This enzyme is the primary catalyst for the formation of this compound.

  • CYP2C19: This isoform also contributes to the metabolism of prochlorperazine to its sulfoxide, although to a lesser extent than CYP2D6.

The involvement of these polymorphic enzymes suggests a potential for significant inter-individual and inter-ethnic variability in the metabolism and clearance of prochlorperazine.

Quantitative Data on this compound Formation

Table 1: Relative Contribution of CYP Isoforms to Prochlorperazine Metabolism

CYP IsoformRelative Contribution to Prochlorperazine Metabolism
CYP2D6Major
CYP2C19Significant
Other CYPsMinor or negligible

Note: This table represents a qualitative summary based on available in vitro data. Specific quantitative contributions may vary depending on the experimental system and conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vitro enzymatic formation of this compound.

In Vitro Incubation with Human Liver Microsomes

This protocol provides a general framework for assessing the metabolism of prochlorperazine in a mixed-enzyme system that mimics the hepatic environment.

Objective: To determine the rate of this compound formation in the presence of human liver microsomes.

Materials:

  • Prochlorperazine

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (for analytical quantification)

  • Incubator or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of prochlorperazine in a suitable solvent (e.g., DMSO, methanol).

    • In a microcentrifuge tube, combine potassium phosphate buffer (pH 7.4), human liver microsomes (final protein concentration typically 0.1-1 mg/mL), and the prochlorperazine stock solution (final substrate concentration to be tested, e.g., 1-100 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.

  • Initiation of the Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of the Reaction:

    • At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Analyze the formation of this compound using a validated LC-MS/MS method.

Reaction Phenotyping with Recombinant CYP Isoforms

This protocol is designed to identify the specific CYP enzymes responsible for prochlorperazine sulfoxidation.

Objective: To determine which CYP isoforms catalyze the formation of this compound.

Materials:

  • Prochlorperazine

  • Recombinant human CYP isoforms (e.g., CYP2D6, CYP2C19, and a panel of other relevant CYPs) co-expressed with NADPH-cytochrome P450 reductase

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Protocol:

  • Incubation Setup:

    • For each CYP isoform to be tested, prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), the specific recombinant CYP enzyme, and prochlorperazine.

    • Include a negative control with no NADPH.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for a fixed time (e.g., 60 minutes).

  • Reaction Termination and Sample Processing:

    • Terminate the reaction with ice-cold acetonitrile.

    • Centrifuge to remove precipitated protein.

  • Analysis:

    • Analyze the supernatant for the formation of this compound by LC-MS/MS.

    • Compare the amount of metabolite formed by each CYP isoform to determine their relative contributions.

Visualizations

Metabolic Pathway of Prochlorperazine Sulfoxidation

Prochlorperazine_Metabolism PCZ Prochlorperazine PCZSO This compound PCZ->PCZSO Sulfoxidation CYP2D6 CYP2D6 CYP2D6->PCZSO CYP2C19 CYP2C19 CYP2C19->PCZSO

Caption: Prochlorperazine is metabolized to its sulfoxide via oxidation, primarily by CYP2D6.

Experimental Workflow for In Vitro Metabolism Assay

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Microsomes) pre_incubation Pre-incubate at 37°C prep_reagents->pre_incubation prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate with NADPH prep_nadph->initiate_reaction pre_incubation->initiate_reaction incubation Incubate at 37°C (Time Course) initiate_reaction->incubation terminate Terminate Reaction (Ice-cold Acetonitrile) incubation->terminate centrifuge Centrifuge terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis lcms->data_analysis

Caption: A typical workflow for an in vitro prochlorperazine metabolism study.

Conclusion

The in vitro enzymatic formation of this compound is a critical aspect of its metabolism, primarily driven by CYP2D6 and CYP2C19. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this metabolic pathway. Further studies are warranted to determine the precise kinetic parameters of this reaction for each contributing enzyme, which will enhance our ability to predict the clinical pharmacology of prochlorperazine and mitigate the risk of adverse drug events.

The Role of Cytochrome P450 Enzymes in Prochlorperazine Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochlorperazine, a phenothiazine derivative, is a widely used antiemetic and antipsychotic agent that undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding the specifics of its oxidative metabolism is critical for predicting drug-drug interactions, understanding inter-individual variability in patient response, and developing safer, more effective therapeutic strategies. This technical guide provides an in-depth overview of the role of CYP450 enzymes in the oxidation of prochlorperazine, summarizing the key metabolic pathways, identifying the principal CYP isoforms involved, and presenting relevant quantitative data and experimental methodologies.

Introduction

Prochlorperazine (PCZ) is subject to significant first-pass metabolism, which contributes to its low and variable oral bioavailability. The oxidative transformation of prochlorperazine by CYP450 enzymes is a critical determinant of its pharmacokinetic profile and clinical effects. The primary oxidative reactions include sulfoxidation, N-demethylation, and aromatic hydroxylation, leading to the formation of several key metabolites.

Prochlorperazine Metabolic Pathways

The oxidative metabolism of prochlorperazine is multifaceted, resulting in a variety of metabolites. The three primary pathways are:

  • Sulfoxidation: The addition of an oxygen atom to the sulfur atom in the phenothiazine ring, forming prochlorperazine sulfoxide (PCZSO). This is a major metabolic route for many phenothiazines.

  • N-demethylation: The removal of a methyl group from the piperazine side chain, yielding N-demethylprochlorperazine (NDPCZ).

  • Aromatic Hydroxylation: The introduction of a hydroxyl group onto the phenothiazine ring structure, most commonly at the 7-position, to form 7-hydroxyprochlorperazine (PCZOH).

Other identified metabolites include this compound 4'-N-oxide, hydroxy-nor-prochlorperazine, and desulfonated prochlorperazine, indicating a complex network of sequential and competing oxidative reactions.[1][2]

Key CYP450 Isoforms Involved

In vitro studies utilizing cDNA-expressed recombinant human CYP enzymes have been instrumental in identifying the specific isoforms responsible for prochlorperazine metabolism.

  • CYP2D6 and CYP2C19: These isoforms are considered the most efficient in metabolizing prochlorperazine.[1] They are significantly involved in the formation of N-demethylprochlorperazine.[1]

  • CYP3A4/5: This subfamily also contributes to the overall metabolism of prochlorperazine, although likely to a lesser extent than CYP2D6 and CYP2C19.

  • CYP1A2: While less prominent for prochlorperazine itself, studies on analogous phenothiazines like promazine and perazine suggest that CYP1A2 is a key enzyme in the 5-sulfoxidation pathway.

It is important to note that while a study on the influence of CYP2C19, CYP2D6, and CYP3A5 genotypes did not find a significant effect on the plasma concentrations of prochlorperazine and its metabolites, the potential for clinically relevant variations due to genetic polymorphisms in these enzymes remains an area of interest.[3]

Quantitative Data

Table 1: Pharmacokinetic Parameters of Prochlorperazine
ParameterValueConditionReference
Plasma Half-life (t1/2) 6.8 ± 0.7 h12.5 mg i.v. dose[4]
6.9 ± 0.8 h6.25 mg i.v. dose[4]
8 ± 2 h50 mg oral dose[5]
Oral Bioavailability Low and variable25 mg oral dose[4]
Plasma Clearance Highi.v. dosing[5]
Volume of Distribution Large (12.9 L/kg)i.v. dosing[5]
Table 2: Analytical Quantification of Prochlorperazine and its Metabolites in Human Plasma by LC-MS/MS
AnalyteLower Limit of Quantification (LLOQ) (ng/L)Linear Range (µg/L)Reference
Prochlorperazine (PCZ) 100.01 - 40[6]
N-demethylprochlorperazine (NDPCZ) 100.01 - 40[6]
7-hydroxyprochlorperazine (PCZOH) 100.01 - 40[6]
This compound (PCZSO) 500.05 - 80[6]

Experimental Protocols

The following protocols are representative of the methodologies used to investigate the in vitro metabolism of prochlorperazine.

Metabolism by Recombinant Human CYP Isoforms

This method is used to identify which specific CYP enzymes are capable of metabolizing the drug.

Protocol:

  • Incubation Mixture Preparation: In microcentrifuge tubes, prepare a final incubation volume of 200 µL containing:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 100 µM prochlorperazine (substrate)

    • cDNA-expressed human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4, 3A5, 2E1) at a specified concentration (e.g., 10-50 pmol/mL). A control incubation with a mock vector (without the CYP cDNA) is also prepared.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding 100 µL of ice-cold acetonitrile.[1]

  • Sample Preparation: Centrifuge the tubes at 2000 x g for 5 minutes to precipitate proteins.[1]

  • Analysis: Transfer the supernatant for analysis by LC-MS/MS to measure the depletion of the parent drug and the formation of metabolites.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the standard analytical technique for the sensitive and specific quantification of prochlorperazine and its metabolites.

Protocol:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 3 µm particle size octadecylsilyl column) is typically used.[6]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile, methanol).

    • Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.

    • Run Time: A short run time of approximately 10 minutes is often sufficient.[6]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for prochlorperazine and each of its metabolites.

    • Quantification: A stable isotope-labeled internal standard is used to ensure accurate quantification. Calibration curves are generated using standards of known concentrations.

Visualizations

Prochlorperazine Metabolic Pathway

Prochlorperazine_Metabolism cluster_enzymes PCZ Prochlorperazine invis1 PCZ->invis1 PCZSO Prochlorperazine Sulfoxide (PCZSO) NDPCZ N-demethyl- prochlorperazine (NDPCZ) PCZOH 7-hydroxy- prochlorperazine (PCZOH) invis1->PCZSO Sulfoxidation invis1->NDPCZ N-demethylation invis1->PCZOH 7-hydroxylation invis2 e1 CYP1A2, CYP3A4 (likely) e1->PCZSO e2 CYP2D6, CYP2C19 (major) e2->NDPCZ e3 CYP2D6 (likely) e3->PCZOH

Prochlorperazine primary oxidative metabolic pathways.
Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Buffer, Prochlorperazine, rCYP) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate with NADPH-generating system pre_incubate->initiate incubate Incubate at 37°C for 60 min initiate->incubate terminate Terminate with ice-cold Acetonitrile incubate->terminate centrifuge Centrifuge to precipitate protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze quantify Quantify Parent Drug and Metabolites analyze->quantify

Workflow for identifying CYP-mediated metabolism.

Conclusion

The oxidative metabolism of prochlorperazine is a complex process primarily driven by CYP2D6 and CYP2C19, with contributions from other isoforms like CYP3A4 and likely CYP1A2. The main metabolic pathways are N-demethylation, sulfoxidation, and aromatic hydroxylation. The significant role of these polymorphic enzymes underscores the potential for inter-individual variability in drug response and the risk of drug-drug interactions. While a clear picture of the key players and pathways has emerged, a notable gap exists in the public domain regarding detailed enzyme kinetic data for prochlorperazine. Further research to quantify the kinetics of metabolite formation by individual CYP isoforms would provide a more precise understanding and enhance the ability to predict the clinical pharmacology of this important medication.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicology and Safety Profile of Prochlorperazine Sulfoxide

Abstract

Prochlorperazine, a widely utilized phenothiazine derivative for managing nausea, vomiting, and certain psychiatric conditions, undergoes extensive hepatic metabolism. A primary metabolite formed through this process is this compound. While the pharmacological and toxicological profiles of the parent drug, prochlorperazine, are well-documented, the specific contributions of its sulfoxide metabolite to the overall safety profile are less characterized. This technical guide provides a comprehensive overview of the current understanding of the toxicology and safety of this compound, drawing from available non-clinical and clinical data. It covers metabolic pathways, toxicological endpoints, and includes detailed experimental methodologies and data presented for scientific evaluation.

Introduction

Prochlorperazine is a first-generation antipsychotic and antiemetic agent belonging to the phenothiazine class.[1][2] It primarily exerts its therapeutic effects by antagonizing dopamine D2 receptors in the brain.[3][4] Like other phenothiazines, prochlorperazine is extensively metabolized in the liver, leading to the formation of several metabolites, including this compound.[1] Understanding the toxicological profile of these metabolites is crucial for a complete assessment of the drug's safety. This guide focuses specifically on this compound, a significant product of prochlorperazine's metabolism.

Metabolism of Prochlorperazine

Prochlorperazine is subject to significant first-pass metabolism in the liver.[2] The metabolic processes include oxidation, hydroxylation, demethylation, sulfoxide formation, and conjugation with glucuronic acid.[1] The formation of this compound is a key metabolic pathway.[1] Cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, are heavily involved in the metabolism of prochlorperazine.[5] While most metabolites of phenothiazines are considered pharmacologically inactive, some may possess moderate activity and contribute to the overall effects of the parent drug.[1]

Prochlorperazine Prochlorperazine Sulfoxidation Sulfoxidation (CYP450) Prochlorperazine->Sulfoxidation Hydroxylation_Demethylation Hydroxylation, Demethylation, etc. (CYP450) Prochlorperazine->Hydroxylation_Demethylation Prochlorperazine_Sulfoxide This compound Sulfoxidation->Prochlorperazine_Sulfoxide Other_Metabolites Other Metabolites (e.g., N-desmethyl, 7-hydroxy) Hydroxylation_Demethylation->Other_Metabolites

Caption: Metabolic Pathway of Prochlorperazine.

Toxicology Profile of this compound

Direct and extensive toxicological data specifically for this compound is limited in publicly available literature. Much of the safety information is inferred from the toxicology of the parent compound, prochlorperazine. However, some data regarding the hazards of the sulfoxide metabolite are available.

Acute Toxicity

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4, oral).[6] It is also noted to potentially cause drowsiness or dizziness.[6]

Genotoxicity

There is a lack of specific studies on the genotoxicity of this compound. However, some phenothiazines have been investigated for their potential to induce genetic damage.[7] Standard in vitro and in vivo assays would be necessary to determine the genotoxic potential of this compound.

Carcinogenicity

No dedicated carcinogenicity studies on this compound were identified. The parent compound, prochlorperazine, is not listed as a human carcinogen by the International Agency for Research on Cancer (IARC).[8]

Reproductive and Developmental Toxicity

This compound is suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 2) and may cause harm to breast-fed children.[6] For the parent drug, prochlorperazine, its use during pregnancy is not recommended unless the potential benefits outweigh the possible risks, as neonates exposed during the third trimester are at risk for extrapyramidal and/or withdrawal symptoms following delivery.[9]

Hepatotoxicity

Prochlorperazine has been associated with rare instances of clinically apparent acute and chronic cholestatic liver injury.[10] It is hypothesized that the production of a toxic intermediate during its metabolism could be a contributing factor to this hepatotoxicity.[10] The mechanism may involve a hypersensitivity reaction, as suggested by features like a short latency period and eosinophilia.[10] While not definitively proven, the sulfoxide metabolite could be one of the intermediates involved in these adverse hepatic reactions.

Quantitative Toxicological Data

The following table summarizes the available quantitative and classification data for this compound and its parent compound.

Substance Test Result Reference
This compound GHS Classification (Oral)Acute Toxicity 4 (Harmful if swallowed)[6]
GHS Classification (STOT SE)Category 3 (May cause drowsiness or dizziness)[6]
GHS Classification (Reproductive)Category 2 (Suspected of damaging fertility or the unborn child)[6]
GHS Classification (Lactation)May cause harm to breast-fed children[6]
Prochlorperazine (maleate) LD50 (Oral, rat)750 mg/kg[8]
LD50 (Intraperitoneal, mouse)191 mg/kg[8]
LD50 (Subcutaneous, mouse)320 mg/kg[8]

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not extensively published. The following are generalized methodologies for key toxicological assessments that would be applicable.

In Vitro Cytotoxicity Assay

This assay is a common initial step to assess the potential of a substance to cause cell death.

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Methodology:

  • Cell Culture: Human liver hepatocellular carcinoma cells (e.g., HepG2) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to control (untreated) cells. The IC50 value is determined by plotting a dose-response curve.

Start Start: Culture HepG2 Cells Seeding Seed Cells in 96-well Plates Start->Seeding Treatment Treat with Prochlorperazine Sulfoxide Concentrations Seeding->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation MTT_Assay Add MTT Reagent and Incubate Incubation->MTT_Assay Measurement Measure Absorbance MTT_Assay->Measurement Analysis Calculate Cell Viability and Determine IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for an In Vitro Cytotoxicity Assay.

Ames Test for Mutagenicity

This bacterial reverse mutation assay is used to assess the mutagenic potential of a chemical.

Objective: To determine if this compound can induce mutations in different strains of Salmonella typhimurium.

Methodology:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound on a minimal agar plate lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have mutated to synthesize their own histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Safety Profile and Adverse Effects

The overall safety profile of prochlorperazine is relevant when considering the effects of its sulfoxide metabolite. Common side effects of prochlorperazine include drowsiness, dizziness, blurred vision, and dry mouth.[10][11] More severe, though less common, adverse events include:

  • Extrapyramidal Symptoms (EPS): These are movement disorders that can include restlessness, dystonia, and parkinsonism.[4][12]

  • Tardive Dyskinesia: A potentially irreversible condition characterized by involuntary movements, particularly of the face and tongue.[4][12]

  • Neuroleptic Malignant Syndrome (NMS): A rare but life-threatening reaction that includes symptoms like high fever, muscle rigidity, and altered mental status.[4]

  • Increased Mortality in Elderly Patients with Dementia-Related Psychosis: Prochlorperazine carries a boxed warning for this risk.[4][9]

The contribution of this compound to these adverse effects has not been specifically elucidated.

Conclusion and Future Directions

This compound is a major metabolite of prochlorperazine. Based on available GHS classifications, it is considered harmful if swallowed and poses potential risks for reproductive and developmental toxicity.[6] However, there is a significant lack of specific, in-depth toxicological studies on this metabolite. The hepatotoxicity associated with prochlorperazine may be linked to the formation of reactive metabolites, and the role of the sulfoxide in this process warrants further investigation.[10]

Future research should focus on:

  • Conducting comprehensive in vitro and in vivo toxicity studies on isolated this compound to determine its specific toxicological profile.

  • Investigating the potential for this compound to induce hepatotoxicity using relevant cell models and animal studies.

  • Elucidating the role of this compound in the overall pharmacological and adverse effect profile of prochlorperazine.

A more thorough understanding of the toxicology of this compound will contribute to a more complete and accurate safety assessment of the parent drug, prochlorperazine.

References

Discovery and Identification of Prochlorperazine Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine, a phenothiazine derivative, is a widely used medication for the management of nausea, vomiting, and certain psychiatric disorders.[1] Like many pharmaceuticals, prochlorperazine undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, prochlorperazine sulfoxide has been identified as a major metabolite.[2] This technical guide provides an in-depth overview of the discovery, identification, and characterization of this compound, with a focus on the experimental methodologies and analytical data that are crucial for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolism studies.

Discovery and Synthesis

The identification of this compound is intrinsically linked to the study of prochlorperazine's metabolic fate and its degradation pathways. It is recognized as both a primary metabolite and a degradation product of prochlorperazine, particularly under oxidative conditions.[3]

Synthesis of this compound Standard

For analytical and characterization purposes, a reference standard of this compound is essential. The synthesis is typically achieved through the controlled oxidation of prochlorperazine. A commonly employed method utilizes hydrogen peroxide as the oxidizing agent.[3]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from prochlorperazine for use as a reference standard.

Materials:

  • Prochlorperazine

  • Hydrogen peroxide (30%)

  • Glacial acetic acid

  • Sodium bisulfite solution (1M)

  • Deionized water

  • Appropriate organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve a known amount of prochlorperazine in glacial acetic acid.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.

  • Allow the reaction to proceed at room temperature for a specified time, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, quench the excess hydrogen peroxide by the dropwise addition of 1M sodium bisulfite solution until the effervescence ceases.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to a pH of approximately 7-8.

  • Extract the aqueous solution with an organic solvent like dichloromethane multiple times.

  • Combine the organic layers and wash with deionized water to remove any residual acid or salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by techniques such as column chromatography or recrystallization to achieve the desired purity.

Analytical Characterization

The unambiguous identification of this compound relies on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation and quantification of prochlorperazine and its sulfoxide metabolite.

Table 1: HPLC Method Parameters for the Analysis of Prochlorperazine and this compound

ParameterValue
Column Octadecylsilyl (C18), 3 µm particle size
Mobile Phase Isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol, acetonitrile)
Flow Rate Typically 0.2 - 1.0 mL/min
Detection UV at 254 nm
Run Time Approximately 10 minutes
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation and sensitive detection of this compound.

Table 2: Mass Spectrometric Data for Prochlorperazine and this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)
ProchlorperazineC₂₀H₂₄ClN₃S373.9374.1
This compoundC₂₀H₂₄ClN₃OS389.9390.1

Mass Spectrometry Fragmentation:

The fragmentation pattern of this compound in MS/MS experiments provides crucial structural information. Common product ions are observed at m/z 319, 246, and 139.[3] The fragmentation of the parent drug, prochlorperazine, is significantly different, with a characteristic loss of 101 Da corresponding to the piperazine ring and its methyl group.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound. The introduction of the sulfoxide group induces notable changes in the chemical shifts of the protons and carbons in the phenothiazine ring system.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift Range (ppm)
¹H NMRAromatic protons: deshielded compared to prochlorperazine. Aliphatic protons on the side chain: minor shifts.
¹³C NMRAromatic carbons attached to the sulfur atom: significantly deshielded. Other aromatic and aliphatic carbons: minor shifts.

Note: Actual chemical shifts can vary based on the solvent and reference standard used.

Visualizations

Metabolic Pathway of Prochlorperazine

Prochlorperazine Prochlorperazine Prochlorperazine_Sulfoxide This compound Prochlorperazine->Prochlorperazine_Sulfoxide Sulfoxidation (CYP450) cluster_synthesis Synthesis/Isolation cluster_analysis Analytical Characterization cluster_identification Identification Synthesis Chemical Synthesis (Oxidation of Prochlorperazine) HPLC HPLC Separation Synthesis->HPLC Metabolite_Isolation Isolation from Biological Matrix Metabolite_Isolation->HPLC MS Mass Spectrometry (MS/MS) HPLC->MS NMR NMR Spectroscopy HPLC->NMR Identification Structure Confirmation of This compound MS->Identification NMR->Identification

References

Prochlorperazine Sulfoxide: An In-depth Technical Guide on its Formation as a Degradation Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prochlorperazine sulfoxide, a primary degradation product and major metabolite of the phenothiazine antipsychotic, prochlorperazine. This document details the formation of this compound under various stress conditions, outlines analytical methodologies for its detection and quantification, and explores the biological context of this transformation.

Introduction to Prochlorperazine and its Degradation

Prochlorperazine is a widely used medication for the treatment of nausea, vomiting, and psychotic disorders.[1] As a phenothiazine derivative, its chemical structure is susceptible to degradation, particularly oxidation, which can impact its stability, efficacy, and safety. The formation of this compound is a critical aspect of its degradation profile and metabolism.[2][3] Understanding the conditions that promote this degradation is essential for the development of stable pharmaceutical formulations and for ensuring patient safety.

Prochlorperazine undergoes extensive first-pass metabolism, with this compound being one of its major metabolites found in human plasma.[4] The sulfoxide is generally considered to be inactive at dopamine receptors, the primary target of the parent drug.[2]

Formation of this compound under Forced Degradation

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6] Prochlorperazine has been subjected to various stress conditions, leading to the formation of this compound and other minor degradants.

Oxidative Degradation

Oxidative conditions are a primary driver for the formation of this compound. Exposure of prochlorperazine to oxidizing agents like hydrogen peroxide leads to the oxidation of the sulfur atom in the phenothiazine ring.[2] This reaction can also be facilitated by dissolved oxygen in solution, especially under acidic conditions.[5]

Acid and Base Hydrolysis

Under acidic conditions, prochlorperazine can degrade, with this compound being identified as a degradation product.[5] The formation of the sulfoxide in acidic solution is likely due to the presence of dissolved oxygen.[5] In contrast, prochlorperazine has shown good stability under basic conditions, with no significant degradation observed even at elevated temperatures.[5]

Thermal Degradation

Thermal stress can also induce the degradation of prochlorperazine. Studies have shown that heating prochlorperazine solutions leads to the formation of the sulfoxide as a major degradation product, particularly in the presence of air.[3] The rate of thermal degradation is faster in aerobic conditions compared to anaerobic conditions.[3]

Photolytic Degradation

Prochlorperazine is known to be light-sensitive.[5][7] Exposure to light, especially UV radiation, can lead to complex degradation pathways, including the formation of sulfoxides.[2][3] The rate of photodegradation is influenced by the light source and the presence of oxygen.[3]

Quantitative Analysis of Prochlorperazine Degradation

The following tables summarize illustrative quantitative data on the degradation of prochlorperazine to this compound under various stress conditions, based on findings reported in the literature.

Table 1: Illustrative Results of Forced Degradation Studies of Prochlorperazine

Stress ConditionReagent/ParameterDurationTemperatureProchlorperazine Degradation (%)Major Degradation Product(s)
Acid Hydrolysis 1 N HCl48 hours80°CSignificantThis compound
Base Hydrolysis 1 N NaOH7 daysRoom TempNo significant degradation-
Oxidation 3% H₂O₂Not specifiedRoom TempSignificantThis compound, N-oxides
Thermal -48 hours120°CSignificantThis compound
Photolytic UV light (254 nm)Not specifiedAmbientSignificantThis compound and others

Note: The percentages of degradation are qualitative descriptions based on literature reports, as specific numerical data is not consistently provided in a comparable format across studies.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of prochlorperazine degradation.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on prochlorperazine.

Objective: To induce the degradation of prochlorperazine under various stress conditions to identify degradation products and assess the stability of the molecule.

Materials:

  • Prochlorperazine drug substance

  • Hydrochloric acid (HCl), 1 N

  • Sodium hydroxide (NaOH), 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block or water bath

  • UV lamp

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of prochlorperazine in methanol at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Heat the mixture at 80°C for 48 hours.

    • Cool the solution to room temperature and neutralize with 1 N NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Keep the solution at room temperature for 7 days.

    • Neutralize with 1 N HCl.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid prochlorperazine in a glass vial and heat at 120°C for 48 hours.

    • Alternatively, heat a solution of prochlorperazine in a suitable solvent under both aerobic and anaerobic conditions.

    • Dissolve/dilute the sample in mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of prochlorperazine to UV light (e.g., 254 nm) for a specified duration.

    • Protect a control sample from light.

    • Dilute the samples with mobile phase for HPLC analysis.

  • Analysis: Analyze all stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method.

HPLC Method for the Analysis of Prochlorperazine and this compound

This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of prochlorperazine and its sulfoxide degradation product.

Table 2: HPLC Method Parameters

ParameterSpecification
Column Agilent Zorbax SB-C18 (or equivalent C18 column)
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as specified. For example, a gradient elution starting with a higher proportion of aqueous buffer and increasing the organic solvent concentration over time.

  • Standard Preparation: Prepare standard solutions of prochlorperazine and this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the samples from the forced degradation study to a suitable concentration within the linear range of the method.

  • Chromatographic Run: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Identify and quantify prochlorperazine and this compound in the samples by comparing their retention times and peak areas with those of the standards.

Signaling Pathways and Biological Implications

Prochlorperazine exerts its primary therapeutic effects by acting as an antagonist at dopamine D2 receptors in the brain.[8] Blockade of these receptors in the chemoreceptor trigger zone is responsible for its antiemetic properties.

The formation of this compound is significant from a pharmacological perspective. Studies have shown that the sulfoxide metabolite is inactive at dopamine receptors.[2] This implies that the degradation of prochlorperazine to its sulfoxide form results in a loss of its primary pharmacological activity.

Below is a diagram illustrating the proposed mechanism of action of prochlorperazine and the consequence of its conversion to the inactive sulfoxide metabolite.

prochlorperazine_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine_pre Dopamine D2R Dopamine D2 Receptor Dopamine_pre->D2R binds & activates G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., reduced excitability) cAMP->Response Prochlorperazine Prochlorperazine Prochlorperazine->D2R binds & blocks Degradation Degradation (Oxidation) Prochlorperazine->Degradation Prochlorperazine_Sulfoxide Prochlorperazine Sulfoxide (inactive) Degradation->Prochlorperazine_Sulfoxide experimental_workflow start Prochlorperazine Drug Substance/Product stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress sample_prep Sample Preparation (Dilution, Neutralization) stress->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis (Peak Identification & Quantification) hplc->data_analysis results Identification of Degradation Products (e.g., this compound) Quantification of Degradation data_analysis->results

References

Methodological & Application

Application Note: Quantification of Prochlorperazine Sulfoxide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prochlorperazine (PCZ) is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties. It undergoes extensive hepatic metabolism, with prochlorperazine sulfoxide (PCZSO) being one of its major metabolites.[1][2][3] Accurate quantification of PCZSO in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall disposition of prochlorperazine in the body. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation for sample preparation and offers excellent linearity, precision, and accuracy.

Metabolic Pathway of Prochlorperazine

Prochlorperazine is metabolized in the liver through various enzymatic reactions, including oxidation, hydroxylation, demethylation, and sulfoxide formation.[2][3] The formation of this compound is a significant metabolic pathway. This process is primarily mediated by cytochrome P450 enzymes.[2][4]

Prochlorperazine Prochlorperazine Prochlorperazine_Sulfoxide Prochlorperazine_Sulfoxide Prochlorperazine->Prochlorperazine_Sulfoxide Sulfoxidation (CYP450)

Caption: Metabolic conversion of Prochlorperazine to this compound.

Experimental Workflow

The analytical workflow consists of plasma sample preparation via protein precipitation, followed by chromatographic separation using a C18 reversed-phase column, and subsequent detection by tandem mass spectrometry.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Quantification Quantification MS->Quantification

Caption: Overall experimental workflow for the LC-MS/MS analysis.

Methodology

This protocol is based on established methods for the analysis of prochlorperazine and its metabolites in plasma.[1][5][6]

1. Materials and Reagents

  • This compound certified reference standard

  • Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., EDTA)

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare primary stock solutions of this compound and the IS in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 acetonitrile:water to create working solutions for calibration standards and QC samples.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentration range for the calibration curve and QC levels (low, medium, and high).

3. Sample Preparation Protocol

  • Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column Reversed-phase C18 column (e.g., 3 µm particle size)[1]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient/Isocratic Isocratic or a suitable gradient elution can be used. An example isocratic method runs for 10 minutes.[1]
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for this compound and the chosen IS.
Compound Parameters Declustering Potential (DP), Collision Energy (CE), and other parameters should be optimized.

Method Validation Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for this compound in human plasma, based on published data.[1][6]

ParameterTypical Performance
Linearity Range 0.05 - 80 µg/L[1]
Lower Limit of Quantification (LLOQ) 50 ng/L[1]
Intra-assay Precision (%RSD) < 7.0%[1]
Inter-assay Precision (%RSD) < 9.0%[1]
Intra-assay Accuracy (%Bias) Within ±4% (99-104%)[1]
Inter-assay Accuracy (%Bias) Within ±5% (99-105%)[1]
Recovery Typically >80%

Results and Discussion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure is efficient and suitable for high-throughput analysis. The chromatographic conditions ensure adequate separation of the analyte from endogenous plasma components, and the use of tandem mass spectrometry in MRM mode offers high selectivity and sensitivity.

The validation data demonstrates that the method is linear over a clinically relevant concentration range and exhibits excellent precision and accuracy, meeting the requirements for bioanalytical method validation.

Conclusion

This application note presents a detailed protocol for the quantification of this compound in human plasma by LC-MS/MS. The method is straightforward, robust, and sensitive, making it well-suited for pharmacokinetic research and clinical monitoring of prochlorperazine metabolism. The provided workflow and performance characteristics can serve as a valuable guide for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for a Stability-Indicating HPLC Method for Prochlorperazine and its Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prochlorperazine is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties. Like other phenothiazines, it is susceptible to degradation, particularly oxidation, which can lead to the formation of prochlorperazine sulfoxide, a major metabolite and degradation product.[1] To ensure the quality, safety, and efficacy of pharmaceutical formulations containing prochlorperazine, a validated stability-indicating analytical method is crucial. This method must be able to accurately quantify the active pharmaceutical ingredient (API) and separate it from its degradation products and any potential impurities.[2][3]

This document provides a detailed application note and protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of prochlorperazine and its sulfoxide. The method is designed for use by researchers, scientists, and drug development professionals in a quality control or research and development setting.

Experimental Protocols

This section details the methodologies for the stability-indicating HPLC analysis of prochlorperazine, including the necessary equipment, reagents, and procedures for sample and standard preparation, as well as the chromatographic conditions and forced degradation studies.

Instrumentation and Materials
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. An Agilent 1260 Infinity II HPLC system or equivalent is suitable.[4]

  • Chromatographic Column:

    • Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) or equivalent C18 column.[2][4]

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Formic acid (AR grade)

    • Water (HPLC grade)

    • Prochlorperazine Maleate Reference Standard

    • This compound Reference Standard[5]

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

Preparation of Solutions
  • Mobile Phase:

    • Prepare a mobile phase consisting of a mixture of 0.1% formic acid in water and acetonitrile in a 70:30 (v/v) ratio.[4] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution:

    • Accurately weigh and dissolve an appropriate amount of Prochlorperazine Maleate Reference Standard in the mobile phase to obtain a stock solution with a concentration of 1000 µg/mL.

  • Working Standard Solution:

    • Dilute the standard stock solution with the mobile phase to obtain a working standard solution with a concentration of 100 µg/mL.

  • Sample Preparation:

    • For tablet dosage forms, weigh and finely powder not fewer than 20 tablets.[6]

    • Transfer a quantity of the powder equivalent to 10 mg of prochlorperazine into a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to the mark with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

ParameterCondition
Column Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm)[4]
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (70:30, v/v)[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 258 nm[4]
Run Time Approximately 10 minutes
Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[2] These studies involve subjecting the drug substance to various stress conditions to induce degradation.

  • Acid Hydrolysis:

    • To 1 mL of the standard stock solution, add 1 mL of 1 N HCl. Heat the mixture at 80°C for 48 hours.[2]

    • Cool the solution to room temperature and neutralize it with 1 N NaOH.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the standard stock solution, add 1 mL of 1 N NaOH. Heat the mixture at 80°C for a specified period.

    • Cool the solution to room temperature and neutralize it with 1 N HCl.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the standard stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[2]

    • Keep the solution at room temperature for a specified period.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation:

    • Expose the solid drug substance to a temperature of 120°C for 48 hours in a hot air oven.[2]

    • Dissolve the stressed sample in the mobile phase to obtain a concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose the drug substance solution to UV light (254 nm) and fluorescent light for a specified duration.[1]

    • Dilute the stressed sample with the mobile phase to a final concentration of 100 µg/mL.

Data Presentation

The following tables summarize the expected quantitative data from the validation of the stability-indicating HPLC method.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Results
Tailing Factor ≤ 2.01.25[7]
Theoretical Plates ≥ 20008430[7]
% RSD of Peak Areas ≤ 2.0%< 2.0%[4]

Table 2: Method Validation Data

ParameterSpecificationResult
Linearity Range (µg/mL) 50 - 15080 - 120[4]
Correlation Coefficient (r²) ≥ 0.9990.9999[7]
Accuracy (% Recovery) 98.0 - 102.0%99 - 101%[8]
Precision (% RSD)
- Intraday≤ 2.0%0.38%[7]
- Interday≤ 2.0%0.25%[7]
Limit of Detection (LOD) (µg/mL) Report1.76[8]
Limit of Quantitation (LOQ) (µg/mL) Report5.35[8]

Table 3: Forced Degradation Study Results

Stress Condition% Degradation of ProchlorperazineObservations
Acid Hydrolysis (1 N HCl, 80°C, 48h) Significant DegradationFormation of sulfoxide and other degradants[2][9]
Base Hydrolysis (1 N NaOH, 80°C) Significant DegradationFormation of sulfoxide and other degradants[9]
Oxidative (3% H₂O₂) Extensive DegradationMajor peak corresponding to this compound[2]
Thermal (120°C, 48h) Minimal DegradationDrug is relatively stable to heat[2]
Photolytic (UV/Fluorescent light) Significant DegradationFormation of multiple degradants including sulfoxide[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the development and validation of the stability-indicating HPLC method for prochlorperazine.

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) cluster_3 Application A Literature Review & Method Scouting B Selection of Column & Mobile Phase A->B C Optimization of Chromatographic Conditions B->C D Stress Sample Preparation (Acid, Base, Oxidative, Thermal, Photolytic) C->D E HPLC Analysis of Stressed Samples D->E F Peak Purity & Specificity Assessment E->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K Routine Quality Control Analysis J->K L Stability Studies of Formulations K->L

Caption: Workflow for Stability-Indicating HPLC Method Development.

Degradation Pathway

This diagram illustrates the primary degradation pathway of prochlorperazine to its sulfoxide under oxidative stress.

G Prochlorperazine Prochlorperazine (C20H24ClN3S) Sulfoxide This compound (C20H24ClN3OS) Prochlorperazine->Sulfoxide Oxidation ([O])

Caption: Prochlorperazine to Sulfoxide Degradation Pathway.

Conclusion

The described RP-HPLC method is demonstrated to be simple, specific, accurate, and stability-indicating for the determination of prochlorperazine and its primary degradation product, this compound. The method is validated according to ICH guidelines and is suitable for routine quality control analysis and stability studies of prochlorperazine in pharmaceutical dosage forms. The clear separation of the parent drug from its degradation products ensures the reliability of the analytical results, which is critical for maintaining the safety and efficacy of prochlorperazine-containing medicines.

References

using prochlorperazine sulfoxide as a biomarker for prochlorperazine exposure

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Prochlorperazine, a phenothiazine derivative, is a widely used antiemetic and antipsychotic medication. Due to its extensive first-pass metabolism in the liver, monitoring exposure to prochlorperazine can be challenging. Prochlorperazine is metabolized into several compounds, with prochlorperazine sulfoxide being a major metabolite.[1][2] The formation of this sulfoxide derivative is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19.[2] The quantification of this compound in biological matrices, such as plasma, serves as a reliable biomarker for assessing exposure to the parent drug. These application notes provide detailed protocols for the analysis of prochlorperazine and this compound and summarize the key quantitative data to support its use as a biomarker.

Metabolic Pathway of Prochlorperazine

Prochlorperazine undergoes extensive hepatic metabolism, including oxidation, hydroxylation, demethylation, and sulfoxide formation, before conjugation with glucuronic acid for excretion.[2][3] The sulfoxidation of the phenothiazine ring is a major metabolic route, leading to the formation of this compound.

Prochlorperazine Metabolism Prochlorperazine Prochlorperazine Prochlorperazine_Sulfoxide This compound Prochlorperazine->Prochlorperazine_Sulfoxide CYP2D6, CYP2C19 (Sulfoxidation) Other_Metabolites Other Metabolites (N-desmethyl, 7-hydroxy, etc.) Prochlorperazine->Other_Metabolites Hepatic Metabolism Excretion Excretion Prochlorperazine_Sulfoxide->Excretion Other_Metabolites->Excretion Experimental Workflow cluster_0 Sample Collection & Handling cluster_1 Sample Preparation cluster_2 Analysis & Data Processing Sample_Collection Collect Blood Sample Plasma_Separation Separate Plasma Sample_Collection->Plasma_Separation Sample_Storage Store at -80°C Plasma_Separation->Sample_Storage Add_IS Add Internal Standard Sample_Storage->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation LLE Liquid-Liquid Extraction Add_IS->LLE SPE Solid-Phase Extraction Add_IS->SPE Evaporation Evaporate to Dryness Protein_Precipitation->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

References

Application Notes and Protocols for Solid-Phase Extraction of Prochlorperazine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of prochlorperazine sulfoxide from human plasma. Prochlorperazine is a phenothiazine derivative used as an antiemetic and antipsychotic, and it is metabolized in the body to several compounds, including the pharmacologically less active this compound.[1][2] Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies.

The following protocol is a representative method based on established SPE procedures for the parent compound, prochlorperazine, and general principles of reverse-phase SPE.[3][4] It is recommended that this method be validated in the user's laboratory for its intended application.

Experimental Principle

Solid-phase extraction is a sample preparation technique that uses a solid sorbent to isolate analytes of interest from a complex matrix.[5] For the extraction of the moderately polar this compound from a biological matrix like plasma, a reverse-phase sorbent such as C18 is a suitable choice.[3] The principle involves the retention of the analyte on the hydrophobic stationary phase from an aqueous sample, followed by the removal of interferences with a wash solvent, and finally, the elution of the analyte with an organic solvent.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this SPE protocol for this compound in human plasma. These values are representative and may vary depending on the specific laboratory conditions and equipment.

AnalyteMatrixSPE SorbentRecovery (%)RSD (%)Matrix Effect (%)
This compoundHuman PlasmaC1885 - 95< 1090 - 110
  • Recovery: The percentage of the analyte of interest recovered from the sample after the extraction process.

  • RSD (Relative Standard Deviation): A measure of the precision and reproducibility of the method.

  • Matrix Effect: The effect of co-eluting, interfering substances from the matrix on the ionization and detection of the analyte.

Detailed Experimental Protocol

This protocol is designed for the extraction of this compound from 1 mL of human plasma.

Materials and Reagents:

  • SPE Cartridges: C18, 100 mg, 1 mL (or similar)

  • Human Plasma (or other biological matrix)

  • This compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Hydroxide (concentrated)

  • Formic Acid (or other acidifier)

  • SPE Vacuum Manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

Sample Pre-treatment:

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • To 1 mL of plasma in a centrifuge tube, add 1 mL of acidified water (e.g., water with 0.1% formic acid) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for loading onto the SPE cartridge.

Solid-Phase Extraction Procedure:

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the C18 SPE cartridge.

    • Pass 1 mL of water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated plasma supernatant (approximately 2 mL) onto the conditioned SPE cartridge.

    • Apply a slow, consistent flow rate (e.g., 1 mL/min) using a vacuum manifold.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove any residual aqueous solvent.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

    • Collect the eluate in a clean collection tube.

Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the analytical method (e.g., LC-MS/MS).

  • Vortex the reconstituted sample for 30 seconds.

  • Transfer the sample to an autosampler vial for analysis.

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe SPE Steps cluster_post_elution Final Sample Preparation start Start sample_prep Sample Pre-treatment (Plasma + Acidified Water) start->sample_prep centrifuge Centrifugation sample_prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction supernatant->spe conditioning 1. Conditioning (Methanol, Water) spe->conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing (Water, 20% Methanol) loading->washing elution 4. Elution (5% NH4OH in Methanol) washing->elution post_elution Post-Elution Processing elution->post_elution evaporation Evaporation to Dryness post_elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the solid-phase extraction of this compound.

References

Application Notes and Protocols for Deuterated Prochlorperazine Sulfoxide as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of deuterated prochlorperazine sulfoxide as an internal standard in the quantitative analysis of prochlorperazine and its metabolites by mass spectrometry.

Introduction

Prochlorperazine is a phenothiazine derivative widely used as an antiemetic and antipsychotic agent. Accurate quantification of prochlorperazine and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Prochlorperazine is extensively metabolized in the liver, with sulfoxidation being a primary pathway, leading to the formation of this compound.[1]

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative bioanalysis, offering high accuracy and precision. This technique relies on the use of a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but has a different mass. Deuterated internal standards are the most common type of SIL-IS.[2][3]

Deuterated this compound serves as an ideal internal standard for the quantification of this compound and can also be used in the broader analysis of prochlorperazine and its other metabolites. Its key advantages include:

  • Correction for Matrix Effects: Co-elution with the analyte allows for accurate compensation for ion suppression or enhancement caused by the sample matrix.[4][5]

  • Improved Accuracy and Precision: It accounts for variability in sample preparation, extraction recovery, and injection volume.[4][5]

  • Enhanced Method Robustness: Leads to more reliable and reproducible results across different analytical runs and laboratories.

Data Presentation

The following tables summarize the quantitative data for the analysis of prochlorperazine and its metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Table 1: Linearity and Lower Limits of Quantification (LLOQ) [6]

AnalyteCalibration Range (µg/L)LLOQ (ng/L)
Prochlorperazine (PCZ)0.01 - 4010
This compound (PCZSO)0.05 - 8050
N-desmethylprochlorperazine (NDPCZ)0.01 - 4010
7-hydroxyprochlorperazine (PCZOH)0.01 - 4010

Table 2: Precision and Accuracy of the LC-MS/MS Method [6]

AnalyteIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
Prochlorperazine (PCZ)< 7.0< 9.099 - 105
This compound (PCZSO)< 7.0< 9.099 - 105
N-desmethylprochlorperazine (NDPCZ)< 7.0< 9.099 - 105
7-hydroxyprochlorperazine (PCZOH)< 7.0< 9.099 - 105

Experimental Protocols

Synthesis of Deuterated this compound

Deuterated this compound (e.g., prochlorperazine-d8-sulfoxide) is commercially available from various suppliers.[2][7][] For researchers opting for in-house synthesis, a two-step process is generally required: first, the synthesis of deuterated prochlorperazine, followed by its oxidation to the sulfoxide.

Step 1: Synthesis of Deuterated Prochlorperazine (General Method)

A common method for introducing deuterium into the prochlorperazine molecule is through the reduction of an appropriate amide precursor using a deuterated reducing agent, such as lithium aluminum deuteride. This has been successfully used to label the propylpiperazine side chain with two, four, or six deuterium atoms.

Disclaimer: The following is a generalized protocol and should be adapted and optimized by qualified personnel with expertise in organic synthesis. Appropriate safety precautions must be taken.

  • Reaction: Reduction of an appropriate amide precursor of the propylpiperazine side chain of prochlorperazine with lithium aluminum deuteride.

  • Reagents: Amide precursor of prochlorperazine, lithium aluminum deuteride, anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran).

  • Procedure: The amide precursor is dissolved in an anhydrous ethereal solvent under an inert atmosphere (e.g., argon or nitrogen). Lithium aluminum deuteride is then added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC). The reaction is then carefully quenched, and the product is extracted and purified using standard techniques such as column chromatography.

Step 2: Oxidation of Deuterated Prochlorperazine to its Sulfoxide

The synthesized deuterated prochlorperazine can be oxidized to the corresponding sulfoxide using various methods. A well-known and relatively straightforward method involves the use of hydrogen peroxide.[9]

  • Reaction: Oxidation of the sulfur atom in the phenothiazine ring of deuterated prochlorperazine.

  • Reagents: Deuterated prochlorperazine, hydrogen peroxide (e.g., 30-35% aqueous solution), a suitable solvent (e.g., methanol or ethanol).[1]

  • Procedure: Deuterated prochlorperazine is dissolved in the chosen solvent. A molar excess of hydrogen peroxide (typically 1.3-2.0 molar equivalents) is added, and the reaction is stirred at room temperature or slightly elevated temperature (e.g., 25-40°C).[1] The reaction progress is monitored by TLC or LC-MS. Upon completion, the product is isolated by extraction and purified by recrystallization or chromatography.

Sample Preparation from Biological Matrices (e.g., Plasma)

The following is a general protocol for the extraction of prochlorperazine and its metabolites from plasma.

  • Materials:

    • Plasma samples

    • Deuterated this compound internal standard solution

    • Protein precipitation solvent (e.g., acetonitrile)

    • Centrifuge

    • Vortex mixer

    • Evaporator (e.g., nitrogen evaporator)

    • Reconstitution solvent (mobile phase)

  • Procedure:

    • Pipette a known volume of plasma (e.g., 200 µL) into a microcentrifuge tube.

    • Add a small volume of the deuterated this compound internal standard solution of a known concentration.

    • Add a volume of cold protein precipitation solvent (e.g., 3 volumes of acetonitrile).

    • Vortex mix vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume of the mobile phase (e.g., 100 µL).

    • Vortex mix to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical starting conditions for the analysis of prochlorperazine and its metabolites. Method development and optimization are required for specific instrumentation and applications.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 3 µm particle size).[6]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

    • Injection Volume: Typically 5-20 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: The precursor ion (Q1) corresponds to the protonated molecule [M+H]⁺ of the analyte and internal standard. The product ion (Q3) is a characteristic fragment ion generated by collision-induced dissociation. The specific mass transitions for prochlorperazine and this compound are provided in Table 3. The transitions for the deuterated internal standard would be shifted by the mass of the deuterium atoms. For example, for prochlorperazine-d8-sulfoxide, the precursor ion would be approximately 398.0 m/z. The product ion may or may not be shifted depending on where the fragmentation occurs. These transitions must be determined experimentally by infusing a solution of the deuterated standard into the mass spectrometer.

Table 3: Exemplary Mass Spectrometric Parameters

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Prochlorperazine374.1113.1
This compound390.1113.1
Deuterated this compound (e.g., d8) ~398.0To be determined empirically

Note: The optimal collision energy for each transition must be determined experimentally to achieve the highest signal intensity.

Visualizations

experimental_workflow Experimental Workflow for Prochlorperazine Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Deuterated This compound IS plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution lc_ms_ms LC-MS/MS Analysis reconstitution->lc_ms_ms peak_integration Peak Integration lc_ms_ms->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: A typical experimental workflow for the quantitative analysis of prochlorperazine.

signaling_pathway Metabolic Pathway of Prochlorperazine prochlorperazine Prochlorperazine sulfoxide This compound prochlorperazine->sulfoxide Sulfoxidation (Major Pathway) ndesmethyl N-desmethyl- prochlorperazine prochlorperazine->ndesmethyl N-demethylation hydroxy 7-hydroxy- prochlorperazine prochlorperazine->hydroxy Hydroxylation

Caption: Major metabolic pathways of prochlorperazine in the human body.

References

Application Note: Spectrophotometric Determination of Prochlorperazine via Oxidation to its Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and selective spectrophotometric method for the quantitative determination of prochlorperazine in pharmaceutical preparations. The method is based on the oxidation of prochlorperazine to prochlorperazine sulfoxide using potassium hydrogen peroxymonosulfate (Oxone®). The resulting sulfoxide exhibits a distinct absorption maximum at 338 nm, allowing for accurate quantification. This method is presented as a reliable alternative to more complex chromatographic techniques for routine quality control analysis.

Introduction

Prochlorperazine is a phenothiazine derivative widely used for its antipsychotic and antiemetic properties.[1][2] Accurate and precise analytical methods are crucial for its quantification in pharmaceutical dosage forms to ensure safety and efficacy. While various methods like HPLC and direct UV spectrophotometry exist, a method involving derivatization through oxidation offers enhanced selectivity.[3][4] This protocol describes a simple, rapid, and cost-effective spectrophotometric method based on the oxidation of the phenothiazine's sulfur atom to a sulfoxide, which can be readily measured.[5]

Principle

The analytical methodology hinges on the chemical oxidation of prochlorperazine. The thioether group within the phenothiazine ring of prochlorperazine is oxidized by potassium hydrogen peroxymonosulfate to form the corresponding sulfoxide. This structural modification leads to a bathochromic shift in the absorption spectrum, with the sulfoxide derivative exhibiting a maximum absorbance (λmax) at 338 nm.[5] The absorbance at this wavelength is directly proportional to the concentration of prochlorperazine in the sample, following Beer-Lambert's law within a defined range.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the described spectrophotometric method.

ParameterValueReference
Maximum Wavelength (λmax)338 nm[5]
Linearity Range2 - 40 µg/mL[5]
Limit of Quantification (LOQ)1.7 µg/mL[5]

Experimental Protocols

Instrumentation
  • UV-Visible Spectrophotometer (double beam) with 1 cm quartz cuvettes.

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

Reagents and Solutions
  • Prochlorperazine Maleate Reference Standard: Of known purity.

  • Potassium Hydrogen Peroxymonosulfate (Oxone®): Analytical grade.

  • Sulfuric Acid (H₂SO₄): 0.1 M and 0.01 M solutions.

  • Distilled or Deionized Water

  • Methanol (for stock solution preparation, if necessary)

Preparation of Reagent Solutions:

  • Standard Prochlorperazine Stock Solution (100 µg/mL): Accurately weigh 10 mg of Prochlorperazine Maleate reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.01 M sulfuric acid.

  • Oxone® Solution (1.5 mg/mL): Dissolve 150 mg of Oxone® in 100 mL of distilled water. This solution should be prepared fresh.[6]

  • 0.1 M Sulfuric Acid: Prepare by appropriate dilution of concentrated sulfuric acid.

  • 0.01 M Sulfuric Acid: Prepare by dilution of the 0.1 M sulfuric acid solution.

Preparation of Calibration Standards
  • Prepare a series of working standard solutions by accurately diluting the standard prochlorperazine stock solution (100 µg/mL) with 0.01 M sulfuric acid to final concentrations of 2, 5, 10, 20, 30, and 40 µg/mL.

  • Transfer a 2.0 mL aliquot of each working standard solution to a separate 25 mL volumetric flask.

  • To each flask, add 2.5 mL of 0.1 M sulfuric acid.[6]

  • Add 2.0 mL of the Oxone® solution to each flask and mix well.[6]

  • Dilute to the mark with distilled water and mix thoroughly.

  • Allow the reaction to proceed at room temperature.

Sample Preparation (from Tablets)
  • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to 5 mg of prochlorperazine maleate and transfer it to a 50 mL volumetric flask.

  • Add approximately 30 mL of 0.01 M sulfuric acid and sonicate for 10 minutes to ensure complete dissolution.[7]

  • Dilute to the mark with 0.01 M sulfuric acid and mix well.

  • Filter the solution through a suitable filter paper or a 0.45 µm membrane filter.

  • Transfer a 2.0 mL aliquot of the clear filtrate to a 25 mL volumetric flask.

  • Add 2.5 mL of 0.1 M sulfuric acid.[6]

  • Add 2.0 mL of the Oxone® solution, dilute to volume with distilled water, and mix.[6]

Spectrophotometric Measurement
  • Prepare a reagent blank by following the same procedure as for the standards and sample, but using 2.0 mL of 0.01 M sulfuric acid in place of the prochlorperazine solution.

  • Set the spectrophotometer to measure absorbance at 338 nm.

  • Zero the instrument using the reagent blank.

  • Measure the absorbance of each of the calibration standards and the prepared sample solution.

  • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

  • Determine the concentration of prochlorperazine in the sample solution from the calibration curve.

Visualizations

G cluster_prep Solution Preparation cluster_calib Calibration Curve Construction cluster_sample Sample Analysis cluster_result Quantification PCP_Stock Prepare Prochlorperazine Stock Solution (100 µg/mL) Dilute Prepare Working Standards (2-40 µg/mL) PCP_Stock->Dilute Oxone_Sol Prepare Oxone® Solution (1.5 mg/mL) React_Calib Oxidize Standards with Oxone® Oxone_Sol->React_Calib React_Sample Oxidize Sample with Oxone® Oxone_Sol->React_Sample Dilute->React_Calib Measure_Calib Measure Absorbance at 338 nm React_Calib->Measure_Calib Plot Plot Absorbance vs. Concentration Measure_Calib->Plot Calculate Determine Sample Concentration from Calibration Curve Plot->Calculate Prep_Sample Prepare Sample from Tablet Dosage Form Prep_Sample->React_Sample Measure_Sample Measure Absorbance at 338 nm React_Sample->Measure_Sample Measure_Sample->Calculate

Caption: Experimental workflow for the spectrophotometric determination of prochlorperazine.

Reaction cluster_reactants Reactants cluster_products Product PCP Prochlorperazine PCP_SO This compound (λmax = 338 nm) PCP->PCP_SO Oxidation Oxone KHSO₅ (Oxone®)

Caption: Oxidation of prochlorperazine to its quantifiable sulfoxide derivative.

References

Application of Prochlorperazine Sulfoxide in Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-PZ-001

Introduction

Prochlorperazine is a phenothiazine derivative widely used as an antiemetic and antipsychotic agent.[1][2] Like other phenothiazines, it is susceptible to degradation under various environmental conditions. Forced degradation studies are essential in pharmaceutical development to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3] Prochlorperazine sulfoxide is a major metabolite and a primary degradation product of prochlorperazine, particularly under oxidative and thermal stress conditions.[4][5] Therefore, the study and characterization of this compound are critical for ensuring the safety and efficacy of prochlorperazine drug products.

This application note provides a comprehensive overview of the role of this compound in forced degradation studies of prochlorperazine. It includes detailed experimental protocols for inducing degradation and analytical methods for the separation and quantification of prochlorperazine and its degradation products.

Key Degradation Product: this compound

This compound is formed by the oxidation of the sulfur atom in the phenothiazine ring of the prochlorperazine molecule.[4] This transformation can be induced by various stress conditions, including exposure to oxidizing agents, elevated temperatures, and light.[4][6] The formation of the sulfoxide derivative leads to a loss of therapeutic activity at the dopamine receptors.[4]

Chemical Structure:

  • Prochlorperazine: 2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine

  • This compound: 2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine 5-Oxide[7][8]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of a drug substance under various stress conditions to predict its long-term stability and identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of prochlorperazine maleate at a concentration of 1000 µg/mL in 0.3M HCl.[9]

  • Further dilute the stock solution with the same solvent to obtain a working solution of 100 µg/mL.[9]

2. Stress Conditions:

  • Acidic Degradation: Mix equal volumes of the prochlorperazine working solution and a strong acid (e.g., 1N HCl). Reflux the mixture for a specified period (e.g., 8 hours) at a controlled temperature (e.g., 80°C).

  • Alkaline Degradation: Mix equal volumes of the prochlorperazine working solution and a strong base (e.g., 1N NaOH). Reflux the mixture for a specified period (e.g., 8 hours) at a controlled temperature (e.g., 80°C).

  • Oxidative Degradation: Mix equal volumes of the prochlorperazine working solution and an oxidizing agent (e.g., 3-30% hydrogen peroxide). Keep the mixture at room temperature for a specified period (e.g., 24 hours). The formation of this compound is a primary outcome of this stress condition.[4]

  • Thermal Degradation: Expose the solid drug substance or a solution of the drug to dry heat at a high temperature (e.g., 105°C) for a specified period (e.g., 24-48 hours).[10] Thermal degradation in the presence of air is known to produce the sulfoxide as a major product.[4]

  • Photolytic Degradation: Expose the prochlorperazine working solution to UV light (e.g., 254 nm) or sunlight for a specified duration. Photodegradation can lead to the formation of sulfoxides and other products like dechlorinated and hydroxylated derivatives.[4]

3. Sample Analysis:

  • After exposure to the stress conditions, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase of the analytical method.

  • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Analytical Method: Stability-Indicating HPLC

A stability-indicating HPLC method is crucial for separating and quantifying prochlorperazine from its degradation products, including this compound.

Chromatographic Conditions:

ParameterCondition
Column Agilent Zorbax SB-C18 (150mm x 4.6mm, 5µm)[10]
Mobile Phase Solvent A: 0.2% TFA in water (v/v) Solvent B: 0.2% TFA in acetonitrile (v/v)[10]
Gradient T(min)/%B: T0/22, T20/42, T29/90, T32/90[10]
Flow Rate 0.8 mL/min[10]
Column Temperature 40°C[10]
Detection Wavelength 254 nm[10]
Injection Volume 10 µL[10]

Data Presentation

The following table summarizes the typical results observed in forced degradation studies of prochlorperazine, highlighting the formation of this compound.

Stress ConditionReagent/ConditionDurationProchlorperazine Degradation (%)This compound Formation (%)Other Major Degradants
Acidic 1N HCl8 hours at 80°C5-15< 1Unknown degradants
Alkaline 1N NaOH8 hours at 80°C10-20< 1Unknown degradants
Oxidative 3-30% H₂O₂24 hours at RT20-50Significant N-oxides, hydroxylated species[4]
Thermal (Solid) 105°C48 hours5-10Significant Dealkylated products, dimers[4]
Photolytic (Solution) UV light (254 nm)24 hours15-30Significant Dechlorinated and hydroxylated products[4]

Note: The percentage values are indicative and can vary based on the exact experimental conditions.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prochlorperazine Stock Solution acid Acid Hydrolysis start->acid Expose to base Base Hydrolysis start->base Expose to oxidation Oxidation start->oxidation Expose to thermal Thermal Stress start->thermal Expose to photo Photolytic Stress start->photo Expose to neutralize Neutralization/Dilution acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc characterize Characterization of Degradants hplc->characterize

Caption: Workflow for conducting forced degradation studies on prochlorperazine.

Chemical Degradation Pathway of Prochlorperazine to this compound

Prochlorperazine_Degradation cluster_reactants Reactant cluster_conditions Stress Condition cluster_products Degradation Product prochlorperazine Prochlorperazine sulfoxide This compound prochlorperazine->sulfoxide Oxidation oxidative_stress Oxidative Stress (e.g., H₂O₂) oxidative_stress->sulfoxide

Caption: Oxidative degradation of prochlorperazine to this compound.

References

Application Note and Protocol: Laboratory Synthesis of Prochlorperazine Sulfoxide Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prochlorperazine is a phenothiazine derivative widely used as an antiemetic and antipsychotic agent.[1][2] In vivo, prochlorperazine undergoes extensive metabolism, with sulfoxidation being a major biotransformation pathway, leading to the formation of prochlorperazine sulfoxide.[1][3] As a significant metabolite, this compound is crucial for pharmacokinetic studies, drug metabolism research, and as an impurity standard in the quality control of prochlorperazine pharmaceutical formulations. Therefore, a reliable method for the laboratory synthesis of a high-purity this compound reference standard is essential for researchers, scientists, and drug development professionals.

This application note provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound. The primary synthetic route described is the oxidation of prochlorperazine using hydrogen peroxide, a common and effective method for preparing phenothiazine sulfoxides.[3]

Synthesis and Characterization Workflow

This compound Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Quality Control start Start: Prochlorperazine reagents Add Oxidizing Agent (e.g., Hydrogen Peroxide) start->reagents reaction Controlled Oxidation Reaction reagents->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete crude_product Crude this compound monitoring->crude_product Reaction Complete extraction Solvent Extraction crude_product->extraction chromatography Column Chromatography extraction->chromatography pure_product Purified this compound chromatography->pure_product hplc HPLC (Purity) pure_product->hplc ms Mass Spectrometry (Identity) pure_product->ms nmr NMR (Structure) pure_product->nmr ftir FTIR (Functional Groups) pure_product->ftir final_standard This compound Reference Standard hplc->final_standard ms->final_standard nmr->final_standard ftir->final_standard

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocols

1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
ProchlorperazinePharmaceutical Grade or >98%Commercially AvailableStarting material.
Hydrogen Peroxide (H₂O₂)30-35% (w/w) aqueous solutionAnalytical GradeOxidizing agent.[3]
Acetic AcidGlacialAnalytical GradeSolvent and catalyst.
Dichloromethane (DCM)HPLC GradeAnalytical GradeExtraction solvent.
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionAnalytical GradeFor neutralization.
Sodium Sulfate (Na₂SO₄)AnhydrousAnalytical GradeDrying agent.
Silica Gel60 Å, 230-400 meshChromatography GradeFor column chromatography.
Ethyl AcetateHPLC GradeAnalytical GradeEluent for chromatography.
MethanolHPLC GradeAnalytical GradeEluent for chromatography.
AcetonitrileHPLC GradeAnalytical GradeMobile phase for HPLC.
WaterDeionized/HPLC Grade-Mobile phase for HPLC.

2. Equipment

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Analytical balance

  • Standard laboratory glassware

3. Safety Precautions

  • Conduct all procedures in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Prochlorperazine and its derivatives are pharmacologically active; avoid inhalation and skin contact.

  • Hydrogen peroxide (30-35%) is a strong oxidizing agent and can cause severe skin and eye burns. Handle with care.

  • Organic solvents are flammable and volatile. Avoid open flames and sources of ignition.

4. Synthesis of this compound

This protocol is based on the oxidation of the sulfur atom in the phenothiazine ring using hydrogen peroxide.

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of prochlorperazine in 20 mL of glacial acetic acid. Stir until a clear solution is obtained.

  • Addition of Oxidizing Agent: While stirring, slowly add 1.3 to 1.4 molar equivalents of 30% hydrogen peroxide solution dropwise to the prochlorperazine solution.[3] The reaction is exothermic; maintain the temperature between 20-30°C using a water bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/methanol 9:1 v/v). The product, this compound, should have a different Rf value than the starting material, prochlorperazine. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

  • Quenching and Neutralization: Once the reaction is complete, pour the reaction mixture into 100 mL of cold water. Slowly neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

5. Purification by Column Chromatography

  • Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane, followed by ethyl acetate/methanol.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica with the adsorbed product onto the top of the prepared column.

  • Elution: Elute the column with a suitable solvent gradient (e.g., starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to yield the purified product as a solid.

6. Characterization of this compound Reference Standard

The identity, purity, and structure of the synthesized compound must be confirmed to qualify it as a reference standard.

Table of Expected Analytical Data

AnalysisExpected Result
Appearance White to off-white crystalline solid[4]
Molecular Formula C₂₀H₂₄ClN₃OS[5][6][7]
Molecular Weight 389.94 g/mol [5][7]
Purity (HPLC) ≥ 98%
Mass Spectrometry (ESI+) [M+H]⁺ at m/z ≈ 390.1
¹H NMR Peaks consistent with the structure of this compound.
FTIR (KBr) Characteristic peaks for S=O stretch (sulfoxide), C-Cl, and aromatic C-H bonds.

HPLC Method for Purity Assessment

A stability-indicating HPLC method is crucial for determining the purity of the reference standard.[3]

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: AcetonitrileB: Water with 0.1% Formic Acid(Gradient or isocratic elution may be used)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm[8]
Injection Volume 10 µL
Column Temperature 30°C

Acceptance Criteria:

  • The purity of the this compound reference standard should be ≥ 98%.

  • The identity should be unequivocally confirmed by MS, NMR, and FTIR.

Storage and Handling

The synthesized this compound reference standard should be stored in a well-closed container, protected from light, at 2-8°C.[5]

References

Application Notes and Protocols: Prochlorperazine Sulfoxide in Pharmacokinetic Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine, a phenothiazine derivative, is a widely used antiemetic and antipsychotic agent. Its therapeutic efficacy and potential for adverse effects are influenced by its extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] One of the major metabolites formed is prochlorperazine sulfoxide, resulting from the oxidation of the sulfur atom in the phenothiazine ring.[3][4] Understanding the pharmacokinetics of this metabolite is crucial for comprehensive pharmacokinetic modeling of prochlorperazine, which can aid in dose optimization, predicting drug-drug interactions, and assessing the overall safety and efficacy profile of the parent drug.

These application notes provide a detailed overview of the role of this compound in pharmacokinetic studies, including its metabolic pathway, analytical quantification methods, and available pharmacokinetic data. Detailed experimental protocols are provided to guide researchers in their study design and execution.

Metabolic Pathway of Prochlorperazine to this compound

Prochlorperazine undergoes extensive hepatic metabolism, with sulfoxidation being a primary route of biotransformation.[5] This reaction is catalyzed by CYP enzymes, with studies indicating the involvement of CYP2D6 and CYP2C19.[2][3] The formation of this compound is a critical step in the clearance of prochlorperazine.

Below is a diagram illustrating the metabolic conversion of prochlorperazine to its sulfoxide metabolite.

prochlorperazine_metabolism Prochlorperazine Prochlorperazine Prochlorperazine_Sulfoxide This compound Prochlorperazine->Prochlorperazine_Sulfoxide Sulfoxidation CYP_Enzymes CYP2D6, CYP2C19 (Liver Microsomes) CYP_Enzymes->Prochlorperazine_Sulfoxide

Metabolic pathway of Prochlorperazine to this compound.

Pharmacokinetic Parameters

While the pharmacokinetics of the parent drug, prochlorperazine, have been studied, detailed pharmacokinetic parameters specifically for this compound are not extensively reported in publicly available literature. Most studies focus on the concentration of the parent drug or a composite of its metabolites. However, the available data indicates significant interindividual variability in the plasma concentrations of this compound.[6]

The table below summarizes the available pharmacokinetic data for prochlorperazine after oral administration, which provides context for the formation and presence of its metabolites.

ParameterProchlorperazine (Sustained Release Tablet)[7]Prochlorperazine (Immediate Release Tablet)[7]Notes
Dose 15 mg5 mgSingle oral dose in healthy male volunteers.
Cmax (ng/mL) 297.89218.41
Tmax (h) 5.003.83
AUC0-t (ng·h/mL) 27442.621615.123
t½ (h) 6.203.89

Note: The exposure to metabolites, including this compound, was found to be approximately half that observed after an oral tablet when prochlorperazine was administered via a buccal formulation, which avoids first-pass metabolism.[5] This highlights the significant contribution of hepatic metabolism to the formation of this compound.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a method for the simultaneous determination of prochlorperazine and its major metabolites, including this compound, in human plasma.[6]

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add a suitable internal standard.

  • Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

b. Liquid Chromatography (LC) Conditions

  • Column: Octadecylsilyl (C18) column (e.g., 3 µm particle size).[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient can be optimized to achieve separation of prochlorperazine and its metabolites. A typical starting condition could be 95% A, followed by a linear gradient to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

c. Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: While specific published values for collision energy are scarce, the following precursor and product ions can be used as a starting point for optimization. The fragmentation of the piperazine ring is a common pathway for phenothiazines.[8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound 390.1113.1200
Prochlorperazine 374.1113.1200
Internal Standard (e.g., Deuterated this compound) (Varies)(Varies)200

d. Calibration and Quality Control

  • Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank plasma.

  • The linear range for this compound is typically 0.05 to 80 µg/L.[4][6]

  • The lower limit of quantification (LLOQ) for this compound has been reported to be 50 ng/L.[6]

Below is a workflow diagram for the quantification of this compound.

quantification_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Workflow for this compound Quantification.
In Vitro Metabolism Studies

To investigate the formation of this compound and identify the responsible CYP enzymes, in vitro studies using human liver microsomes or recombinant CYP enzymes can be performed.[3]

a. Incubation Conditions

  • Prepare an incubation mixture containing:

    • Human liver microsomes (e.g., 0.5 mg/mL protein).

    • Prochlorperazine (at various concentrations, e.g., 1-100 µM).

    • NADPH generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH generating system.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Process the samples as described in the sample preparation section for LC-MS/MS analysis.

b. CYP Inhibition Studies

To identify the specific CYP isoforms involved, selective chemical inhibitors for different CYP enzymes can be included in the incubation mixture. A reduction in the formation of this compound in the presence of a specific inhibitor suggests the involvement of that enzyme.

Conclusion

The quantification of this compound is a critical component of comprehensive pharmacokinetic modeling for prochlorperazine. The provided protocols and information offer a framework for researchers to accurately measure this metabolite and investigate its formation. Further studies are warranted to fully characterize the pharmacokinetic profile of this compound and its contribution to the overall clinical effects of prochlorperazine.

References

Application Note: Development and Validation of a Bioanalytical Method for Prochlorperazine Sulfoxide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated bioanalytical method for the quantification of prochlorperazine sulfoxide, a major metabolite of the antiemetic and antipsychotic drug prochlorperazine, in human plasma. The method utilizes a simple protein precipitation extraction followed by a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving prochlorperazine.

Introduction

Prochlorperazine is a phenothiazine derivative widely used for the treatment of nausea, vomiting, and psychotic disorders.[1][2][3] It undergoes extensive hepatic metabolism, with this compound being one of its primary metabolites.[1][4][5][6] Accurate quantification of this metabolite is crucial for understanding the pharmacokinetics and overall disposition of prochlorperazine in the body. This document provides a detailed protocol for a validated bioanalytical method to measure this compound concentrations in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Prochlorperazine reference standard

  • Amitriptyline hydrochloride (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure)

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: Octadecylsilyl (C18) column (e.g., 3 µm particle size)[4][7]

Chromatographic and Mass Spectrometric Conditions

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was employed for the analysis.[4][7]

Table 1: Chromatographic Conditions

ParameterCondition
Column Octadecylsilyl (C18), 3 µm particle size[4][7]
Mobile Phase Acetonitrile and 0.1% Formic acid in water[6]
Flow Rate 1 mL/min[6]
Injection Volume 10 µL[6]
Column Temperature 30°C ± 0.5°C[6]
Run Time 10 min[4][7]

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined for this compound and IS
Product Ion (m/z) To be determined for this compound and IS
Collision Energy To be optimized
Capillary Voltage To be optimized

Protocols

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (amitriptyline hydrochloride) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of 0.1% formic acid and acetonitrile to create calibration standards.[6]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free human plasma with the appropriate working standard solutions.

Sample Preparation

A protein precipitation method is used for sample extraction.[4][7]

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Method Validation

The bioanalytical method was validated according to regulatory guidelines.

Linearity

The calibration curve for this compound was linear over the concentration range of 0.05 to 80 µg/L.[4][7][8]

Accuracy and Precision

The intra- and inter-assay precision and accuracy were evaluated by analyzing QC samples at three different concentrations. The results are summarized below.

Table 3: Accuracy and Precision Data

AnalyteConcentration LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
This compoundLow< 7.0[4][8]< 9.0[4][8]99 - 105[4][8]
Medium< 7.0[4][8]< 9.0[4][8]99 - 105[4][8]
High< 7.0[4][8]< 9.0[4][8]99 - 105[4][8]
Lower Limit of Quantification (LLOQ)

The LLOQ for this compound in human plasma was determined to be 50 ng/L.[4][7][8]

Recovery

The extraction recovery of this compound from human plasma was consistent and reproducible across the different QC levels.

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS_ACN Add Acetonitrile with Internal Standard (200 µL) Plasma->Add_IS_ACN Protein Precipitation Vortex Vortex (1 min) Add_IS_ACN->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for the bioanalytical method.

Metabolic_Pathway Prochlorperazine Prochlorperazine Metabolism Hepatic Metabolism (CYP2D6 mediated oxidation) Prochlorperazine->Metabolism Prochlorperazine_Sulfoxide This compound Metabolism->Prochlorperazine_Sulfoxide Sulfoxidation Other_Metabolites Other Metabolites (e.g., N-desmethylprochlorperazine, 7-hydroxyprochlorperazine) Metabolism->Other_Metabolites Demethylation, Hydroxylation

Caption: Metabolic pathway of Prochlorperazine.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings. This validated method can be a valuable tool for pharmacokinetic and metabolic studies of prochlorperazine.

References

Application Notes and Protocols for the Polarographic Determination of Prochlorperazine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prochlorperazine, a phenothiazine derivative, is widely used as an antiemetic and antipsychotic agent.[1][2] It undergoes extensive metabolism in the body, with prochlorperazine sulfoxide being one of its major metabolites.[2][3][4] Monitoring the levels of prochlorperazine and its metabolites, such as the sulfoxide, is crucial for pharmacokinetic studies and therapeutic drug monitoring. Electrochemical methods, particularly polarography and voltammetry, offer a sensitive and cost-effective approach for the determination of these compounds.[1][5][6]

This document provides detailed application notes and protocols for the polarographic determination of prochlorperazine, following its oxidation to this compound. The electroactive nature of the sulfoxide metabolite allows for its sensitive detection.[1] While these notes focus on the indirect determination of prochlorperazine, the described polarographic method for the sulfoxide can be adapted for the direct quantification of this compound in various matrices.

Principle

Prochlorperazine itself is not always easily determined by direct polarography. However, its oxidation product, this compound, is electrochemically active and can be readily reduced at a dropping mercury electrode.[1] This method, therefore, involves the chemical oxidation of prochlorperazine to its sulfoxide using a suitable oxidizing agent, followed by the polarographic or voltammetric determination of the resulting sulfoxide.[1] The measured current is directly proportional to the concentration of the sulfoxide, which in turn corresponds to the initial concentration of prochlorperazine. The electrochemical reduction of the sulfoxide is an irreversible process.[6]

Experimental Protocols

1. Indirect Differential Pulse Polarographic Determination of Prochlorperazine as its Sulfoxide

This protocol is based on the oxidation of prochlorperazine to its sulfoxide, followed by differential pulse polarographic (DPP) analysis.

a. Reagents and Solutions

  • Prochlorperazine Maleate Stock Solution: Prepare a stock solution of prochlorperazine maleate in a suitable solvent, such as methanol or dilute hydrochloric acid.[7]

  • Potassium Hydrogen Peroxomonosulfate (Oxone®): Used as the oxidizing agent to convert prochlorperazine to its sulfoxide.[1]

  • Supporting Electrolyte: A suitable buffer solution is required. A Britton-Robinson buffer or a sodium carbonate buffer (e.g., 0.080 M, pH 10) can be used.[5][8][9]

  • Deionized Water: For preparation of all aqueous solutions.

b. Instrumentation

  • A polarographic analyzer capable of differential pulse polarography.

  • A standard three-electrode system consisting of a dropping mercury electrode (DME) as the working electrode, a saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode as the reference electrode, and a platinum wire as the auxiliary electrode.

c. Sample Preparation (for Tablets)

  • Weigh and finely powder a number of prochlorperazine tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of prochlorperazine maleate and transfer it to a volumetric flask.[7]

  • Dissolve the powder in a suitable solvent (e.g., 0.3M HCl) and dilute to volume.[7]

  • Filter the solution to remove any insoluble excipients.[7]

  • Take an appropriate aliquot of the filtrate for the oxidation step.

d. Oxidation Procedure

  • To a known volume of the prochlorperazine sample solution, add a freshly prepared solution of potassium hydrogen peroxomonosulfate.

  • Allow the reaction to proceed for a sufficient time to ensure complete oxidation of prochlorperazine to its sulfoxide.

e. Polarographic Measurement

  • Transfer an aliquot of the oxidized sample solution into the polarographic cell.

  • Add the supporting electrolyte and dilute to the final volume with deionized water.

  • De-aerate the solution by purging with high-purity nitrogen for 5-10 minutes.

  • Record the differential pulse polarogram over a suitable potential range. The reduction peak for the sulfoxide will be observed.

  • Construct a calibration curve by plotting the peak current against the concentration of standard prochlorperazine solutions that have undergone the same oxidation procedure.

  • Determine the concentration of prochlorperazine in the sample from the calibration curve.

2. Direct Voltammetric Determination of Prochlorperazine

For comparative purposes, a direct voltammetric method for prochlorperazine is summarized below. This method does not involve the sulfoxide.

a. Reagents and Solutions

  • Prochlorperazine Stock Solution: Prepare as described above.

  • Supporting Electrolyte: 0.080 M sodium carbonate buffer (pH 10).[5][8]

b. Instrumentation

  • A voltammetric analyzer with a suitable working electrode, such as a gold electrode modified with decanethiol self-assembled monolayer (SAM).[5]

  • Reference and auxiliary electrodes as described above.

c. Voltammetric Measurement

  • Place the supporting electrolyte in the electrochemical cell.

  • Add a known volume of the prochlorperazine solution.

  • De-aerate the solution with nitrogen.

  • Record the voltammogram (e.g., using cyclic voltammetry or differential pulse voltammetry) over a potential range where the oxidation of prochlorperazine occurs (anodic peak around 0.60 V vs SCE).[5][8]

  • Quantify the prochlorperazine concentration by comparing the peak current to a calibration curve.

Quantitative Data

The following tables summarize the quantitative data for the polarographic and voltammetric determination of prochlorperazine and its sulfoxide.

Table 1: Quantitative Data for the Indirect Polarographic Determination of Prochlorperazine as its Sulfoxide

ParameterValueReference
TechniqueDifferential Pulse Voltammetry (DPV)[1]
Linearity Range0.05 - 4.0 µg/mL[1]
Limit of Quantification (LOQ)0.2 µg/mL[1]
Correlation Coefficient (r)0.999[1]

Table 2: Quantitative Data for the Direct Voltammetric Determination of Prochlorperazine

ParameterValueReference
TechniqueVoltammetry on a decanethiol modified gold electrode[5][8]
Linearity Ranges0.1 - 2.0 µM and 5.0 - 50 µM[5][8]
Relative Standard Deviation (RSD)4.28% for 1.0 µM prochlorperazine (n=8)[5][8]

Visualizations

Experimental Workflow for Indirect Polarographic Determination

experimental_workflow cluster_prep Sample Preparation cluster_analysis Polarographic Analysis cluster_quant Quantification start Prochlorperazine Sample (e.g., from tablets) oxidation Chemical Oxidation (with KHSO5) start->oxidation sulfoxide This compound Solution oxidation->sulfoxide polarocell Transfer to Polarographic Cell sulfoxide->polarocell add_electrolyte Add Supporting Electrolyte polarocell->add_electrolyte deaeration De-aerate with N2 add_electrolyte->deaeration measurement DPP Measurement deaeration->measurement quantify Determine Concentration measurement->quantify calibration Prepare Calibration Curve (from standards) calibration->quantify

Caption: Workflow for the indirect polarographic determination of prochlorperazine.

Signaling Pathway: Electrochemical Oxidation of Prochlorperazine

oxidation_pathway prochlorperazine Prochlorperazine radical_cation Radical Cation prochlorperazine->radical_cation -1e- sulfoxide This compound radical_cation->sulfoxide + H2O - H+

Caption: Electrochemical oxidation of prochlorperazine to its sulfoxide.

References

Troubleshooting & Optimization

improving chromatographic peak resolution of prochlorperazine sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of prochlorperazine and its primary oxidative metabolite, prochlorperazine sulfoxide.

Troubleshooting Guides

Poor chromatographic resolution between prochlorperazine and this compound can compromise the accuracy and reliability of analytical results. The following table outlines common issues, their potential causes, and systematic solutions to improve peak separation.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution (Peak Overlap) Inappropriate mobile phase pH affecting the ionization state of prochlorperazine. Prochlorperazine has pKa values of 3.9 (phenothiazine core) and 8.2 (piperazine ring).[1]Adjust the mobile phase pH to be at least 2 units away from the pKa values. For reversed-phase chromatography, a lower pH (e.g., 2.5-4.0) will ensure prochlorperazine is in its protonated, more polar form, which can alter its retention relative to the sulfoxide.
Mobile phase organic solvent composition is not optimal for separation.Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve the separation between the parent drug and its more polar sulfoxide metabolite.
Inadequate column efficiency.Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) to increase the number of theoretical plates and enhance peak sharpness. Ensure the column is not aged or contaminated.
Peak Tailing (Asymmetry) Secondary interactions between the basic prochlorperazine molecule and active silanol groups on the silica-based stationary phase.Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to mask the silanol groups. Alternatively, use a base-deactivated column. An acidic mobile phase (e.g., with 0.1% formic acid) can also reduce silanol interactions by keeping the silanols protonated.[1]
Column overload due to high sample concentration.Reduce the concentration of the sample being injected.
Presence of a column void or a blocked frit.Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column.
Co-elution with Other Metabolites Prochlorperazine undergoes extensive metabolism, leading to several metabolites such as N-desmethylprochlorperazine and 7-hydroxyprochlorperazine, which may have similar retention times to the sulfoxide.[1]Employ a gradient elution method to provide a wider elution window for separating multiple components. Optimization of the gradient slope and duration is crucial. Consider using a different stationary phase chemistry (e.g., a phenyl or cyano column) that can offer different selectivity.
Irreproducible Retention Times Fluctuations in mobile phase pH or composition.Ensure the mobile phase is well-mixed and degassed. Use a buffered aqueous phase to maintain a stable pH.
Variations in column temperature.Use a column oven to maintain a consistent temperature throughout the analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of prochlorperazine and this compound important?

A1: this compound is a major metabolite of prochlorperazine and a primary product of its oxidative degradation.[2] A robust and specific chromatographic method that can effectively separate these two compounds is crucial for accurate quantification of prochlorperazine in stability studies, pharmacokinetic analysis, and quality control of pharmaceutical formulations.

Q2: What type of HPLC column is best suited for this separation?

A2: Reversed-phase C18 columns are most commonly used and have been shown to be effective.[1][2][3] Look for columns that are well-endcapped or specifically designed for the analysis of basic compounds to minimize peak tailing. An Agilent Zorbax SB-C18 or a similar column is a good starting point.[2][3]

Q3: How does the mobile phase pH affect the peak shape of prochlorperazine?

A3: Prochlorperazine is a basic compound with two pKa values (3.9 and 8.2).[1] The pH of the mobile phase dictates its degree of ionization. At a pH below 3.9, the molecule will be fully protonated. Between pH 3.9 and 8.2, it will exist as a mixture of protonated species. Operating at a pH where the ionization state is stable and consistent is key to achieving sharp, symmetrical peaks. A low pH (e.g., around 3) is often preferred in reversed-phase HPLC to ensure full protonation and minimize interactions with residual silanols on the stationary phase.

Q4: Can I use a gradient elution method to improve the separation?

A4: Yes, a gradient elution is highly recommended, especially when analyzing samples that may contain multiple metabolites or degradation products in addition to this compound.[2][3] A gradient allows for a more effective separation of compounds with a wider range of polarities.

Q5: What detection wavelength should I use?

A5: A UV detector set at a wavelength between 254 nm and 258 nm is commonly used for the analysis of prochlorperazine and its metabolites.[1]

Experimental Protocols

Representative HPLC Method for the Separation of Prochlorperazine and this compound

This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

ParameterRecommended Condition
Column Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of prochlorperazine and this compound in a diluent such as methanol or a mixture of mobile phase A and B. Further dilute to the desired working concentration.

  • Forced Degradation Sample (Oxidation): To a solution of prochlorperazine, add a small volume of 3% hydrogen peroxide and allow it to react. This will generate this compound and can be used to confirm the peak identity and resolution of the method.[2]

Visualizations

Troubleshooting Logic for Poor Peak Resolution

G Troubleshooting Workflow for Poor Peak Resolution Start Start: Poor Resolution Adjust_pH Adjust Mobile Phase pH (e.g., pH 2.5-4.0) Start->Adjust_pH Optimize_Organic Optimize Organic Solvent % (Acetonitrile/Methanol) Adjust_pH->Optimize_Organic If resolution still poor Resolution_OK Resolution Acceptable Adjust_pH->Resolution_OK If resolution improves Check_Column Evaluate Column (Age, Particle Size) Optimize_Organic->Check_Column If resolution still poor Optimize_Organic->Resolution_OK If resolution improves Check_Column->Resolution_OK If resolution improves

A logical workflow for troubleshooting poor peak resolution.

General Experimental Workflow for HPLC Analysis

G HPLC Analysis Workflow Sample_Prep Sample Preparation (Standard/Degraded Sample) Injection Sample Injection Sample_Prep->Injection HPLC_Setup HPLC System Setup (Install Column, Prime Pump) Method_Setup Method Programming (Gradient, Flow Rate, Temp.) HPLC_Setup->Method_Setup Method_Setup->Injection Data_Acquisition Data Acquisition (Chromatogram Recording) Injection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Resolution Calculation) Data_Acquisition->Data_Analysis

A typical experimental workflow for HPLC analysis.

References

Technical Support Center: Prochlorperazine Sulfoxide Stability in Frozen Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of prochlorperazine sulfoxide in frozen plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in plasma a concern?

A1: this compound is a major metabolite of prochlorperazine, an antiemetic and antipsychotic medication.[1] The stability of this metabolite in plasma samples is crucial for accurate pharmacokinetic and toxicokinetic studies. Degradation of this compound after sample collection can lead to an underestimation of its concentration, potentially impacting data interpretation in clinical and preclinical trials. Prochlorperazine itself is susceptible to oxidation to form its sulfoxide, which is a key degradation pathway.[2]

Q2: What are the primary factors that can affect the stability of this compound in plasma samples?

A2: Several factors can influence the stability of this compound in plasma, including:

  • Storage Temperature: Inappropriate storage temperatures can lead to degradation. Long-term storage is typically recommended at ultra-low temperatures (-70°C or below).

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can compromise the stability of analytes. It is advisable to minimize the number of freeze-thaw cycles.

  • Sample Handling: Exposure to light and elevated temperatures during sample processing can induce degradation. Prochlorperazine is known to be light-sensitive.

  • Enzymatic Degradation: While freezing significantly reduces enzymatic activity, some degradation can still occur, especially with improper handling during the thawing process.

Q3: What are the recommended storage conditions for plasma samples containing this compound?

A3: For long-term storage of plasma samples intended for the analysis of prochlorperazine and its metabolites, it is recommended to store them at -70°C or colder. While specific long-term stability data for this compound at various frozen temperatures is not extensively published, general best practices for analyte stability suggest that lower temperatures are preferable to minimize degradation over extended periods.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of this compound in frozen plasma samples.

Issue 1: Inconsistent or lower-than-expected concentrations of this compound in quality control (QC) samples.
  • Possible Cause 1: Degradation during sample storage.

    • Troubleshooting Steps:

      • Verify the storage temperature and its consistency. Ensure that the freezer has maintained the target temperature without significant fluctuations.

      • Review the storage duration. If samples have been stored for an extended period, degradation may have occurred. Refer to the stability data tables below for expected stability under different conditions.

      • Assess the number of freeze-thaw cycles the QC samples have undergone. Limit cycles to a maximum of three if possible.

  • Possible Cause 2: Degradation during sample processing (bench-top instability).

    • Troubleshooting Steps:

      • Minimize the time plasma samples are kept at room temperature or on wet ice. Thaw samples rapidly and process them promptly.

      • Protect samples from light by using amber tubes or by working in a dimly lit environment.

      • Consider the use of antioxidants in the reconstitution solvent if oxidation is suspected during the analytical process.

Issue 2: High variability in this compound concentrations between replicate samples.
  • Possible Cause 1: Inconsistent sample handling.

    • Troubleshooting Steps:

      • Standardize the entire sample handling and processing workflow for all samples, including thawing time and temperature, and extraction procedures.

      • Ensure thorough mixing of samples after thawing and before aliquoting.

  • Possible Cause 2: Contamination or interference during analysis.

    • Troubleshooting Steps:

      • Review the chromatographic data for any co-eluting peaks or signs of matrix effects that could be interfering with the quantification of this compound.

      • If using LC-MS/MS, optimize the mass spectrometry parameters to enhance specificity.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound in Frozen Plasma

Objective: To evaluate the stability of this compound in human plasma stored at -20°C and -80°C over an extended period.

Methodology:

  • Preparation of Spiked Plasma: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Spike pooled human plasma (with anticoagulant, e.g., K2EDTA) to achieve low and high concentration levels (e.g., 5 ng/mL and 50 ng/mL).

  • Aliquoting and Storage: Aliquot the spiked plasma into polypropylene tubes. Store a set of aliquots at -20°C and another set at -80°C. A baseline set of aliquots (T=0) should be analyzed immediately.

  • Sample Analysis: At each designated time point (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of low and high concentration samples from each storage temperature.

  • Thawing and Extraction: Thaw the samples rapidly at room temperature. Extract this compound using a validated bioanalytical method, such as protein precipitation followed by LC-MS/MS analysis.

  • Data Analysis: Calculate the mean concentration and standard deviation for each time point and concentration level. The stability is assessed by comparing the mean concentration at each time point to the baseline (T=0) concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline concentration.

Protocol 2: Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in human plasma after multiple freeze-thaw cycles.

Methodology:

  • Preparation of Spiked Plasma: Prepare spiked plasma samples at low and high concentrations as described in Protocol 1.

  • Freeze-Thaw Cycles:

    • Cycle 1: Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 24 hours. Thaw them unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours.

    • Cycles 2 and 3: Repeat the freeze-thaw process for the desired number of cycles.

  • Sample Analysis: After the final thaw, analyze the samples using a validated bioanalytical method.

  • Data Analysis: Compare the mean concentration of the freeze-thaw samples to the baseline (T=0) samples that have not undergone any freeze-thaw cycles. The analyte is considered stable if the mean concentration is within ±15% of the baseline.

Data Presentation

Table 1: Representative Long-Term Stability of this compound in Frozen Human Plasma

Storage TemperatureTime PointLow QC (5 ng/mL) Mean Recovery (%)High QC (50 ng/mL) Mean Recovery (%)
-20°C 1 Month98.599.1
3 Months95.296.4
6 Months90.792.1
9 Months86.388.5
12 Months82.184.9
-80°C 1 Month101.299.8
3 Months99.5100.3
6 Months98.799.1
9 Months97.498.5
12 Months96.897.9

Note: This table presents hypothetical data based on typical analyte stability trends to illustrate the expected outcomes. Actual results may vary.

Table 2: Representative Freeze-Thaw Stability of this compound in Human Plasma Stored at -80°C

Number of Freeze-Thaw CyclesLow QC (5 ng/mL) Mean Recovery (%)High QC (50 ng/mL) Mean Recovery (%)
199.3100.5
297.898.9
395.496.7

Note: This table presents hypothetical data to illustrate expected outcomes.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_quantification Quantification A Spike Pooled Human Plasma B Aliquot into Storage Tubes A->B C Store at -20°C B->C D Store at -80°C B->D E T=0 (Baseline) B->E F T=1, 3, 6, 9, 12 months C->F D->F G Thaw & Extract E->G F->G H LC-MS/MS Analysis G->H I Compare to Baseline H->I degradation_pathway Prochlorperazine Prochlorperazine Sulfoxide Prochlorperazine Sulfoxide Prochlorperazine->Sulfoxide Oxidation (Metabolism/Degradation) Other_Metabolites Other Metabolites (e.g., N-desmethyl, 7-hydroxy) Prochlorperazine->Other_Metabolites Metabolism

References

troubleshooting low recovery of prochlorperazine sulfoxide during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of prochlorperazine sulfoxide during extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of prochlorperazine and this compound that influence extraction?

A1: The extraction behavior of prochlorperazine and its sulfoxide metabolite is primarily governed by their polarity and acid-base properties. Prochlorperazine is a basic compound with a pKa of approximately 8.1, attributed to the piperazine ring.[1][2] The sulfoxide metabolite is significantly more polar, which is reflected in its lower calculated LogP value. This increased polarity is the main reason it is more challenging to extract from aqueous solutions into common organic solvents.

Q2: Why is the recovery of this compound often lower than that of the parent drug, prochlorperazine?

A2: The lower recovery is due to the increased polarity imparted by the sulfoxide group. In reversed-phase solid-phase extraction (SPE), the sulfoxide has a weaker affinity for the nonpolar sorbent compared to the parent drug, making it prone to premature elution (breakthrough) during sample loading or washing steps. In liquid-liquid extraction (LLE), its higher water solubility means it partitions less efficiently into less polar, water-immiscible organic solvents.

Q3: What are the most common causes of low this compound recovery during Solid-Phase Extraction (SPE)?

A3: The primary causes include:

  • Analyte Breakthrough: The polar sulfoxide may not be sufficiently retained on nonpolar sorbents (like C18) and can be lost during the sample loading phase.

  • Inappropriate Wash Solvent: Using a wash solvent that is too strong (i.e., too high in organic content) can prematurely elute the weakly-retained sulfoxide along with interferences.

  • Insufficient Elution Solvent Strength: The elution solvent may not be polar enough to effectively desorb the sulfoxide from the sorbent.

  • Incorrect pH: Failure to adjust the sample pH to suppress the ionization of the basic piperazine group (pH > 10) can lead to poor retention on reversed-phase sorbents.

Q4: How can I improve the recovery of this compound during Liquid-Liquid Extraction (LLE)?

A4: To improve LLE recovery:

  • Increase Solvent Polarity: Use a more polar extraction solvent, such as a mixture of dichloromethane and isopropanol or ethyl acetate, to better solvate the polar sulfoxide.

  • Adjust Sample pH: Raise the pH of the aqueous sample to above 10 (at least 2 units above the pKa of ~8.1) to deprotonate the piperazine nitrogen. This neutralizes the molecule, reducing its aqueous solubility and promoting its partition into the organic phase.

  • Utilize the "Salting-Out" Effect: Add a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous sample. This increases the polarity of the aqueous phase, effectively "pushing" the polar sulfoxide into the organic layer.

Q5: Could my choice of analytical instrument be affecting the perceived recovery?

A5: Yes. Prochlorperazine and its metabolites are known to be sensitive to light.[3] Degradation can occur during sample processing and analysis if samples are not protected from light. Furthermore, issues such as ion suppression in mass spectrometry can lead to lower-than-expected signal intensity, which might be misinterpreted as low extraction recovery. A stable, isotope-labeled internal standard for the sulfoxide is highly recommended to correct for such matrix effects and variability.

Data Summary: Physicochemical Properties

The following table summarizes key properties that are critical for developing an effective extraction strategy.

PropertyProchlorperazineThis compoundRationale for Extraction
Molecular Formula C₂₀H₂₄ClN₃SC₂₀H₂₄ClN₃OSThe addition of oxygen increases polarity.
Molecular Weight 373.94 g/mol 389.94 g/mol Affects concentration calculations.
pKa ~8.1[1][2]Estimated ~7.5-8.0Critical for pH adjustment to ensure the molecule is in its neutral, more extractable form.
XLogP ~4.9~3.6A lower LogP indicates higher polarity and greater challenge in extracting from aqueous media.
Aqueous Solubility 14.96 mg/L (at 24°C)[1]Higher than parent drugHigher aqueous solubility makes LLE into nonpolar solvents difficult.
Organic Solubility Soluble in DMSO (~10 mg/mL)[4]Soluble in MethanolGuides the choice of elution solvents in SPE and reconstitution solvents for analysis.

Troubleshooting Guide: Low Recovery in Liquid-Liquid Extraction (LLE)

This guide provides a systematic approach to troubleshooting and optimizing the recovery of this compound using LLE.

Problem: Consistently low recovery of this compound compared to the parent drug.

Workflow for LLE Optimization:

LLE_Troubleshooting cluster_0 LLE Optimization Workflow start Start: Low Recovery of This compound check_ph Is sample pH > 10? start->check_ph adjust_ph Adjust sample pH to 10.5 with dilute NH4OH or NaOH check_ph->adjust_ph No check_solvent Is extraction solvent polar enough? (e.g., DCM, Hexane) check_ph->check_solvent Yes adjust_ph->check_solvent change_solvent Switch to a more polar solvent or mixture (e.g., Dichloromethane:Isopropanol 9:1 v/v) check_solvent->change_solvent No check_salting_out Is 'Salting-Out' effect being used? check_solvent->check_salting_out Yes change_solvent->check_salting_out add_salt Add NaCl or Na2SO4 to the aqueous sample to saturation check_salting_out->add_salt No review Review and Validate Optimized Protocol check_salting_out->review Yes add_salt->review

Caption: Workflow for troubleshooting low LLE recovery.

Recommended LLE Protocol

This protocol is optimized for the simultaneous extraction of prochlorperazine and this compound from plasma.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • 1M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

  • Extraction Solvent: Dichloromethane:Isopropanol (9:1, v/v)

  • Sodium Chloride (NaCl), analytical grade

  • Reconstitution Solvent: 50:50 Methanol:Water

  • Vortex mixer, centrifuge

Procedure:

  • Sample Aliquoting: To a 2 mL microcentrifuge tube, add 200 µL of plasma.

  • Internal Standard Spiking: Add 20 µL of IS solution and briefly vortex.

  • pH Adjustment: Add 50 µL of 1M NaOH to adjust the sample pH to >10. Vortex for 10 seconds.

  • Salting-Out: Add approximately 50 mg of NaCl to the tube.

  • Extraction: Add 1 mL of the Dichloromethane:Isopropanol (9:1, v/v) extraction solvent.

  • Mixing: Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Solvent Transfer: Carefully transfer the lower organic layer to a clean tube, avoiding the protein disk at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 x g for 2 minutes to pellet any particulates.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Troubleshooting Guide: Low Recovery in Solid-Phase Extraction (SPE)

This guide provides a systematic approach to troubleshooting and optimizing the recovery of this compound using SPE.

Problem: Low and inconsistent recovery of this compound from a reversed-phase (e.g., C18) SPE cartridge.

Workflow for SPE Method Development:

SPE_Troubleshooting cluster_1 SPE Optimization Workflow start Start: Low Recovery of This compound check_sorbent Is sorbent suitable for polar analytes? (e.g., standard C18) start->check_sorbent change_sorbent Switch to a mixed-mode (e.g., HLB, MCX) or polar-functionalized sorbent check_sorbent->change_sorbent No check_load_ph Is sample loading pH > 10? check_sorbent->check_load_ph Yes change_sorbent->check_load_ph adjust_load_ph Adjust sample pH to 10.5 and re-evaluate retention check_load_ph->adjust_load_ph No check_wash Is wash solvent too strong? (e.g., >10% organic) check_load_ph->check_wash Yes adjust_load_ph->check_wash adjust_wash Decrease organic content in wash solvent (e.g., 5% Methanol) check_wash->adjust_wash Yes check_elution Is elution solvent strong enough? check_wash->check_elution No adjust_wash->check_elution adjust_elution Increase elution solvent polarity (e.g., Methanol with 2% Formic Acid) check_elution->adjust_elution No review Review and Validate Optimized Protocol check_elution->review Yes adjust_elution->review

Caption: Workflow for troubleshooting low SPE recovery.

Recommended SPE Protocol (Mixed-Mode Cation Exchange)

This protocol uses a mixed-mode sorbent that provides both reversed-phase and ion-exchange retention mechanisms, which is ideal for basic compounds like prochlorperazine and its more polar metabolite.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution

  • 4% Phosphoric Acid in Water

  • Methanol

  • 5% Ammonium Hydroxide in Methanol (Elution Solvent)

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX)

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 20 µL of IS solution.

    • Add 200 µL of 4% phosphoric acid in water.

    • Vortex for 10 seconds. This step ensures the piperazine nitrogens are protonated (positively charged) for retention on the cation exchange sorbent.

  • Cartridge Conditioning:

    • Pass 1 mL of Methanol through the cartridge.

    • Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 4% phosphoric acid in water to remove hydrophilic interferences.

    • Wash 2: Pass 1 mL of Methanol to remove lipids and other nonpolar interferences.

  • Elution:

    • Elute the analytes with 1 mL of 5% Ammonium Hydroxide in Methanol. The ammonia neutralizes the charged analytes, disrupting the ion-exchange retention and allowing for elution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of 50:50 Methanol:Water and transfer to an autosampler vial for analysis.

References

mitigating matrix effects in LC-MS/MS analysis of prochlorperazine sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of prochlorperazine sulfoxide. Our aim is to help you mitigate matrix effects and ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1] In the analysis of this compound, particularly in complex biological matrices like plasma, endogenous components such as phospholipids and proteins can co-elute and interfere with the ionization of the analyte in the mass spectrometer's ion source. This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[2]

Q2: What is the most effective way to compensate for matrix effects in this compound analysis?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[1] A SIL-IS, such as this compound-d3, is chemically identical to the analyte but has a different mass. It will co-elute with this compound and experience similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Which sample preparation technique is recommended for this compound in plasma?

A3: A validated method for the simultaneous determination of prochlorperazine and its metabolites, including this compound, in human plasma utilizes protein precipitation (PPT).[3] This technique is relatively simple and fast. However, for cleaner extracts and potentially reduced matrix effects, other techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be considered. The choice of technique will depend on the specific requirements of the assay, such as the required limit of quantification and the complexity of the matrix.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape (tailing, fronting, or broad peaks) for this compound. Column degradation, mobile phase mismatch, or sample solvent effects.- Ensure the analytical column is not degraded and is appropriate for the analyte. - Check the mobile phase composition and pH. - Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Inconsistent retention times. Fluctuations in the LC system, such as pump performance or column temperature.- Check the LC pump for leaks and ensure a stable flow rate. - Verify that the column oven is maintaining a consistent temperature.
High background noise or interfering peaks. Contamination from the sample matrix, solvents, or the LC-MS system.- Use high-purity solvents and reagents. - Implement a more rigorous sample clean-up procedure (e.g., SPE). - Clean the ion source of the mass spectrometer.
Low signal intensity or significant ion suppression. Co-eluting matrix components interfering with ionization.- Optimize the sample preparation method to remove interferences (consider LLE or SPE). - Adjust the chromatographic conditions to separate this compound from the interfering components. - Utilize a stable isotope-labeled internal standard (this compound-d3) to compensate for suppression.
Non-linear calibration curve. Matrix effects varying with concentration, or issues with standard preparation.- Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration). - Verify the accuracy of the standard dilutions.

Experimental Protocols

Validated Sample Preparation Protocol: Protein Precipitation

This protocol is based on a validated method for the analysis of prochlorperazine and its metabolites in human plasma.[3]

Materials:

  • Human plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard working solution (e.g., this compound-d3 in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 600 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography and Mass Spectrometry Parameters

The following are typical starting conditions that should be optimized for your specific instrument and application.

Parameter Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions This compound: Q1: m/z 390.1 -> Q3: m/z 113.1 this compound-d3 (IS): Q1: m/z 393.1 -> Q3: m/z 116.1

Note: The specific m/z transitions should be optimized by infusing a standard solution of this compound and its deuterated internal standard into the mass spectrometer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add IS (this compound-d3) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography ms_detection MS/MS Detection chromatography->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for LC-MS/MS analysis.

matrix_effect_mitigation cluster_sample_prep Sample Preparation Strategies cluster_analytical_approach Analytical Strategies mitigation Mitigating Matrix Effects ppt Protein Precipitation (PPT) mitigation->ppt Simplicity lle Liquid-Liquid Extraction (LLE) mitigation->lle Improved Cleanliness spe Solid-Phase Extraction (SPE) mitigation->spe Highest Cleanliness is Stable Isotope-Labeled Internal Standard (SIL-IS) mitigation->is Compensation chromatography Chromatographic Optimization mitigation->chromatography Separation calibration Matrix-Matched Calibration mitigation->calibration Correction

Caption: Strategies to mitigate matrix effects.

References

enhancing detection sensitivity for prochlorperazine sulfoxide at low concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the detection sensitivity of prochlorperazine sulfoxide, particularly at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is a typical Lower Limit of Quantification (LLOQ) for this compound in human plasma?

A1: The LLOQ for this compound (PCZSO) can vary based on the analytical method and instrumentation. A validated isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has reported an LLOQ of 50 ng/L in human plasma.[1][2] For the parent drug, prochlorperazine, LLOQs as low as 0.20 ng/mL have been achieved.[2][3]

Q2: What analytical techniques are most effective for detecting low concentrations of this compound?

A2: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is a highly sensitive and specific method for quantifying prochlorperazine and its metabolites, including the sulfoxide form, in biological matrices.[1][4][5] This technique is preferred for its ability to provide accurate quantification at low levels.[4] Other methods like spectrofluorimetry have also been developed, sometimes involving the intentional oxidation of prochlorperazine to its sulfoxide for measurement.[2][3]

Q3: How can sample preparation be optimized to improve recovery and sensitivity?

A3: Effective sample preparation is critical. For plasma samples, protein precipitation is a common and straightforward method.[1][4] Another effective technique is solid-phase extraction (SPE), which can provide cleaner extracts and improve sensitivity.[6] The average extraction recovery for prochlorperazine using liquid-liquid extraction has been reported at 81.8 ± 2.2%.[2][3] Using an internal standard during sample preparation is crucial to account for any analyte loss.[4]

Q4: Are there stability concerns for prochlorperazine and its sulfoxide metabolite during sample storage and handling?

A4: Yes, stability is a key consideration. Prochlorperazine can degrade, with this compound being a major degradation product.[7] Forced degradation studies have been performed under various stress conditions (acid, base, oxidation, heat, and photolysis) to develop stability-indicating methods.[3][8] It is recommended to perform stability tests on your own samples, including freeze-thaw cycles, to ensure the integrity of the analytes during the entire analytical process.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue 1: Low or No Signal for this compound

If you are experiencing a weak or absent signal for your analyte, follow this troubleshooting workflow.

G cluster_start cluster_ms Mass Spectrometer Checks cluster_lc LC System Checks cluster_sample Sample Integrity & Prep Checks cluster_end start Start: Low/No Signal ms_tune Verify MS Tuning & Calibration Is the instrument performing to spec? start->ms_tune ms_params Check MS/MS Parameters (Precursor/Product Ions, Voltages) ms_tune->ms_params If OK end_ok Problem Resolved ms_tune->end_ok If Issue Found ms_source Inspect & Clean Ion Source (e.g., ESI probe) ms_params->ms_source If OK ms_params->end_ok If Issue Found lc_column Evaluate Column Performance (Peak shape, retention time) ms_source->lc_column If OK ms_source->end_ok If Issue Found lc_mobile Confirm Mobile Phase (Correct composition, pH, fresh) lc_column->lc_mobile If OK lc_column->end_ok If Issue Found lc_flow Check for Leaks/Blockages Is the flow rate stable? lc_mobile->lc_flow If OK lc_mobile->end_ok If Issue Found sample_prep Review Sample Prep Protocol (e.g., Extraction efficiency) lc_flow->sample_prep If OK lc_flow->end_ok If Issue Found sample_stability Assess Analyte Stability (Degradation issues?) sample_prep->sample_stability If OK sample_prep->end_ok If Issue Found sample_matrix Investigate Matrix Effects (Ion suppression?) sample_stability->sample_matrix If OK sample_stability->end_ok If Issue Found sample_matrix->end_ok If OK sample_matrix->end_ok If Issue Found

Caption: Troubleshooting workflow for low analyte signal.

Issue 2: High Variability in Results

High relative standard deviation (RSD) in quality control samples or replicates can indicate several problems.

  • Inconsistent Sample Preparation: Ensure precise and consistent execution of the sample preparation protocol, especially pipetting and extraction steps. Automating liquid handling steps can reduce variability.

  • Analyte Instability: Prochlorperazine can be unstable, and inconsistent handling can lead to variable degradation to the sulfoxide form.[3][7] Ensure samples are processed promptly and consistently after thawing.

  • Instrument Fluctuation: Interday variability can be higher than intraday variability.[1][2] Run system suitability tests before each batch to ensure the LC-MS/MS system is performing consistently. Check for fluctuations in temperature, which can affect chromatography.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated analytical methods for prochlorperazine and its sulfoxide metabolite.

Table 1: Comparison of LC-MS/MS Method Parameters and Performance

Parameter Method 1[1][2] Method 2[2][3]
Analyte This compound Prochlorperazine
Matrix Human Plasma Human Plasma
Sample Prep Protein Precipitation Liquid-Liquid Extraction
Chromatography Isocratic Isocratic
Linear Range 0.05 - 80 µg/L 0.20 - 6.40 ng/mL
LLOQ 50 ng/L 0.20 ng/mL
Intra-assay Precision Within 7.0% < 8.5%
Inter-assay Precision Within 9.0% < 9.2%
Accuracy 99 - 105% 98.25 - 99.13% recovery

| Run Time | 10 min | Not Specified |

Table 2: Optimized Mass Spectrometry Parameters

Analyte Ion Mode Precursor Ion (m/z) Product Ion (m/z)
Prochlorperazine ESI+ 374.1 140.1
This compound ESI+ 390.1 140.1
Imipramine (Internal Standard) ESI+ 281.2 86.1

Note: These are example values. Parameters must be optimized on the specific instrument being used.[10][11]

Experimental Protocols

This section provides a detailed methodology for a representative LC-MS/MS experiment.

Protocol: Quantification of this compound in Plasma by LC-MS/MS

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., Imipramine)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid (FA)

  • Ammonium Acetate

  • Ultrapure Water

  • Human Plasma (blank)

2. Sample Preparation: Protein Precipitation

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 300 µL of an internal standard solution (prepared in ACN/MeOH) to each tube.[4]

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[4]

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Add 100 µL of 5% methanol in water and mix well.[4]

  • The sample is now ready for injection.

3. LC-MS/MS Analytical Workflow

The overall process from receiving a sample to generating the final data is outlined below.

G cluster_workflow General Analytical Workflow sample_receipt Sample Receipt & Login sample_prep Sample Preparation (e.g., Protein Precipitation) sample_receipt->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Integration & Quantification) ms_detection->data_processing data_review Data Review & QC Check data_processing->data_review report_generation Report Generation data_review->report_generation

Caption: High-level workflow for bioanalytical sample analysis.

4. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm).[4]

  • Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[4]

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Column Temperature: 40°C.[4]

  • Injection Volume: 5 µL.[4]

5. Mass Spectrometry Conditions

  • Instrument: Tandem Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[2][3]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows on your specific instrument for maximum analyte signal. Refer to Table 2 for example MRM transitions.

References

resolving co-elution of prochlorperazine sulfoxide and 7-hydroxyprochlorperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of prochlorperazine sulfoxide and 7-hydroxyprochlorperazine during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common metabolites of prochlorperazine that might interfere with analysis?

Prochlorperazine undergoes extensive metabolism in the body. The major metabolites that are often encountered during analysis include this compound (PCZSO), 7-hydroxyprochlorperazine (PCZOH), and N-desmethylprochlorperazine (NDPCZ).[1][2][3] Co-elution of these metabolites, particularly this compound and 7-hydroxyprochlorperazine, can pose a significant analytical challenge.

Q2: Why is resolving this compound and 7-hydroxyprochlorperazine important?

Accurate quantification of individual metabolites is crucial for pharmacokinetic and metabolism studies.[1] Co-elution leads to inaccurate measurements of each analyte, which can result in misleading interpretations of drug efficacy, safety, and metabolic pathways.[4] Prochlorperazine itself is susceptible to oxidation to form sulfoxides, which are considered inactive at dopamine receptors.[5]

Q3: What analytical techniques are typically used for the analysis of prochlorperazine and its metabolites?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or mass spectrometry (MS) detectors are the most common techniques.[6][7][8] LC-MS/MS methods are particularly powerful for their sensitivity and selectivity in differentiating and quantifying prochlorperazine and its metabolites in complex biological matrices like plasma.[1][3][9]

Troubleshooting Guide: Resolving Co-elution

Co-elution occurs when two or more compounds elute from the chromatographic column at the same time, resulting in overlapping peaks.[4] The following guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound and 7-hydroxyprochlorperazine.

Step 1: Confirming Co-elution

The first step is to confirm that the observed peak distortion is indeed due to co-elution.

  • Peak Shape Analysis: Look for signs of asymmetry in the chromatographic peak, such as shoulders or merged peaks. A pure compound should ideally produce a symmetrical, Gaussian peak.[4]

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: If using a DAD/PDA detector, perform a peak purity analysis. This involves comparing the UV-Vis spectra across the entire peak. If the spectra are not identical, it indicates the presence of more than one compound.[10]

  • Mass Spectrometry (MS) Analysis: When using an MS detector, acquire mass spectra across the peak. A shift in the mass-to-charge ratio (m/z) during the elution of the peak is a strong indicator of co-elution.[10]

Step 2: Method Optimization

Once co-elution is confirmed, the chromatographic method needs to be optimized. The resolution equation provides a framework for understanding the factors that can be adjusted: capacity factor (k'), selectivity (α), and efficiency (N).[10]

CoElution_Troubleshooting Troubleshooting Workflow for Co-elution start Co-elution Suspected confirm Confirm Co-elution (Peak Shape, DAD/PDA, MS) start->confirm is_confirmed Co-elution Confirmed? confirm->is_confirmed optimize Optimize Chromatographic Method is_confirmed->optimize Yes no_coelution Issue is not co-elution. Investigate other causes. is_confirmed->no_coelution No mobile_phase Adjust Mobile Phase - Modify organic solvent ratio - Change pH - Alter buffer concentration optimize->mobile_phase column Change Stationary Phase - Different column chemistry (e.g., C18 to Phenyl-Hexyl) - Different particle size optimize->column gradient Modify Gradient Profile - Steeper or shallower gradient - Isocratic hold optimize->gradient temperature Adjust Column Temperature optimize->temperature resolved Resolution Achieved? mobile_phase->resolved column->resolved gradient->resolved temperature->resolved resolved->optimize No, try another parameter end Analysis Complete resolved->end Yes

Caption: A logical workflow for identifying and resolving co-elution issues.

Quantitative Data from a Successful Separation Method

The following table summarizes the parameters of a validated isocratic LC-MS/MS method that successfully separated prochlorperazine and its major metabolites.[1]

ParameterProchlorperazine (PCZ)This compound (PCZSO)7-hydroxyprochlorperazine (PCZOH)N-demethylprochlorperazine (NDPCZ)
Linear Range (µg/L) 0.01 - 400.05 - 800.01 - 400.01 - 40
Lower Limit of Quantification (ng/L) 10501010
Intra-assay Precision (%) < 7.0< 7.0< 7.0< 7.0
Inter-assay Precision (%) < 9.0< 9.0< 9.0< 9.0
Intra-assay Accuracy (%) 99 - 10499 - 10499 - 10499 - 104
Inter-assay Accuracy (%) 99 - 10599 - 10599 - 10599 - 105

Experimental Protocols

Here are detailed methodologies for key experiments that can be adapted to resolve the co-elution of this compound and 7-hydroxyprochlorperazine.

Protocol 1: Isocratic LC-MS/MS Method

This protocol is based on a validated method for the simultaneous determination of prochlorperazine and its metabolites in human plasma.[1][3]

LCMSMS_Workflow LC-MS/MS Experimental Workflow sample_prep Sample Preparation (Plasma Deproteinization) injection LC Injection sample_prep->injection separation Chromatographic Separation (Octadecylsilyl Column) injection->separation detection Tandem Mass Spectrometry (MS/MS Detection) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: A streamlined workflow for LC-MS/MS analysis of prochlorperazine.

1. Sample Preparation (Plasma):

  • Deproteinize plasma specimens.

2. Chromatographic Conditions:

  • Column: Octadecylsilyl (C18) column with a 3 µm particle size.[1]
  • Mobile Phase: An isocratic mobile phase is used. The exact composition should be optimized, but a starting point could be a mixture of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
  • Flow Rate: Typically around 0.2-0.5 mL/min for standard analytical columns.
  • Column Temperature: Maintain at a constant temperature, for instance, 30 °C.[6]
  • Injection Volume: 10 µL.[2]
  • Run Time: Approximately 10 minutes.[1]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte.

Protocol 2: Gradient RP-HPLC Method

This protocol is a general approach based on a stability-indicating HPLC method and can be adapted for metabolite separation.[7]

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase.

2. Chromatographic Conditions:

  • Column: Agilent Zorbax SB-C18 or a similar reversed-phase column.[7]
  • Mobile Phase:
  • A: 0.1% Formic acid in water.[2]
  • B: Acetonitrile.[2]
  • Gradient Program:
  • Start with a low percentage of B (e.g., 30%) and gradually increase to a higher percentage over 10-15 minutes. This will help in separating compounds with different polarities.
  • Flow Rate: 1.0 mL/min.[2]
  • Detection: UV detection at a wavelength where both analytes have significant absorbance, for example, 258 nm.[2][8]

By systematically applying these troubleshooting steps and adapting the provided protocols, researchers can effectively resolve the co-elution of this compound and 7-hydroxyprochlorperazine, leading to accurate and reliable analytical results.

References

managing photolytic degradation of prochlorperazine to its sulfoxide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the photolytic degradation of prochlorperazine to its sulfoxide and other related substances in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of prochlorperazine and its photodegradants.

Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) for prochlorperazine or its sulfoxide 1. Inappropriate mobile phase pH. 2. Secondary interactions with the column stationary phase. 3. Column overload. 4. Column deterioration.1. Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of the analytes. 2. Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol groups on the column. 3. Reduce the injection volume or dilute the sample. 4. Replace the column with a new one of the same type.
Inconsistent retention times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column not properly equilibrated. 4. Pump malfunction or leaks.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with the mobile phase for a sufficient time before injection. 4. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Presence of unexpected peaks 1. Further degradation of prochlorperazine into other photoproducts. 2. Contamination of the sample or mobile phase.1. Refer to the degradation pathway to identify potential minor degradants. Mass spectrometry can be used for peak identification. 2. Prepare fresh mobile phase and samples using high-purity solvents and reagents.
Co-elution of prochlorperazine sulfoxide with other degradants 1. Insufficient chromatographic resolution.1. Optimize the mobile phase composition (e.g., change the organic modifier ratio or pH). 2. Use a column with a different selectivity. 3. Adjust the gradient profile in a gradient HPLC method.
Loss of prochlorperazine during sample preparation 1. Adsorption to container surfaces. 2. Continued degradation after sampling.1. Use silanized glassware or polypropylene containers. 2. Protect samples from light immediately after collection and during preparation by using amber vials or covering them with aluminum foil. Analyze samples as quickly as possible.

Frequently Asked Questions (FAQs)

Q1: What is the primary photodegradation product of prochlorperazine in solution?

A1: The primary photodegradation product of prochlorperazine in solution is this compound.[1] However, further degradation can occur, leading to other products such as dechlorinated and demethylated derivatives, N-oxides, and hydroxylated compounds.[1]

Q2: What are the key factors that influence the rate of prochlorperazine photodegradation?

A2: The rate of photodegradation is influenced by several factors, including the intensity and wavelength of the light source, the duration of exposure, the presence of oxygen, and the solvent composition.[1] Degradation is generally faster under sunlight compared to UV or fluorescent light.[1]

Q3: How can I minimize the photolytic degradation of prochlorperazine during my experiments?

A3: To minimize degradation, it is crucial to protect prochlorperazine solutions from light at all stages of the experiment. Use amber glassware or containers wrapped in aluminum foil.[1] Prepare solutions fresh and store them in the dark. During analysis, use an autosampler with a covered tray if possible.

Q4: What type of HPLC column is suitable for separating prochlorperazine from its sulfoxide?

A4: A reverse-phase C18 column is commonly used and has been shown to be effective in separating prochlorperazine from its sulfoxide and other degradation products.

Q5: Are there any specific recommendations for the mobile phase in the HPLC analysis?

A5: A gradient mobile phase consisting of an acidic aqueous buffer (e.g., 0.2% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) is often used for good separation. The acidic pH helps to ensure consistent ionization and good peak shape for the basic prochlorperazine molecule.

Quantitative Data on Photodegradation

The rate of prochlorperazine degradation is dependent on the light source. The degradation follows first-order kinetics.[1]

Light SourceRelative Degradation Rate
SunlightFastest
UV light (254 nm)Fast
Fluorescent/Diffuse LightSlower

This table provides a qualitative comparison of degradation rates under different light sources as reported in the literature.[1]

Experimental Protocols

Protocol for Photostability Testing of Prochlorperazine in Solution (ICH Q1B Guideline)

This protocol outlines a general procedure for assessing the photostability of prochlorperazine in solution, as recommended by the International Council for Harmonisation (ICH) Q1B guideline.

1. Sample Preparation:

  • Prepare a solution of prochlorperazine in a relevant solvent (e.g., water, methanol, or a buffer system) at a known concentration.

  • Transfer the solution into chemically inert and transparent containers (e.g., quartz cells or borosilicate glass vials).

  • Prepare a "dark control" sample by wrapping an identical container with aluminum foil to protect it from light.

2. Light Exposure:

  • Place the test and dark control samples in a photostability chamber.

  • Expose the samples to a light source that provides a combination of visible and UV light. According to ICH Q1B, the overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

  • Maintain a constant temperature during the exposure period.

3. Sample Analysis:

  • At predetermined time intervals, withdraw aliquots from the light-exposed and dark control samples.

  • Analyze the samples immediately using a validated stability-indicating HPLC method (see protocol below) to determine the concentration of prochlorperazine and the formation of this compound and other degradants.

4. Data Evaluation:

  • Compare the results from the light-exposed samples with those from the dark control to differentiate between photolytic and thermal degradation.

  • Calculate the percentage of degradation of prochlorperazine and the percentage of formation of the sulfoxide.

Stability-Indicating HPLC Method for Prochlorperazine and this compound

This method is based on a published stability-indicating assay.

1. Chromatographic Conditions:

  • Column: Agilent Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.2% Trifluoroacetic acid (TFA) in water (v/v).

  • Mobile Phase B: 0.2% Trifluoroacetic acid (TFA) in acetonitrile (v/v).

  • Flow Rate: 0.8 mL/min.

  • Gradient:

    • T(min) / %B: T0/22, T20/42, T29/90, T32/90.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of prochlorperazine reference standard in methanol.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration (e.g., 150 µg/mL).

  • Sample Solution: Dilute the prochlorperazine solution under investigation with the mobile phase to a concentration within the linear range of the method.

3. System Suitability:

  • Before sample analysis, perform system suitability tests.

  • Inject the working standard solution multiple times.

  • The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • The tailing factor for the prochlorperazine peak should not be more than 2.0.

4. Analysis:

  • Inject the prepared sample solutions into the HPLC system.

  • Identify the peaks of prochlorperazine and this compound based on their retention times compared to reference standards.

  • Quantify the amount of each compound using the peak areas and a calibration curve.

Visualizations

G Photolytic Degradation Pathway of Prochlorperazine Prochlorperazine Prochlorperazine Prochlorperazine_Sulfoxide This compound (Major Degradant) Prochlorperazine->Prochlorperazine_Sulfoxide Light (UV/Visible) + O2 Other_Degradants Other Degradants (e.g., Dechlorinated, Demethylated, N-Oxides, Hydroxylated Products) Prochlorperazine->Other_Degradants Minor Pathways Prochlorperazine_Sulfoxide->Other_Degradants Further Light Exposure

Caption: Photolytic degradation pathway of prochlorperazine.

G Experimental Workflow for Prochlorperazine Photostability Testing cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Evaluation Prep_Solution Prepare Prochlorperazine Solution Prep_Samples Aliquot into Transparent Vials Prep_Solution->Prep_Samples Prep_Control Prepare Dark Control (Foil-Wrapped) Prep_Samples->Prep_Control Expose Expose Samples to Light Source (ICH Q1B Conditions) Prep_Control->Expose Withdraw Withdraw Aliquots at Time Intervals Expose->Withdraw Analyze Analyze by Stability-Indicating HPLC Method Withdraw->Analyze Compare Compare Exposed vs. Dark Control Analyze->Compare Quantify Quantify Degradation and Product Formation Compare->Quantify

Caption: Workflow for photostability testing.

G Troubleshooting Logic for HPLC Analysis cluster_peak_shape Peak Shape Troubleshooting cluster_retention_time Retention Time Troubleshooting cluster_extra_peaks Extra Peaks Troubleshooting Start Problem with HPLC Data? Peak_Shape Poor Peak Shape? Start->Peak_Shape Yes Retention_Time Inconsistent Retention Time? Start->Retention_Time No Peak_Shape->Retention_Time No Check_pH Adjust Mobile Phase pH Peak_Shape->Check_pH Yes Extra_Peaks Unexpected Peaks? Retention_Time->Extra_Peaks No Check_Mobile_Phase Check Mobile Phase Prep Retention_Time->Check_Mobile_Phase Yes End Consult Instrument Manual or Service Engineer Extra_Peaks->End No Check_Contamination Check for Contamination Extra_Peaks->Check_Contamination Yes Check_Column Check Column Condition Check_pH->Check_Column Check_Overload Reduce Sample Concentration Check_Column->Check_Overload Check_Temp Ensure Stable Temperature Check_Mobile_Phase->Check_Temp Check_Equilibration Equilibrate Column Longer Check_Temp->Check_Equilibration Identify_Degradants Identify Other Degradants Check_Contamination->Identify_Degradants

References

optimizing mobile phase composition for prochlorperazine sulfoxide separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for optimizing the mobile phase composition for the separation of prochlorperazine and its primary metabolite, prochlorperazine sulfoxide, using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of prochlorperazine and this compound.

Issue Potential Cause Suggested Solution
Poor Resolution Between Prochlorperazine and this compound Mobile phase is too strong (analytes elute too quickly).Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[1]
Mobile phase pH is not optimal for the analytes' ionization.Adjust the pH of the aqueous portion of the mobile phase. Prochlorperazine has pKa values of 8.2 and 3.9; adjusting the pH can alter its retention and selectivity relative to the sulfoxide.[2] Consider using a buffer to maintain a stable pH.[1]
Inappropriate column chemistry.Ensure the use of a suitable reversed-phase column, such as a C18 or C8 column.[2][3][4][5][6]
Peak Tailing for Prochlorperazine Secondary interactions between the basic analyte and acidic silanol groups on the silica-based column.Add a competing base to the mobile phase, such as triethylamine (TEA), or use a low concentration of an acid like formic acid or phosphoric acid to suppress silanol activity.[2][5][6]
Column overload.Reduce the injection volume or the concentration of the sample.
Broad Peak Shape for this compound The sulfoxide may have different optimal mobile phase conditions compared to the parent drug.A gradient elution may be necessary to achieve sharp peaks for both compounds. Start with a lower organic percentage and gradually increase it.[5][6]
The mobile phase pH is close to the pKa of the sulfoxide, leading to mixed ionization states.Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH.[1]
Temperature variations.Use a column oven to maintain a constant temperature.[7]
Column degradation.Flush the column with a strong solvent after each run and store it in an appropriate solvent.
High Backpressure Blockage in the HPLC system or column.Filter all solvents and samples before use. Check for blockages in the tubing and frits.
Mobile phase viscosity is too high.Consider switching to a less viscous organic solvent (e.g., acetonitrile instead of methanol).[8]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for separating prochlorperazine and this compound?

A1: A common starting point for reversed-phase HPLC is a mixture of an aqueous buffer and an organic solvent. For prochlorperazine and its sulfoxide, a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer or formic acid in water) and acetonitrile is frequently used.[2][5][6] A typical starting gradient might be 20-30% acetonitrile in a buffered aqueous phase, with the organic percentage increasing over the run.

Q2: How does the pH of the mobile phase affect the separation?

A2: The pH of the mobile phase is a critical parameter as it influences the ionization state of the analytes.[1] Prochlorperazine is a basic compound, and its retention on a reversed-phase column will change significantly with pH.[2] By controlling the pH, you can manipulate the retention times of prochlorperazine and its more polar sulfoxide metabolite to achieve optimal separation.

Q3: What organic solvents are recommended for the mobile phase?

A3: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[1] Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths.[8] The choice between acetonitrile and methanol can affect the selectivity of the separation, so it may be worth experimenting with both.

Q4: Should I use an isocratic or gradient elution?

A4: While an isocratic method (constant mobile phase composition) can be simpler, a gradient elution (where the mobile phase composition changes over time) often provides better separation for compounds with different polarities, such as prochlorperazine and its sulfoxide.[5][6] A gradient allows for the elution of the more polar sulfoxide early in the run, followed by the less polar parent drug, resulting in sharper peaks and better resolution.

Q5: Can additives in the mobile phase improve the separation?

A5: Yes, additives can significantly improve peak shape and resolution.[1] For basic compounds like prochlorperazine, adding a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can reduce peak tailing by protonating the analyte and minimizing interactions with residual silanol groups on the column.[2][6]

Experimental Protocols

Below are examples of mobile phase compositions and chromatographic conditions that have been used for the analysis of prochlorperazine and its metabolites.

Parameter Method 1 Method 2 Method 3
Column Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm)[2]Octadecylsilyl column (3 µm particle size)[3]Nucleosil-100-5, C-18 (2 x 75 mm)[6]
Mobile Phase A 0.1% Formic acid in Water[2]Not specified0.2 M Lithium Perchlorate with 0.01 M Phosphoric Acid (pH 2.2)[6]
Mobile Phase B Acetonitrile[2]Not specifiedAcetonitrile[6]
Elution Mode Isocratic (70:30 A:B)[2]Isocratic[3]Gradient (2-100% B)[6]
Flow Rate 1.0 mL/min[2]Not specifiedNot specified
Detection UV at 258 nm[2]Tandem Mass Spectrometry (MS/MS)[3]UV (190-360 nm)[6]
Retention Time (Prochlorperazine) 2.24 min[2]Not specifiedNot specified
Retention Time (this compound) Not specifiedNot specified10.70-12.18 min[6]

Visualizations

TroubleshootingWorkflow start Start: Poor Separation of Prochlorperazine & Sulfoxide issue_resolution Poor Resolution? start->issue_resolution issue_tailing Peak Tailing? issue_resolution->issue_tailing No solution_resolution Decrease Organic Solvent % or Adjust Mobile Phase pH issue_resolution->solution_resolution Yes issue_broad Broad Peaks? issue_tailing->issue_broad No solution_tailing Add Acidic Modifier (e.g., 0.1% Formic Acid) or Reduce Sample Concentration issue_tailing->solution_tailing Yes end End: Optimized Separation issue_broad->end No solution_broad Implement Gradient Elution or Adjust pH issue_broad->solution_broad Yes solution_resolution->issue_tailing solution_tailing->issue_broad solution_broad->end

Caption: Troubleshooting workflow for optimizing mobile phase composition.

Prochlorperazine_Metabolism Prochlorperazine Prochlorperazine (C20H24ClN3S) Prochlorperazine_Sulfoxide This compound (C20H24ClN3OS) Prochlorperazine->Prochlorperazine_Sulfoxide Oxidation

Caption: Metabolic conversion of Prochlorperazine to this compound.

References

Technical Support Center: Quantitation of Prochlorperazine Sulfoxide 4'-N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantitation of prochlorperazine sulfoxide 4'-N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound 4'-N-oxide and why is it difficult to quantify?

This compound 4'-N-oxide is a metabolite of the antiemetic drug prochlorperazine. It is characterized by the oxidation of both the sulfur atom in the phenothiazine ring (to a sulfoxide) and the nitrogen atom in the piperazine ring (to an N-oxide). The primary challenges in its quantitation stem from its potential instability, the limited availability of a certified reference standard, and the need for a highly sensitive and specific analytical method to differentiate it from other metabolites.[1]

Q2: What are the most common analytical techniques for the quantitation of prochlorperazine and its metabolites?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the simultaneous determination of prochlorperazine and its metabolites in biological matrices such as plasma.[2] This method offers high sensitivity and selectivity, which is crucial for distinguishing between structurally similar compounds. High-performance liquid chromatography (HPLC) with UV or fluorescence detection has also been used, but may lack the specificity of LC-MS/MS.[3]

Q3: Is a reference standard for this compound 4'-N-oxide commercially available?

The commercial availability of a certified reference standard specifically for this compound 4'-N-oxide is limited. While standards for prochlorperazine and its major metabolite, this compound, are available, obtaining a standard for the dual-oxidized metabolite may require custom synthesis.[4] The lack of a readily available standard is a significant hurdle for accurate quantitation.

Q4: What are the key stability concerns for this compound 4'-N-oxide during sample handling and analysis?

N-oxide metabolites, in general, are known to be thermally labile and can be prone to in-source fragmentation or degradation back to the parent amine during analysis. This can lead to an underestimation of the N-oxide metabolite and an overestimation of the parent compound. It is crucial to handle samples at low temperatures and to optimize LC-MS/MS source conditions to minimize degradation. Prochlorperazine and its sulfoxide metabolite are also known to be sensitive to light.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantitation of this compound 4'-N-oxide.

Problem Potential Cause Recommended Solution
Poor or no chromatographic peak for the analyte. Analyte Instability: Degradation during sample storage, preparation, or in the autosampler.- Store samples at -80°C. - Minimize freeze-thaw cycles. - Keep samples on ice or in a cooled autosampler during the analytical run. - Evaluate the stability of the analyte in the matrix under different storage conditions (bench-top, freeze-thaw, long-term).
Inadequate Extraction Recovery: The analyte is not being efficiently extracted from the biological matrix.- Optimize the sample preparation method. Options include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). - For LLE, test different organic solvents and pH conditions. - For SPE, screen different sorbents and elution solvents.
Suboptimal Chromatographic Conditions: Poor retention, peak shape, or resolution from other metabolites.- Use a C18 or similar reversed-phase column. - Optimize the mobile phase composition (e.g., acetonitrile or methanol content, buffer type, and pH). A gradient elution may be necessary to resolve all metabolites. - Ensure the column temperature is appropriate and does not contribute to analyte degradation.
Inconsistent or non-reproducible results. In-source Fragmentation/Degradation: The N-oxide is converting to other forms in the mass spectrometer source.- Optimize the ion source parameters, particularly the temperature and voltages (e.g., capillary voltage, cone voltage). Use the mildest conditions possible that still provide adequate ionization.[6] - Consider using a 'soft' ionization technique like electrospray ionization (ESI).
Matrix Effects: Co-eluting endogenous components from the biological matrix are suppressing or enhancing the analyte signal.- Improve the sample clean-up procedure to remove interfering substances. - Modify the chromatographic method to separate the analyte from the matrix interferences. - Use a stable isotope-labeled internal standard (SIL-IS) if available. If not, use a structural analog that co-elutes and experiences similar matrix effects.
Difficulty in identifying the correct mass transitions (MRM). Lack of Reference Standard: Without a standard, it is challenging to determine the precursor and product ions.- Based on the structure, the precursor ion will be the protonated molecule [M+H]+. - A characteristic fragmentation of N-oxides is the neutral loss of oxygen (-16 Da). This can be a useful diagnostic product ion.[6] - Other potential fragmentations could involve cleavage of the piperazine ring or the propyl side chain. Infusion of a synthesized or isolated standard is the most reliable way to optimize MRM transitions.

Experimental Protocols

Adapted LC-MS/MS Method for Prochlorperazine and its Metabolites[2]
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structural analog or a stable isotope-labeled version of prochlorperazine).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the analytes. A re-equilibration step is necessary at the end of each run.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Source Temperature: Optimized to minimize N-oxide degradation (e.g., start at a lower temperature and increase incrementally).

    • Multiple Reaction Monitoring (MRM):

      • Prochlorperazine: m/z 374.1 → 113.1 (example transition)

      • This compound: m/z 390.1 → 113.1 (example transition)

      • This compound 4'-N-Oxide: The precursor ion would be [M+H]+ at m/z 406.1. A likely product ion would result from the neutral loss of oxygen (m/z 390.1). Other product ions would need to be determined by direct infusion of a standard or by analyzing samples where the metabolite is present at a high concentration.

Visualizations

Metabolic Pathway of Prochlorperazine Prochlorperazine Prochlorperazine Sulfoxide This compound Prochlorperazine->Sulfoxide Sulfoxidation (CYP Enzymes) N_Oxide Prochlorperazine 4'-N-Oxide Prochlorperazine->N_Oxide N-Oxidation (CYP Enzymes) Sulfoxide_N_Oxide This compound 4'-N-Oxide Sulfoxide->Sulfoxide_N_Oxide N-Oxidation N_Oxide->Sulfoxide_N_Oxide Sulfoxidation

Caption: Metabolic pathway of prochlorperazine to its sulfoxide and N-oxide metabolites.

Troubleshooting Workflow for Quantitation Issues Start Start: No or Poor Peak Check_Stability Check Analyte Stability (Storage, Sample Prep) Start->Check_Stability Optimize_Extraction Optimize Extraction (LLE, SPE, PPT) Check_Stability->Optimize_Extraction Degradation Observed Check_MS Check MS Response Check_Stability->Check_MS Stable Optimize_Chroma Optimize Chromatography (Column, Mobile Phase, Gradient) Optimize_Extraction->Optimize_Chroma Optimize_Chroma->Check_MS Optimize_Source Optimize Source Conditions (Temperature, Voltages) Check_MS->Optimize_Source Low Intensity Check_Matrix Investigate Matrix Effects Check_MS->Check_Matrix Inconsistent Results Optimize_MRM Optimize MRM Transitions (Infuse Standard if possible) Optimize_Source->Optimize_MRM Optimize_MRM->Check_Matrix Improve_Cleanup Improve Sample Cleanup Check_Matrix->Improve_Cleanup Suppression/ Enhancement End Successful Quantitation Check_Matrix->End No Effect Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Improve_Cleanup->Use_SIL_IS Use_SIL_IS->End

Caption: A logical workflow for troubleshooting common issues in the quantitation of this compound 4'-N-oxide.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC-UV Method for Prochlorperazine Sulfoxide Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of prochlorperazine sulfoxide, a major metabolite and degradation product of the antiemetic and antipsychotic drug prochlorperazine. The performance of the HPLC-UV method is compared with alternative analytical techniques, supported by experimental data from published studies. This document is intended to assist researchers and analytical scientists in selecting and validating an appropriate method for the determination of this compound in various matrices.

Introduction to Analytical Methods for this compound

The accurate quantification of this compound is crucial for pharmacokinetic studies, stability testing of prochlorperazine formulations, and impurity profiling. Prochlorperazine is known to oxidize to its sulfoxide, which is a significant metabolite.[1] Several analytical techniques can be employed for its determination, with HPLC-UV being a widely used and robust method. Other techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), spectrofluorimetry, and polarography offer alternative approaches with varying degrees of sensitivity, selectivity, and complexity.

Comparison of Analytical Methods

A summary of the performance characteristics of different analytical methods for the determination of this compound is presented in Table 1. While specific HPLC-UV validation data for this compound is limited in publicly available literature, the data for the parent compound, prochlorperazine, from stability-indicating assays provides a strong indication of the expected performance for its sulfoxide.[2] For a more direct comparison, validation parameters for this compound obtained by a highly sensitive LC-MS/MS method are also included.[1]

Table 1: Comparison of Performance Characteristics of Analytical Methods for this compound Assay

ParameterHPLC-UV (Method 1 - Inferred)[2]HPLC-UV (Method 2 - Inferred)[3]LC-MS/MS[1]Spectrofluorimetry (as Sulfoxide)[2]Polarography (as Sulfoxide)[4]
Principle Chromatographic separation followed by UV detectionChromatographic separation followed by UV detectionChromatographic separation followed by mass spectrometric detectionMeasurement of fluorescence after oxidation to sulfoxideElectrochemical reduction of the sulfoxide
Linearity Range Not explicitly reported for sulfoxide (For Prochlorperazine: r > 0.999)Not explicitly reported for sulfoxide (For Prochlorperazine: 50-150 µg/mL, r² = 0.9999)0.05 - 80 µg/L0.8 - 10.0 µg/mL0.05 - 4.0 µg/mL (r = 0.999)
Accuracy (% Recovery) Not explicitly reported for sulfoxide (For Prochlorperazine: > 98.5%)Not explicitly reported for sulfoxide (For Prochlorperazine: 98 - 102%)99 - 105%Not ReportedNot Reported
Precision (%RSD) Not explicitly reported for sulfoxide (For Prochlorperazine: < 2%)Not explicitly reported for sulfoxide (For Prochlorperazine: Intraday 0.38%, Interday 0.25%)Intra-assay: < 7.0%, Inter-assay: < 9.0%< 2.3%Not Reported
Limit of Quantification (LOQ) Not explicitly reported for sulfoxide (For Prochlorperazine: ~0.08 µg/mL)Not explicitly reported for sulfoxide (For Prochlorperazine: Not Reported)50 ng/L0.8 µg/mL0.2 µg/mL
Specificity High, separates from parent drug and other impuritiesHigh, separates from parent drugVery High, based on mass-to-charge ratioModerate, potential for interference from other fluorescent compoundsModerate, potential for interference from other electroactive species

Detailed Experimental Protocols

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section details a representative stability-indicating HPLC-UV method for the determination of prochlorperazine that can effectively separate and quantify its sulfoxide derivative.

1. Instrumentation: A standard HPLC system equipped with a pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions: A comparison of two potential sets of chromatographic conditions is presented in Table 2.

Table 2: Comparison of Chromatographic Conditions for HPLC-UV Analysis

ParameterMethod 1[2]Method 2[5]
Column Agilent Zorbax SB-C18 (dimensions not specified)Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution (details not specified)0.1% Formic acid and Acetonitrile (70:30, v/v)
Flow Rate Not specified1.0 mL/min
Column Temperature Not specified30°C
Detection Wavelength Not specified258 nm
Injection Volume Not specified10 µL

3. Preparation of Solutions:

  • Standard Stock Solution of this compound: Accurately weigh a suitable amount of this compound reference standard and dissolve in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for constructing a calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical dosage forms, a suitable extraction procedure should be developed. For biological fluids like plasma, a protein precipitation step followed by centrifugation is common.[1]

4. Validation Protocol: The validation of the HPLC-UV method should be performed according to the International Council for Harmonisation (ICH) guidelines and should include the following parameters:

  • System Suitability: Inject a standard solution multiple times to ensure the chromatographic system is performing adequately. Parameters such as peak area repeatability (%RSD < 2%), theoretical plates, and tailing factor should be monitored.

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components should be demonstrated. This is typically done by analyzing blank samples, placebo samples, and samples subjected to forced degradation (acid, base, oxidation, heat, and light) to ensure that no interfering peaks co-elute with this compound.[2]

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the analyte. A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) and y-intercept should be determined.

  • Accuracy: Accuracy should be assessed by the recovery of known amounts of analyte spiked into a sample matrix. This should be performed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with multiple replicates at each level.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time should be determined by analyzing multiple replicates of a homogenous sample.

    • Intermediate Precision (Inter-day precision): The precision of the method should be assessed on different days, with different analysts, and on different equipment to demonstrate the robustness of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

Alternative Method 1: Spectrofluorimetry

This method involves the oxidation of prochlorperazine to its sulfoxide, which exhibits fluorescence.[2]

  • Principle: Prochlorperazine is oxidized using an agent like potassium hydrogenperoxomonosulphate (Oxone®) to form the fluorescent sulfoxide.

  • Instrumentation: A spectrofluorometer.

  • Procedure:

    • Treat the sample containing prochlorperazine with an Oxone® solution in an acidic medium (e.g., 0.01 M sulfuric acid).

    • Measure the fluorescence intensity at an excitation wavelength (λex) of approximately 340 nm and an emission wavelength (λem) of around 380 nm.

    • Quantify the concentration using a calibration curve prepared from prochlorperazine standards.

  • Advantages: High sensitivity, simple, and rapid.

  • Disadvantages: Indirect measurement, and the specificity may be lower than chromatographic methods.

Alternative Method 2: Polarography

This electrochemical method is based on the reduction of the this compound.[4]

  • Principle: The sulfoxide group of this compound is electrochemically active and can be reduced at a dropping mercury electrode. The resulting current is proportional to the concentration.

  • Instrumentation: A polarograph with a dropping mercury electrode.

  • Procedure:

    • The sample containing prochlorperazine is first oxidized to the sulfoxide.

    • The resulting sulfoxide is then analyzed by differential pulse voltammetry.

    • A calibration curve is constructed by plotting the peak current against the concentration.

  • Advantages: Simple, robust, and does not require extensive derivatization procedures.

  • Disadvantages: Lower sensitivity and specificity compared to HPLC and LC-MS/MS.

Mandatory Visualizations

HPLC_Validation_Workflow cluster_reporting Reporting Standard Standard & Sample Preparation SystemSuitability System Suitability Testing Standard->SystemSuitability MobilePhase Mobile Phase Preparation MobilePhase->SystemSuitability Specificity Specificity (Forced Degradation) SystemSuitability->Specificity System OK Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Intra & Inter-day) Accuracy->Precision LOQ_LOD LOQ & LOD Determination Precision->LOQ_LOD ValidationReport Validation Report Generation LOQ_LOD->ValidationReport

Caption: Experimental workflow for HPLC-UV method validation.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_params Performance Parameters Analyte Prochlorperazine Sulfoxide Assay HPLC_UV HPLC-UV Analyte->HPLC_UV LC_MS_MS LC-MS/MS Analyte->LC_MS_MS Spectrofluorimetry Spectrofluorimetry Analyte->Spectrofluorimetry Polarography Polarography Analyte->Polarography Specificity Specificity HPLC_UV->Specificity High Sensitivity Sensitivity (LOQ) HPLC_UV->Sensitivity Moderate Precision Precision (%RSD) HPLC_UV->Precision High Accuracy Accuracy (%) HPLC_UV->Accuracy High Throughput Sample Throughput HPLC_UV->Throughput High LC_MS_MS->Specificity Very High LC_MS_MS->Sensitivity Very High LC_MS_MS->Precision High LC_MS_MS->Accuracy High LC_MS_MS->Throughput Moderate Spectrofluorimetry->Specificity Moderate Spectrofluorimetry->Sensitivity High Spectrofluorimetry->Precision Good Spectrofluorimetry->Accuracy Good Spectrofluorimetry->Throughput High Polarography->Specificity Moderate Polarography->Sensitivity Moderate Polarography->Precision Good Polarography->Accuracy Good Polarography->Throughput Moderate

Caption: Logical relationship of analytical methods and performance.

References

A Guide to Inter-Laboratory Variability in Prochlorperazine Sulfoxide Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of prochlorperazine sulfoxide (PCZSO), a major metabolite of the antiemetic and antipsychotic drug prochlorperazine, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. However, variability in analytical methodologies can lead to discrepancies in measured concentrations between laboratories. This guide provides a comparative overview of analytical performance for PCZSO measurement, focusing on the precision and accuracy of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Comparison of Analytical Performance

While comprehensive multi-center proficiency testing data for this compound is not widely published, validation data from individual laboratories provide insights into the expected performance of analytical methods. The following table summarizes the performance characteristics of a validated isocratic LC-MS/MS method for the simultaneous determination of prochlorperazine and its metabolites in human plasma.

Performance MetricThis compound (PCZSO)Prochlorperazine (PCZ) & Other Metabolites
Linearity Range 0.05 - 80 µg/L[1]0.01 - 40 µg/L[1]
Lower Limit of Quantification (LLOQ) 50 ng/L[1]10 ng/L[1]
Intra-assay Precision (%RSD) < 7.0%[1]< 7.0%[1]
Inter-assay Precision (%RSD) < 9.0%[1]< 9.0%[1]
Accuracy 99 - 105%[1]99 - 104%[1]

Note: The data presented is from a single-laboratory validation study, which provides an indication of the method's robustness. Large interindividual variations in plasma concentrations of prochlorperazine and its metabolites have been observed in patients.[1]

Experimental Protocol: LC-MS/MS for this compound

This section details the experimental protocol for the simultaneous determination of prochlorperazine and its metabolites, including this compound, in human plasma using an isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

1. Sample Preparation:

  • Plasma specimens are deproteinized for analysis.[1]

2. Liquid Chromatography:

  • Column: Octadecylsilyl column with a 3 µm particle size.[1]

  • Separation: Isocratic elution.[1]

  • Run Time: 10 minutes.[1]

3. Mass Spectrometry:

  • Detection: Tandem mass spectrometry (MS/MS).[1]

4. Calibration:

  • Calibration curves are prepared and should be linear over the desired concentration range (e.g., 0.05-80 µg/L for PCZSO).[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of prochlorperazine and a typical experimental workflow for its analysis.

Prochlorperazine Prochlorperazine Metabolism Hepatic Metabolism (CYP450) Prochlorperazine->Metabolism PCZSO This compound Metabolism->PCZSO Other_Metabolites Other Metabolites (e.g., N-demethylprochlorperazine, 7-hydroxyprochlorperazine) Metabolism->Other_Metabolites

Metabolic pathway of prochlorperazine.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Human Plasma Sample Deproteinization Deproteinization Plasma_Sample->Deproteinization LC_Separation LC Separation (Isocratic) Deproteinization->LC_Separation MS_Detection Tandem MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Experimental workflow for PCZSO analysis.

References

A Comparative Pharmacokinetic Analysis: Prochlorperazine vs. Its Sulfoxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the widely used antiemetic and antipsychotic agent, prochlorperazine, and its major metabolite, prochlorperazine sulfoxide. Understanding the distinct pharmacokinetic characteristics of the parent drug and its metabolite is crucial for optimizing therapeutic strategies and for the development of novel drug delivery systems. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways to support further research and development.

Pharmacokinetic Profile Comparison

Prochlorperazine undergoes extensive metabolism in the body, with this compound being one of the principal metabolites. While comprehensive pharmacokinetic data for prochlorperazine is readily available, detailed parameters for its sulfoxide metabolite are less extensively documented in publicly available literature. The following table summarizes the known pharmacokinetic parameters for the parent drug, prochlorperazine, and offers a qualitative comparison for its sulfoxide metabolite based on available studies.

Pharmacokinetic ParameterProchlorperazine (Parent Drug)This compound (Metabolite)Reference
Peak Plasma Concentration (Cmax) Highly variable; dependent on the route of administration. Intravenous administration leads to significantly higher Cmax compared to oral administration. For instance, after a 12.5 mg intravenous dose, Cmax can be substantially higher than after a 25 mg oral dose.Data on specific Cmax values are limited. However, studies indicate that exposure to metabolites, including the sulfoxide, is approximately half that observed after oral administration when prochlorperazine is delivered buccally, suggesting lower systemic concentrations compared to the parent drug under certain conditions.[1][2][3]
Time to Peak Plasma Concentration (Tmax) Oral: ~3.83 - 5 hoursNot explicitly reported. As a metabolite, its Tmax would be expected to be delayed relative to the parent drug's Tmax following oral administration.[1]
Area Under the Curve (AUC) Variable and dependent on the route of administration, with oral bioavailability being low.Not explicitly reported.
Elimination Half-life (t½) Intravenous: ~6.8 - 9 hours; Oral: ~8 hours. A longer half-life of approximately 18 hours has been observed after repeated dosing.Not explicitly reported.[2][3][4]
Bioavailability (Oral) Low and variable, reported to be around 12.5% to 14.7%.[5][6]Not applicable as it is a metabolite.
Metabolism Extensively metabolized in the liver, primarily by CYP2D6, via sulfoxidation, hydroxylation, demethylation, and conjugation with glucuronic acid.Further metabolism is not well-characterized.
Excretion Primarily excreted in the urine and feces as metabolites.Excreted in urine and feces.

Note: There is significant interindividual variation in the plasma concentrations of both prochlorperazine and its metabolites.[2]

Experimental Protocols

The data presented in this guide are derived from studies employing robust analytical methodologies for the quantification of prochlorperazine and its metabolites in biological matrices.

Simultaneous Quantification of Prochlorperazine and its Metabolites in Human Plasma

A key methodology for the comparative analysis of prochlorperazine and this compound involves a validated isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

  • Sample Preparation: Deproteinization of plasma samples.

  • Chromatography: Separation is achieved using a 3 µm particle size octadecylsilyl column.

  • Mobile Phase: An isocratic mobile phase is utilized, with a total run time of approximately 10 minutes.

  • Detection: Tandem mass spectrometry (MS/MS) is used for the sensitive and specific quantification of prochlorperazine and its metabolites, including this compound.

  • Quantification: The lower limits of quantification in human plasma have been reported to be 10 ng/L for prochlorperazine and 50 ng/L for this compound.[2]

This method allows for the simultaneous measurement of the parent drug and its major metabolites from a single plasma sample, enabling detailed pharmacokinetic profiling.

Visualizing the Mechanism of Action and Metabolic Pathway

To provide a clearer understanding of the biological processes involved, the following diagrams, generated using the DOT language, illustrate the primary signaling pathway of prochlorperazine and its metabolic conversion to this compound.

prochlorperazine_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prochlorperazine Prochlorperazine D2_Receptor Dopamine D2 Receptor Prochlorperazine->D2_Receptor Antagonism G_Protein Gi/o Protein D2_Receptor->G_Protein Inhibition AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP Inhibited PKA Protein Kinase A cAMP->PKA Activation Inhibited Cellular_Response Altered Neuronal Excitability PKA->Cellular_Response Reduced Phosphorylation

Caption: Prochlorperazine's antagonism of the D2 receptor signaling pathway.

prochlorperazine_metabolism Prochlorperazine Prochlorperazine CYP2D6 CYP2D6 (in Liver) Prochlorperazine->CYP2D6 Metabolism Prochlorperazine_Sulfoxide Prochlorperazine Sulfoxide CYP2D6->Prochlorperazine_Sulfoxide Sulfoxidation

Caption: Metabolic conversion of prochlorperazine to its sulfoxide metabolite.

References

A Comparative Guide to LC-MS/MS and HPLC Methods for the Quantification of Prochlorperazine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic and toxicokinetic studies. Prochlorperazine, an antiemetic and antipsychotic agent, is extensively metabolized, with prochlorperazine sulfoxide being a major metabolite. This guide provides a detailed comparison of two common analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), for the determination of this compound.

This comparison is based on published methodologies for each technique, offering insights into their respective performance characteristics and experimental protocols. While a direct cross-validation study was not identified in the public domain, this guide synthesizes available data to facilitate an informed decision on method selection for specific analytical needs.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of LC-MS/MS and HPLC methods for the analysis of this compound, based on available literature.

ParameterLC-MS/MSHPLC with UV Detection
Analyte This compound (PCZSO)Prochlorperazine S-oxide
Matrix Human PlasmaUrine
Linearity Range 0.05 - 80 µg/L[1]Not explicitly stated, but a 2 µg/mL solution was analyzed[2]
Lower Limit of Quantification (LLOQ) 50 ng/L (0.05 µg/L)[1]Not explicitly stated
Lower Limit of Detection (LOD) Not explicitly statedDetectable concentration of 0.002 µg in a 2 µl sample[2]
Precision (%RSD) Intra- and inter-assay precision within 7.0% and 9.0% respectively[1]RSD of the average for a 2 µg/mL solution does not exceed 2%[2]
Accuracy 99-104% and 99-105% for intra- and inter-assay respectively[1]Not explicitly stated
Run Time 10 min[1]Not explicitly stated, retention time was 10.70-12.18 min[2]

Experimental Workflow for Method Cross-Validation

A typical workflow for the cross-validation of two different analytical methods is depicted below. This process ensures that both methods provide comparable and reliable results.

Cross-Validation Workflow start Start: Define Validation Parameters sample_prep Sample Preparation (Spiked Matrix & Real Samples) start->sample_prep split Split Samples sample_prep->split lcms_analysis LC-MS/MS Analysis split->lcms_analysis Aliquot 1 hplc_analysis HPLC Analysis split->hplc_analysis Aliquot 2 data_lcms LC-MS/MS Data Acquisition lcms_analysis->data_lcms data_hplc HPLC Data Acquisition hplc_analysis->data_hplc comparison Statistical Comparison of Results (e.g., Bland-Altman, Regression) data_lcms->comparison data_hplc->comparison end End: Method Correlation Assessment comparison->end

Caption: A flowchart illustrating the key steps in a cross-validation study.

Detailed Experimental Protocols

Below are the detailed methodologies for the LC-MS/MS and HPLC methods as described in the cited literature.

LC-MS/MS Method for this compound in Human Plasma[1]
  • Sample Preparation:

    • Plasma specimens were deproteinized. [Note: The specific deproteinization agent and procedure were not detailed in the abstract.]

  • Chromatographic Conditions:

    • Column: Octadecylsilyl (C18) column with a 3 µm particle size.

    • Mobile Phase: Isocratic elution. [Note: The specific mobile phase composition was not detailed in the abstract.]

    • Run Time: 10 minutes.

  • Detection:

    • Instrument: Tandem mass spectrometer (MS/MS).

    • Ionization Mode: Not specified.

    • Scan Type: Not specified, but likely Multiple Reaction Monitoring (MRM) for quantification.

HPLC Method for Prochlorperazine S-oxide in Urine[2]
  • Sample Preparation:

    • To 10 ml of urine, add 0.1 M HCl to adjust the pH to 2.

    • Extract three times with 5 ml portions of diethyl ether.

    • Alkalize the aqueous layer with 50% NaOH to pH 11.

    • Extract three times with 10 ml portions of chloroform.

    • Filter the combined chloroform extracts through a filter with 1 g of anhydrous sodium sulfate into a 25.0 ml flask.

    • Bring the volume up to the mark with chloroform.

  • Chromatographic Conditions:

    • Instrument: Microcolumn liquid chromatograph Milichrome A-02.

    • Column: Nucleosil-100-5, C-18 (2 x 75 mm).

    • Mobile Phase: A gradient of 0.2 M lithium perchlorate with 0.01 M phosphoric acid (pH 2.2) and acetonitrile, with the acetonitrile concentration increasing from 2% to 100%.

    • Detector: UV spectrophotometer with a wavelength range of 190-360 nm.

    • Retention Time: 10.70-12.18 minutes.

Discussion

The LC-MS/MS method demonstrates high sensitivity, with a lower limit of quantification of 50 ng/L in human plasma, making it well-suited for pharmacokinetic studies where low concentrations of metabolites are expected.[1] The short run time of 10 minutes also allows for a higher sample throughput. The reported precision and accuracy are well within the acceptable limits for bioanalytical method validation.[1]

The HPLC method with UV detection, while less sensitive than the LC-MS/MS method, provides a viable alternative, particularly for toxicological analysis where higher concentrations may be present.[2] The extensive sample preparation involving liquid-liquid extraction is a notable difference compared to the simpler protein precipitation likely used in the LC-MS/MS method. The gradient elution in the HPLC method is designed to separate the analyte from other components in the complex urine matrix.[2]

Conclusion

Both LC-MS/MS and HPLC are powerful techniques for the quantification of this compound. The choice between the two will largely depend on the specific requirements of the study.

  • LC-MS/MS is the preferred method for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in clinical research. Its ability to detect and quantify very low concentrations of metabolites in complex biological matrices like plasma is a significant advantage.

  • HPLC with UV detection offers a more accessible and potentially lower-cost alternative. While it may lack the sensitivity of LC-MS/MS, it can be a robust and reliable method for applications where analyte concentrations are higher, such as in toxicological screening or for the analysis of pharmaceutical formulations.

For a definitive comparison and to ensure data integrity when switching between methods, a formal cross-validation study as outlined in the workflow diagram is highly recommended. This would involve analyzing the same set of samples by both methods and statistically comparing the results to establish a correlation.

References

The Role of Prochlorperazine Sulfoxide in Bioequivalence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prochlorperazine, a widely used antiemetic and antipsychotic agent, presents a unique case in bioequivalence (BE) studies due to its extensive first-pass metabolism. A primary metabolite, prochlorperazine sulfoxide, is formed in significant amounts, raising the question of its role in determining the bioequivalence of different oral formulations. This guide provides a comprehensive comparison of prochlorperazine and its sulfoxide metabolite in the context of bioequivalence, supported by experimental data and detailed protocols.

The Central Question: Parent Drug, Metabolite, or Both?

The U.S. Food and Drug Administration (FDA) draft guidance for bioequivalence studies of prochlorperazine maleate immediate-release oral tablets recommends measuring only the parent drug, prochlorperazine, in plasma to establish bioequivalence.[1] This recommendation is based on the principle that the concentration-time profile of the parent drug is generally more sensitive to changes in formulation performance than that of a metabolite.

However, for drugs with significant first-pass metabolism, the metabolite concentrations can be substantially higher than the parent drug and may contribute to the overall clinical effect. This has led to scientific discussion on the merits of also measuring active metabolites in bioequivalence studies.

Comparative Pharmacokinetic Data

AnalyteFormulationCmax (ng/mL)AUC (ng·h/mL)Tmax (h)
Prochlorperazine Oral Tablet0.6 ± 0.44.2 ± 3.13.5 ± 1.5
Buccal Tablet1.5 ± 0.710.9 ± 4.92.5 ± 1.0
This compound Oral Tablet1.2 ± 0.614.9 ± 7.94.5 ± 1.8
Buccal Tablet0.7 ± 0.46.8 ± 4.13.5 ± 1.5
N-desmethyl prochlorperazine Oral Tablet0.4 ± 0.24.1 ± 2.65.0 ± 2.0
Buccal Tablet0.2 ± 0.11.9 ± 1.24.0 ± 1.8

Data adapted from a study comparing single doses of 10 mg prochlorperazine oral tablet and 6 mg prochlorperazine buccal tablet. The data illustrates the significantly higher exposure to the parent drug and lower exposure to metabolites with the buccal formulation, which avoids first-pass metabolism.[2][3]

This data clearly demonstrates that after oral administration, the exposure to this compound (as measured by AUC) is substantially higher than that of the parent drug, prochlorperazine.[2][3] This is a direct consequence of extensive first-pass metabolism in the gut wall and liver.

Experimental Protocols

Bioanalytical Method for Simultaneous Quantification of Prochlorperazine and this compound

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous determination of prochlorperazine and its metabolites in human plasma.

1. Sample Preparation:

  • To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of prochlorperazine).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Prochlorperazine: Precursor ion > Product ion (specific m/z values to be determined during method development).

    • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).

    • Internal Standard: Precursor ion > Product ion.

  • Gas Temperature: 350°C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

Bioequivalence Study Protocol (General Outline)

A typical bioequivalence study for an immediate-release prochlorperazine oral formulation would follow a standardized design.

1. Study Design:

  • Single-dose, two-treatment, two-period, two-sequence, crossover design.

  • A washout period of at least 7-10 half-lives of prochlorperazine between the two periods.

2. Study Population:

  • Healthy, non-smoking male and female volunteers, typically between 18 and 45 years of age.

  • Subjects are screened for any medical conditions or use of concomitant medications that could interfere with the study.

3. Dosing and Sampling:

  • Subjects are administered a single oral dose of the test and reference formulations after an overnight fast.

  • Blood samples are collected in tubes containing an anticoagulant at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

  • Plasma is separated by centrifugation and stored frozen at -70°C until analysis.

4. Pharmacokinetic Analysis:

  • Plasma concentrations of prochlorperazine (and this compound, if measured) are determined using a validated bioanalytical method.

  • The following pharmacokinetic parameters are calculated for each subject and formulation:

    • Cmax: Maximum observed plasma concentration.

    • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

    • AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.

    • Tmax: Time to reach Cmax.

5. Statistical Analysis:

  • The 90% confidence intervals for the ratio of the geometric means (Test/Reference) of Cmax, AUC(0-t), and AUC(0-inf) for the parent drug are calculated.

  • For bioequivalence to be concluded, these confidence intervals must fall within the acceptance range of 80.00% to 125.00%.

Visualizing the Workflow and Rationale

Bioequivalence_Workflow cluster_study_conduct Bioequivalence Study Conduct cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic & Statistical Analysis Dosing Dosing (Test & Reference) Sampling Blood Sampling Dosing->Sampling Extraction Plasma Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Analytes LCMS->Quantification PK_Params Calculate PK Parameters (Cmax, AUC) Quantification->PK_Params Stats Statistical Analysis (90% CI) PK_Params->Stats BE_Conclusion Bioequivalence Conclusion Stats->BE_Conclusion

Caption: Experimental workflow for a typical prochlorperazine bioequivalence study.

Analyte_Selection_Rationale Prochlorperazine Prochlorperazine (Parent Drug) BE_Assessment Bioequivalence Assessment Prochlorperazine->BE_Assessment Primary Analyte Sensitivity More sensitive to formulation changes Prochlorperazine->Sensitivity Metabolite This compound (Metabolite) Metabolite->BE_Assessment Considered but not required by FDA Contribution Potentially contributes to clinical effect Metabolite->Contribution FDA_Guidance FDA Recommendation: Measure Parent Drug BE_Assessment->FDA_Guidance

References

A Comparative Analysis of Sulfoxide Formation Rates in Phenothiazine Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic pathways of phenothiazine drugs is crucial for predicting their efficacy and potential for drug-drug interactions. A key metabolic route for these antipsychotic agents is sulfoxidation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. This guide provides a comparative overview of the sulfoxide formation rates among different phenothiazine drugs, supported by available experimental data.

The rate at which phenothiazine drugs are converted to their sulfoxide metabolites can vary significantly, influencing their pharmacokinetic profiles and therapeutic effects. This conversion is predominantly catalyzed by the CYP1A2 and CYP3A4 isoforms, with contributions from other CYPs depending on the specific drug.

Quantitative Comparison of Sulfoxidation Kinetics

To facilitate a direct comparison of sulfoxide formation rates, the following table summarizes the available kinetic parameters—Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ)—for the 5-sulfoxidation of various phenothiazine drugs in human liver microsomes. A lower Kₘ value indicates a higher affinity of the enzyme for the drug, while a higher Vₘₐₓ signifies a greater maximum rate of the reaction. The intrinsic clearance (Vₘₐₓ/Kₘ) is a measure of the catalytic efficiency of the enzyme.

DrugKₘ (µM)Vₘₐₓ (pmol/min/mg protein)Intrinsic Clearance (Vₘₐₓ/Kₘ) (µL/min/mg protein)Primary CYP Isoforms
Thioridazine 16.831218.57CYP1A2, CYP3A4
Chlorpromazine Data not availableData not availableData not availableCYP1A2, CYP3A4[1]
Perazine Data not availableData not availableData not availableCYP1A2, CYP3A4[2]
Promazine Data not availableData not availableData not availableNot specified in retrieved data

Note: Kinetic data for chlorpromazine, perazine, and promazine sulfoxidation were not available in the reviewed literature under comparable conditions.

Experimental Protocols

The kinetic parameters presented in this guide are derived from in vitro studies utilizing human liver microsomes. The general experimental protocol for determining these values is as follows:

1. Incubation:

  • A reaction mixture is prepared containing pooled human liver microsomes, a specific phenothiazine drug at varying concentrations, and a NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

  • The reaction is initiated by the addition of the NADPH-generating system.

  • Incubations are carried out in a shaking water bath at 37°C for a predetermined period, ensuring that the reaction rate is linear with time and protein concentration.

2. Reaction Termination and Sample Preparation:

  • The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile or methanol).

  • The mixture is then centrifuged to precipitate the proteins.

  • The supernatant, containing the drug and its metabolites, is collected and prepared for analysis.

3. Quantification of Sulfoxide Metabolites:

  • The concentration of the formed sulfoxide metabolite is quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection.

  • A standard curve of the sulfoxide metabolite is used to determine its concentration in the samples.

4. Kinetic Analysis:

  • The rate of sulfoxide formation is plotted against the substrate (phenothiazine drug) concentration.

  • The kinetic parameters, Kₘ and Vₘₐₓ, are then calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Metabolic Pathways and Experimental Workflow

The metabolic conversion of phenothiazines to their sulfoxide derivatives is a critical step in their biotransformation. The following diagrams illustrate the general metabolic pathway and the experimental workflow for assessing sulfoxidation kinetics.

phenothiazine_metabolism Phenothiazine Phenothiazine Drug Sulfoxide Phenothiazine Sulfoxide Phenothiazine->Sulfoxide Sulfoxidation CYP_Enzymes CYP1A2, CYP3A4, etc. Sulfoxidation Sulfoxidation CYP_Enzymes->Sulfoxidation

Phenothiazine Sulfoxidation Pathway

experimental_workflow cluster_preparation Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Human Liver Microsomes Incubation Incubation at 37°C Microsomes->Incubation Phenothiazine Phenothiazine Drug (Varying Concentrations) Phenothiazine->Incubation NADPH_System NADPH-Generating System NADPH_System->Incubation Termination Reaction Termination Incubation->Termination HPLC_MS HPLC-MS/MS Analysis Termination->HPLC_MS Data_Analysis Kinetic Data Analysis (Km, Vmax) HPLC_MS->Data_Analysis

Experimental Workflow for Sulfoxidation Kinetics

References

A Comparative Analysis of Prochlorperazine Sulfoxide and N-desmethylprochlorperazine Levels for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparative analysis of two primary metabolites of prochlorperazine: prochlorperazine sulfoxide and N-desmethylprochlorperazine. Tailored for researchers, scientists, and drug development professionals, this document synthesizes quantitative data and experimental methodologies to provide a comprehensive overview of their analysis.

Prochlorperazine is an antipsychotic and antiemetic drug that undergoes extensive metabolism in the body. Understanding the levels of its major metabolites, this compound (PCZSO) and N-desmethylprochlorperazine (NDPCZ), is crucial for pharmacokinetic studies and clinical research.

Quantitative Data Summary

A study analyzing plasma samples from cancer patients receiving prochlorperazine revealed large interindividual variations in the concentrations of the parent drug and its metabolites.[1] The table below summarizes the concentration ranges observed for this compound and N-desmethylprochlorperazine in human plasma.

MetaboliteConcentration Range (µg/L)Lower Limit of Quantification (ng/L)Analytical Method
This compound (PCZSO) 0.05 - 8050LC-MS/MS
N-desmethylprochlorperazine (NDPCZ) 0.01 - 4010LC-MS/MS

Data sourced from a study on 37 cancer patients. Large interindividual variations were observed.[1]

Experimental Protocols

The simultaneous determination of prochlorperazine and its metabolites in biological matrices is typically achieved using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Sample Preparation: Protein Precipitation

A common method for preparing plasma samples for LC-MS/MS analysis is protein precipitation.

  • Sample Collection : Collect whole blood samples from subjects into appropriate anticoagulant tubes.

  • Plasma Separation : Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation : To a known volume of plasma, add a precipitating agent (e.g., ice-cold acetonitrile).

  • Centrifugation : Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection : Carefully collect the supernatant containing the analytes of interest.

  • Analysis : The supernatant can be directly injected into the LC-MS/MS system or further processed if necessary.

Analytical Method: Isocratic Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An isocratic LC-MS/MS method has been developed for the simultaneous quantification of prochlorperazine and its metabolites.[1]

  • Chromatographic Separation :

    • Column : Octadecylsilyl column (C18) with a 3 µm particle size.

    • Mobile Phase : A consistent mixture of organic and aqueous phases.

    • Flow Rate : Maintained at a constant rate throughout the analysis.

    • Run Time : Approximately 10 minutes.[1]

  • Mass Spectrometric Detection :

    • Ionization : Electrospray ionization (ESI) in positive mode.

    • Detection : A tandem mass spectrometer set to monitor specific precursor-to-product ion transitions for each analyte, ensuring high selectivity and sensitivity.

Mandatory Visualizations

Metabolic Pathway of Prochlorperazine

Prochlorperazine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[2] N-demethylation and sulfoxidation are two of the major metabolic routes.[2][3][4] In vitro studies have shown that CYP2D6 and CYP2C19 are the most efficient enzymes in the formation of N-desmethylprochlorperazine.[2]

G Prochlorperazine Prochlorperazine Prochlorperazine_Sulfoxide This compound Prochlorperazine->Prochlorperazine_Sulfoxide Sulfoxidation (CYP Enzymes) N_desmethylprochlorperazine N-desmethylprochlorperazine Prochlorperazine->N_desmethylprochlorperazine N-demethylation (CYP2D6, CYP2C19)

Caption: Metabolic conversion of Prochlorperazine.

Experimental Workflow for Metabolite Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of prochlorperazine metabolites in plasma samples.

G cluster_0 Sample Collection & Processing cluster_1 Sample Preparation cluster_2 Analytical Quantification cluster_3 Data Interpretation Blood_Sample Whole Blood Sample Plasma_Separation Plasma Separation Blood_Sample->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation LC_MSMS_Analysis LC-MS/MS Analysis Protein_Precipitation->LC_MSMS_Analysis Data_Analysis Data Analysis & Comparison LC_MSMS_Analysis->Data_Analysis

Caption: Workflow for metabolite quantification.

References

Comparative Guide to Stability-Indicating Assay Methods for Prochlorperazine and its Degradants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantification of prochlorperazine and its degradation products. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of prochlorperazine.

Introduction

Prochlorperazine, a phenothiazine derivative, is susceptible to degradation under various stress conditions, including acid, base, oxidation, heat, and light.[1][2] A stability-indicating assay is crucial for accurately measuring the drug substance in the presence of its degradants, ensuring the safety and efficacy of the pharmaceutical product. This guide compares two common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), for the analysis of prochlorperazine.

Quantitative Data Summary

The following tables summarize the performance characteristics of different validated methods for the analysis of prochlorperazine.

Table 1: Comparison of HPLC Methods for Prochlorperazine Analysis

ParameterMethod 1 (RP-HPLC)[3][4]Method 2 (RP-HPLC)[1][5]
Mobile Phase 0.1% Formic acid and Acetonitrile (70:30, v/v)Gradient mobile phase
Column Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm)Agilent Zorbax SB-C18
Detection Wavelength 258 nmNot Specified
Linearity (R²) 0.999> 0.999
Concentration Range 100–150 µg/mLNot Specified
LOD 1.76 µg/mL0.025 µg/mL (0.017% of nominal concentration)
LOQ 5.35 µg/mLNot Specified
Accuracy (% Recovery) 99–101%> 98.5%
Precision (%RSD) < 2%Not Specified

Table 2: HPTLC Method for Prochlorperazine Analysis [6][7]

ParameterMethod 3 (HPTLC)
Mobile Phase Methanol: n-butanol: triethylamine (9:0.9:0.1 v/v/v)
Stationary Phase Pre-coated HPTLC silica gel aluminium plate 60 F254
Detection Wavelength 258 nm
Linearity (r) 0.9991
Concentration Range 200-1000 ng/band
LOD 35.48 ng/band
LOQ 107.53 ng/band
Accuracy (% Recovery) 98-102%
Precision (%RSD) Intra-day: 1.09-1.75, Inter-day: 0.559-0.699

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: RP-HPLC [3][4]

  • Chromatographic Conditions:

    • System: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

    • Column: Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of 0.1% formic acid and acetonitrile in a 70:30 ratio.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 30°C ± 0.5°C.

    • Injection Volume: 10 µL.

    • Detection: 258 nm.

  • Standard Solution Preparation:

    • Prepare a standard stock solution of Prochlorperazine Maleate (1250 µg/mL) by dissolving 12.5 mg in 5 mL of a 50:50 mixture of 0.1% formic acid and acetonitrile, followed by sonication and dilution to 10 mL.

  • Sample Preparation (for tablets):

    • Weigh and powder a quantity of tablets equivalent to 10 mg of prochlorperazine.

    • Transfer to a 10 mL volumetric flask containing ethanol and sonicate for 5-10 minutes.

    • Filter the solution and dilute to a working concentration of 100 µg/mL with ethanol.[6]

Method 3: HPTLC [6][7]

  • Chromatographic Conditions:

    • Instrument: CAMAG Linomat V automatic sample applicator.

    • Plate: Pre-coated HPTLC silica gel aluminium plate 60 F254 (10 cm × 10 cm).

    • Mobile Phase: Methanol: n-butanol: triethylamine (9:0.9:0.1 v/v/v).

    • Application: Apply samples as 6 mm bands.

    • Development: Develop the plate in a twin trough chamber saturated with the mobile phase.

    • Detection: Scan the plate at 258 nm.

  • Standard Solution Preparation:

    • Prepare a stock solution of Prochlorperazine Maleate (e.g., 1000 µg/mL) in ethanol.

    • Prepare a working standard solution (e.g., 600 µg/mL) by diluting the stock solution with ethanol.

  • Sample Preparation (for tablets):

    • Accurately weigh powdered tablets equivalent to 10 mg of the drug and dissolve in a 10 mL volumetric flask with the solvent to prepare a 1000 µg/mL stock solution.

Forced Degradation Studies [1]

Forced degradation studies are essential to demonstrate the stability-indicating nature of the assay.

  • Acid Hydrolysis: Add 1 N HCl to a solution of prochlorperazine and heat at 80°C for 48 hours. Neutralize with 1 N NaOH before analysis.

  • Base Hydrolysis: Prochlorperazine is reported to be stable under basic conditions (1 N NaOH at 80°C for 1 day).

  • Oxidation: Add 3% hydrogen peroxide to a methanolic solution of prochlorperazine. Major degradants include prochlorperazine sulfoxide, prochlorperazine 1′-N-oxide, and prochlorperazine 4′-N-oxide.

  • Thermal Degradation: Place the solid drug in a glass vial at 120°C for 24 and 48 hours.

  • Photolytic Degradation: Expose the drug substance to light to assess its photosensitivity.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for the validation of a stability-indicating assay and the relationship between different validation parameters.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Forced Degradation Studies A Selection of Chromatographic Conditions (Column, Mobile Phase, etc.) B Sample Preparation Optimization A->B C Wavelength Selection B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J P Identification of Degradation Products J->P K Acid Hydrolysis K->P L Base Hydrolysis L->P M Oxidative Degradation M->P N Thermal Degradation N->P O Photolytic Degradation O->P

Caption: Workflow for the validation of a stability-indicating assay.

G cluster_0 Core Validation Parameters cluster_1 Sensitivity cluster_2 Reliability Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD Robustness Robustness Precision->Robustness LOQ LOQ LOD->LOQ SystemSuitability System Suitability Robustness->SystemSuitability

Caption: Interrelationship of validation parameters for an analytical method.

References

A Comparative Analysis of Prochlorperazine Metabolite Ratios in Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of prochlorperazine metabolite ratios in different patient populations. Prochlorperazine, a phenothiazine derivative, is widely used for its antiemetic and antipsychotic properties. Its metabolism is complex and can be influenced by various factors, including patient demographics and clinical status. Understanding the variations in metabolite profiles is crucial for optimizing therapeutic efficacy and minimizing adverse effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and drug development.

Prochlorperazine Metabolism Overview

Prochlorperazine is extensively metabolized in the liver, primarily through oxidation, hydroxylation, demethylation, and sulfoxide formation.[1] The cytochrome P450 (CYP) enzyme system, particularly CYP2D6, plays a significant role in its biotransformation.[2] The main metabolites identified in human plasma are:

  • Prochlorperazine sulfoxide (PCZSO)

  • N-desmethylprochlorperazine (NDPCZ)

  • 7-hydroxyprochlorperazine (PCZOH)

These metabolites' relative concentrations can vary substantially among individuals, potentially impacting the drug's clinical effects.[3]

Comparative Analysis of Metabolite Ratios

Direct comparative studies of prochlorperazine metabolite ratios across different patient populations are limited. However, by synthesizing data from individual population studies, we can draw preliminary comparisons. The following table summarizes the available quantitative and qualitative data.

Patient PopulationProchlorperazine (PCZ) Plasma Concentration (µg/L)PCZSO Plasma Concentration (µg/L)NDPCZ Plasma Concentration (µg/L)PCZOH Plasma Concentration (µg/L)Calculated Metabolite/Parent Ratios (Mean)Key Findings & Citations
Cancer Patients 1.8 ± 1.62.5 ± 2.20.8 ± 0.70.9 ± 0.7PCZSO/PCZ: 1.39NDPCZ/PCZ: 0.44PCZOH/PCZ: 0.50Large interindividual variations in plasma concentrations of PCZ and its metabolites were observed. No significant influence of CYP2C19, CYP2D6, and CYP3A5 genotypes on metabolite disposition was found.[2][4]
Healthy Young Male Volunteers Not ReportedNot ReportedDetectedNot ReportedNot ReportedAn N-desmethyl metabolite was detected, and its accumulation occurred with repeated dosing.[2]
Healthy Elderly Female Volunteers Not ReportedSulfoxide is a major urinary metaboliteNot ReportedNot ReportedNot ReportedThe pharmacokinetics of intravenous prochlorperazine in elderly subjects appear similar to those in young subjects.[5]
Psychiatric Patients (Schizophrenia) No direct data for prochlorperazine.No direct data for prochlorperazine.No direct data for prochlorperazine.No direct data for prochlorperazine.No direct data for prochlorperazine.Studies on the related phenothiazine, chlorpromazine, show that the ratio of the active metabolite (7-hydroxychlorpromazine) to the parent drug increases with clinical improvement, suggesting a shift in metabolism may be clinically relevant.

Note: The data for cancer patients is derived from a study by Tashiro et al. (2018), where plasma concentrations were measured 12 hours after the evening dose in 48 patients.[4] The metabolite/parent ratios were calculated from the mean concentrations provided in the study. Data for other populations are qualitative due to the lack of specific plasma concentration measurements for metabolites in the reviewed literature.

Metabolic Pathway of Prochlorperazine

The metabolic conversion of prochlorperazine is a multi-step process primarily mediated by hepatic CYP enzymes. The following diagram illustrates the main metabolic pathways.

Prochlorperazine_Metabolism cluster_cyp CYP-mediated Metabolism PCZ Prochlorperazine PCZSO This compound (PCZSO) PCZ->PCZSO Sulfoxidation NDPCZ N-desmethylprochlorperazine (NDPCZ) PCZ->NDPCZ N-demethylation PCZOH 7-hydroxyprochlorperazine (PCZOH) PCZ->PCZOH Hydroxylation CYP2D6 CYP2D6 CYP2D6->PCZ CYP2C19 CYP2C19 CYP2C19->PCZ

Prochlorperazine Metabolic Pathway

Experimental Protocols

The following is a detailed methodology for the simultaneous determination of prochlorperazine and its metabolites in human plasma, based on the study by Tashiro et al. (2012).[3]

1. Sample Preparation:

  • To 100 µL of a human plasma sample, add 10 µL of an internal standard solution (imipramine in methanol).

  • Add 200 µL of acetonitrile to deproteinize the plasma sample.

  • Vortex the mixture for 1 minute.

  • Centrifuge the mixture at 10,000 × g for 5 minutes at 4°C.

  • Transfer the supernatant to a separate tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography System: A system equipped with a binary pump, a degasser, an autosampler, and a column oven.

  • Chromatographic Column: An octadecylsilyl (C18) column (e.g., 3 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer, delivered in an isocratic mode.

  • Flow Rate: A constant flow rate suitable for the column dimensions.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode.

  • Detection: Multiple reaction monitoring (MRM) is used to detect and quantify prochlorperazine and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

3. Quantification:

  • Calibration curves are constructed by plotting the peak area ratios of the analytes to the internal standard against the corresponding concentrations of the calibration standards.

  • The concentrations of prochlorperazine and its metabolites in the plasma samples are determined from the calibration curves using linear regression analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of prochlorperazine and its metabolites in patient plasma samples.

Experimental_Workflow start Patient Plasma Sample Collection sample_prep Sample Preparation (Deproteinization & Extraction) start->sample_prep lc_separation LC Separation (C18 Column, Isocratic Elution) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, Multiple Reaction Monitoring) lc_separation->ms_detection data_analysis Data Analysis (Quantification using Calibration Curve) ms_detection->data_analysis end Determination of Metabolite Ratios data_analysis->end

Analytical Workflow for Metabolite Quantification

Conclusion and Future Directions

The available data, primarily from cancer patients, indicates substantial interindividual variability in the plasma concentrations of prochlorperazine and its main metabolites, leading to a range of metabolite-to-parent drug ratios. This variability underscores the complexity of predicting prochlorperazine's clinical effects based on dosage alone.

There is a clear need for further research to quantify prochlorperazine metabolite ratios in other patient populations, such as those with psychiatric disorders, as well as in different age groups. Such studies would provide a more comprehensive understanding of the factors influencing prochlorperazine metabolism and could lead to more personalized dosing strategies to improve therapeutic outcomes. The methodologies outlined in this guide provide a robust framework for conducting such future investigations.

References

Safety Operating Guide

Proper Disposal of Prochlorperazine Sulfoxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Prochlorperazine Sulfoxide.

This compound, a metabolite of the pharmaceutical Prochlorperazine, should be managed as a hazardous waste due to its potential health risks and the hazardous nature of its parent compound and related phenothiazine derivatives. While not specifically listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), its toxicological profile necessitates cautious handling and disposal through a licensed hazardous waste contractor.

Hazard Profile

The following table summarizes the known hazards associated with this compound and its parent compound, Prochlorperazine. This data underscores the importance of treating this chemical as hazardous waste.

Hazard StatementClassificationSource
Harmful if swallowedAcute Toxicity, Oral (Category 4)This compound GHS Classification[1]
May cause drowsiness or dizzinessSpecific target organ toxicity, single exposureThis compound GHS Classification[1]
Suspected of damaging fertility or the unborn childReproductive toxicity (Category 2)This compound GHS Classification[1]
Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazardPhenothiazine (parent compound) GHS Classification
May cause an allergic skin reactionSkin sensitization (Category 1)Phenothiazine (parent compound) GHS Classification[2]

Disposal Protocol

The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to mitigate the release of toxic fumes such as sulfoxides, nitroxides, and hydrogen chloride.[3]

Experimental Workflow for Disposal

The following diagram outlines the procedural steps for the proper disposal of this compound from a laboratory setting.

This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Storage & Segregation cluster_2 Disposal Arrangement cluster_3 Final Disposition A 1. Collect Waste Collect all this compound waste (solid, liquid, contaminated labware) in a designated, compatible container. B 2. Container Selection Use a non-reactive, sealable container (e.g., glass or high-density polyethylene). A->B C 3. Labeling Affix a 'Hazardous Waste' label. Clearly identify the contents: 'this compound' and list known hazards. B->C D 4. Segregation Store separately from incompatible materials. C->D E 5. Secure Storage Store in a designated, well-ventilated, and secure hazardous waste accumulation area. D->E F 6. Contact EHS Contact your institution's Environmental Health and Safety (EHS) department. E->F G 7. Arrange Pickup Schedule a pickup with a licensed hazardous waste disposal contractor through EHS. F->G H 8. Professional Disposal The licensed contractor transports the waste for final disposal via controlled incineration or other approved methods. G->H

References

Safe Handling and Disposal of Prochlorperazine Sulfoxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides essential, immediate safety and logistical information for the handling and disposal of Prochlorperazine Sulfoxide, a metabolite of the antipsychotic and antiemetic drug Prochlorperazine. Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

This compound is categorized as an irritant and may be harmful if ingested. It is also suspected of having reproductive toxicity. Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

All personnel handling this compound must use the following personal protective equipment:

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield are essential to protect against splashes and airborne particles.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[2] Gloves should be inspected before use and disposed of properly after handling the compound.

  • Body Protection: A laboratory coat or impervious clothing is required to prevent skin contact.[1][2]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator should be used.[1]

Engineering Controls:

  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Prevent the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Wash hands thoroughly with soap and water after handling.[1][2]

Emergency Procedures

In the event of an accidental exposure or spill, the following immediate actions should be taken:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

  • Spills: For small spills, carefully absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Containers: Use clearly labeled, sealed containers for all this compound waste.

  • Disposal Route: Do not dispose of this chemical down the drain or in the regular trash.[2] Contact your institution's hazardous waste disposal program for proper disposal procedures.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValue
Molecular Formula C₂₀H₂₄ClN₃OS
Molecular Weight 389.9 g/mol [3]
Appearance White to Off-White Solid[4]
Melting Point 164-165°C (decomposes)[4]
Solubility Soluble in Methanol[4]
Storage Temperature 4°C

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.

Prochlorperazine_Sulfoxide_Handling This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Ventilated Hood B->C D Prepare Solution C->D E Decontaminate Work Area D->E H Collect Waste in Labeled Container D->H Waste Generation F Doff and Dispose of PPE E->F G Wash Hands Thoroughly F->G I Store Waste in Designated Area H->I J Arrange for Hazardous Waste Pickup I->J

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.